[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Description
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Properties
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHGRCYDLKXNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376938 | |
| Record name | [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5372-40-7 | |
| Record name | [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle, featuring two nitrogen atoms and one oxygen atom, is a cornerstone in the design of novel therapeutic agents across a spectrum of diseases. Its unique electronic properties and rigid structure allow for precise orientation of substituents, facilitating optimal interactions with biological targets.[2] The incorporation of the 1,2,4-oxadiazole core has led to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]
This guide provides a comprehensive, in-depth exploration of the synthesis of a specific 1,2,4-oxadiazole derivative, [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol. The strategic inclusion of a 4-chlorophenyl group at the 3-position and a hydroxymethyl group at the 5-position creates a molecule with significant potential for further functionalization, making it a valuable building block in drug discovery programs. We will delve into the mechanistic underpinnings of the synthetic route, provide detailed, field-tested protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, points to a convergent synthetic strategy. The primary disconnection is the reduction of the corresponding carboxylic acid or ester at the 5-position. This precursor, 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid or its ester, is readily accessible through the cyclization of a key intermediate, 4-chlorobenzamidoxime, with a suitable acylating agent. This two-step approach, involving the formation of the amidoxime followed by cyclization and subsequent reduction, offers a robust and efficient pathway to the target compound.
References
- 1. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijacskros.com [ijacskros.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Executive Summary
This technical guide provides a detailed, field-proven protocol for the multi-step synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole motif is a key pharmacophore, often employed as a bioisosteric replacement for amide and ester functionalities, enhancing metabolic stability and modulating ligand-receptor interactions.[1][2] This document outlines a robust three-step synthetic strategy, commencing with the preparation of 4-chlorobenzamidoxime, followed by the construction of the 1,2,4-oxadiazole core via cyclocondensation, and culminating in the selective reduction of an intermediate ester to the target primary alcohol. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and critical process parameters, designed for researchers, chemists, and professionals in the field of drug development.
Strategic Overview: Retrosynthetic Analysis
The synthetic approach is logically derived from a retrosynthetic analysis of the target molecule. The primary alcohol functionality is identified as the final modification, pointing to a precursor containing a reducible carbonyl group, such as an ester or carboxylic acid. The 1,2,4-oxadiazole ring is disconnected via its most common synthesis pathway: the cyclodehydration of an O-acylamidoxime intermediate.[1][3] This leads to two key starting materials: an amidoxime and an acylating agent.
The overall synthetic workflow is designed as a convergent and efficient pathway, leveraging well-established and high-yielding chemical transformations.
Figure 1: Retrosynthetic analysis and forward synthetic strategy for the target molecule.
Detailed Synthesis Protocols
This section provides step-by-step methodologies for each stage of the synthesis. The protocols are designed to be self-validating, with clear endpoints and purification procedures.
Step 1: Synthesis of 4-Chlorobenzamidoxime (Intermediate I)
Scientific Rationale: The foundational step involves the creation of the amidoxime moiety from a commercially available nitrile. This reaction is a nucleophilic addition of hydroxylamine to the nitrile carbon. The use of a mild base is crucial to deprotonate the hydroxylamine hydrochloride in situ, generating the free hydroxylamine nucleophile required for the reaction.
Figure 2: Reaction scheme for the synthesis of 4-Chlorobenzamidoxime.
Experimental Protocol:
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (0.8 eq).
-
Solvent Addition: Add a 3:1 mixture of ethanol and water as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.
-
Isolation: Pour the concentrated mixture into cold water. A white solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-chlorobenzamidoxime.[4][5][6]
| Reagent | Molar Eq. | MW ( g/mol ) | Notes |
| 4-Chlorobenzonitrile | 1.0 | 137.57 | Starting Material |
| Hydroxylamine HCl | 1.5 | 69.49 | Nucleophile Source |
| Sodium Carbonate | 0.8 | 105.99 | Base |
| Ethanol/Water (3:1) | - | - | Solvent System |
Step 2: Synthesis of Ethyl 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (Intermediate II)
Scientific Rationale: This is the key ring-forming step. The reaction proceeds via an initial O-acylation of the amidoxime with ethyl oxalyl chloride.[3] The resulting O-acylamidoxime intermediate is unstable and undergoes a thermal cyclodehydration to form the stable 1,2,4-oxadiazole aromatic ring. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct generated during the acylation.
Figure 3: Reaction scheme for the synthesis of the oxadiazole ester intermediate.
Experimental Protocol:
-
Reagent Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-chlorobenzamidoxime (1.0 eq) in anhydrous pyridine.
-
Acylation: Cool the solution to 0°C in an ice bath. Add ethyl oxalyl chloride (1.1 eq) dropwise via a syringe, ensuring the temperature remains below 5°C.
-
Cyclization: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 6-8 hours.
-
Workup: Cool the mixture and pour it into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
| Reagent | Molar Eq. | MW ( g/mol ) | Notes |
| 4-Chlorobenzamidoxime | 1.0 | 170.60 | Intermediate I |
| Ethyl Oxalyl Chloride | 1.1 | 136.53 | Acylating Agent |
| Anhydrous Pyridine | - | 79.10 | Solvent and Base |
| Dichloromethane | - | 84.93 | Extraction Solvent |
Step 3: Reduction to this compound (Final Product)
Scientific Rationale: The final step is the reduction of the ester to a primary alcohol. This transformation requires a potent hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice, as milder reagents like sodium borohydride (NaBH₄) are not reactive enough to reduce esters.[7] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻). The first addition forms a tetrahedral intermediate which collapses to an aldehyde, expelling an ethoxide leaving group. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alkoxide, which is then protonated during the aqueous workup.[8][9][10]
CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere in an anhydrous solvent.
Figure 4: Reaction scheme for the final reduction step.
Experimental Protocol:
-
Reagent Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0°C. Dissolve the ester intermediate II (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until all starting material is consumed.
-
Quenching (Workup): This step must be performed with extreme caution behind a blast shield. While maintaining cooling at 0°C, quench the reaction by the slow, dropwise addition of the following in sequence:
-
Water (X mL)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) (Where X is the mass of LiAlH₄ used in grams). This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular white solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product, this compound, typically as a white solid.
| Reagent | Molar Eq. | MW ( g/mol ) | Notes |
| Ester Intermediate II | 1.0 | 266.67 | Substrate |
| Lithium Aluminum Hydride | 1.5 | 37.95 | Reducing Agent (Caution!) |
| Anhydrous THF | - | 72.11 | Solvent |
| Ethyl Acetate | - | 88.11 | Extraction/Washing Solvent |
Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., disappearance of the ester C=O stretch and appearance of a broad O-H stretch in the final step).
-
Melting Point: To assess the purity of the solid products.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chlorobenzamidoxime | 5033-28-3 [m.chemicalbook.com]
- 5. obires.com [obires.com]
- 6. 4-Chlorobenzamidoxime CAS#: 5033-28-3 [amp.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Spectroscopic data for [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
An In-depth Technical Guide to the Spectroscopic Profile of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Introduction
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring, a common scaffold in medicinal chemistry recognized for its diverse biological activities. The molecule's structure, characterized by a 4-chlorophenyl substituent at the 3-position and a hydroxymethyl group at the 5-position, imparts specific physicochemical properties that are critical for its function and potential applications in drug development. Accurate structural elucidation and purity assessment are paramount for any scientific investigation involving this compound.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As a Senior Application Scientist, the objective is not merely to present data, but to offer a detailed interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The following sections explain the causality behind expected spectral features, providing researchers with a predictive framework for characterizing this molecule and its analogs.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The structure and systematic numbering for this compound are presented below. This numbering will be used consistently for the assignment of NMR signals.
Caption: Molecular structure of the topic compound.
Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. The predicted spectrum for the title compound in a standard solvent like deuterated chloroform (CDCl₃) would display distinct signals corresponding to the aromatic, methylene, and hydroxyl protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K (25 °C).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Interpretation of the Predicted ¹H NMR Spectrum
The chemical environment of each proton dictates its resonance frequency (chemical shift).
-
Aromatic Protons (H2'/H6' and H3'/H5'): The 4-chlorophenyl group is a para-substituted system. Due to the molecule's symmetry, the four aromatic protons will appear as two distinct signals. These protons form an AA'BB' spin system, which at 400 MHz, simplifies to two doublets.
-
The protons ortho to the chlorine (H3'/H5') and the protons ortho to the oxadiazole ring (H2'/H6') will have slightly different chemical shifts.
-
We predict two doublets in the range of δ 7.50 - 8.10 ppm . The electron-withdrawing nature of both the chlorine atom and the oxadiazole ring shifts these protons downfield.
-
-
Methylene Protons (-CH₂OH, H6): These two protons are chemically equivalent and are adjacent to the oxadiazole ring and the hydroxyl group. They are expected to appear as a singlet.
-
Their proximity to the electronegative oxygen and the heterocyclic ring will shift them downfield to an expected range of δ 4.90 - 5.10 ppm .
-
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.
-
It is expected to appear as a broad singlet, which can range from δ 2.0 - 4.0 ppm or even higher. In DMSO-d₆, this signal would likely be sharper and might show coupling to the adjacent methylene protons.
-
Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.05 - 7.95 | Doublet (d) | 2H | H2', H6' |
| 7.55 - 7.45 | Doublet (d) | 2H | H3', H5' |
| ~5.00 | Singlet (s) | 2H | H6 (-CH₂-) |
| Variable (e.g., ~3.5) | Broad Singlet (br s) | 1H | -OH |
Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Same as for ¹H NMR.
-
Instrument: A 101 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Standard Fourier transformation and processing.
Interpretation of the Predicted ¹³C NMR Spectrum
-
Oxadiazole Carbons (C3 and C5): These carbons are part of a heteroaromatic system and are bonded to highly electronegative nitrogen and oxygen atoms. Consequently, they are significantly deshielded and appear far downfield. Expected chemical shifts are δ 165 - 175 ppm .[1][2][3]
-
Aromatic Carbons (C1' - C6'): The 4-chlorophenyl ring will show four distinct signals due to symmetry.
-
C1' (ipso-carbon): The carbon attached to the oxadiazole ring. Its chemical shift will be influenced by the ring and is predicted around δ 125 - 128 ppm .
-
C2'/C6': These carbons are adjacent to the ipso-carbon. Predicted shift: δ 128 - 130 ppm .
-
C3'/C5': These carbons are adjacent to the chlorine-bearing carbon. Predicted shift: δ 129 - 131 ppm .
-
C4' (Cl-substituted): The carbon directly attached to the electronegative chlorine atom will be shifted downfield, predicted around δ 137 - 140 ppm .
-
-
Methylene Carbon (C6, -CH₂OH): This sp³-hybridized carbon is attached to an oxygen atom, which shifts it downfield relative to a simple alkane. The expected chemical shift is δ 58 - 65 ppm .
Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | C5 (Oxadiazole) |
| ~168.0 | C3 (Oxadiazole) |
| ~138.5 | C4' (Ar-Cl) |
| ~129.8 | C3', C5' (Ar-CH) |
| ~129.2 | C2', C6' (Ar-CH) |
| ~126.0 | C1' (Ar-C) |
| ~60.0 | C6 (-CH₂OH) |
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Method: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples. Alternatively, a KBr (potassium bromide) pellet can be prepared.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Interpretation of the Predicted IR Spectrum
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the heterocyclic compound, [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis, characterization, and application of novel chemical entities. We will delve into the theoretical underpinnings of the expected spectral data, provide a detailed, field-proven experimental protocol for data acquisition, and present the predicted data in a clear, tabular format. The causality behind experimental choices and spectral interpretations is explained to ensure scientific integrity and practical applicability.
Introduction: The Significance of NMR in Modern Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of chemists, particularly within the pharmaceutical industry. Its ability to provide detailed information about molecular structure at the atomic level makes it a cornerstone of modern drug discovery and development.[1][2] From the initial identification and validation of hit compounds to the intricate process of lead optimization, NMR provides critical insights into the identity, purity, and conformation of synthesized molecules.[1][2] The non-destructive nature of the technique allows for repeated analysis of precious samples, a significant advantage in the early stages of research where material may be scarce.
The compound of interest, this compound, incorporates several key structural motifs common in medicinal chemistry: a substituted aromatic ring, a five-membered heterocyclic 1,2,4-oxadiazole core, and a primary alcohol functionality. The 1,2,4-oxadiazole ring, in particular, is a prevalent scaffold in a variety of biologically active molecules.[3][4] A thorough understanding of its NMR signature is paramount for unambiguous structural confirmation and for studying its interactions with biological targets. This guide will provide a detailed predictive analysis of its ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles and supported by relevant literature.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the 4-chlorophenyl ring, the methylene group, and the hydroxyl group. The chemical shifts are influenced by the electronic environment of each proton, including inductive and anisotropic effects from nearby functional groups.
-
4-Chlorophenyl Protons (H-2', H-3', H-5', H-6'): The protons on the 4-chlorophenyl ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. Due to the para-substitution pattern, these four protons will give rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the chlorine atom (H-3' and H-5') will be in a different chemical environment compared to the protons ortho to the oxadiazole ring (H-2' and H-6'). The electron-withdrawing nature of both the chlorine atom and the 1,2,4-oxadiazole ring will deshield these protons. Specifically, the protons ortho to the oxadiazole ring (H-2' and H-6') are expected to resonate at a lower field (further downfield) than the protons ortho to the chlorine atom (H-3' and H-5'). A typical coupling constant for ortho-coupled protons on a benzene ring is in the range of 6-10 Hz.[5]
-
Methylene Protons (-CH₂OH): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. However, coupling to the adjacent hydroxyl proton may lead to a doublet, which can often be exchanged with D₂O. These protons are attached to a carbon adjacent to the electron-withdrawing 1,2,4-oxadiazole ring and an oxygen atom, which will cause a significant downfield shift. The expected chemical shift for these benzylic-type protons is in the range of 4.5 to 5.5 ppm.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It can appear anywhere from 1.0 to 6.0 ppm or even broader. This signal will typically be a broad singlet, and its identity can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube due to proton exchange.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
-
1,2,4-Oxadiazole Carbons (C-3 and C-5): The two carbon atoms of the 1,2,4-oxadiazole ring are in distinct chemical environments and are expected to resonate at a low field due to the presence of electronegative nitrogen and oxygen atoms. Typically, the carbons in 1,2,4-oxadiazole rings appear in the range of 155-180 ppm.[3][6] C-3, being attached to the chlorophenyl ring, will have a different chemical shift than C-5, which is bonded to the methanol group.
-
4-Chlorophenyl Carbons (C-1' to C-6'): The six carbons of the 4-chlorophenyl ring will produce four distinct signals due to the symmetry of the para-substituted ring.
-
C-1' (ipso-carbon attached to the oxadiazole): This quaternary carbon will likely be in the range of 125-135 ppm.
-
C-2' and C-6' (ortho to the oxadiazole): These carbons are expected to resonate around 128-132 ppm.
-
C-3' and C-5' (ortho to the chlorine): These carbons will likely appear in the range of 129-133 ppm.
-
C-4' (ipso-carbon attached to chlorine): The carbon directly bonded to the chlorine atom will be deshielded and is expected in the range of 135-140 ppm.
-
-
Methylene Carbon (-CH₂OH): The carbon of the methylene group is attached to an oxygen atom and is adjacent to the oxadiazole ring. This will result in a downfield shift, with the signal expected to appear in the range of 55-65 ppm.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust and reproducible method for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The use of a sufficient amount of material is crucial for obtaining a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[1][2]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for less soluble compounds. The deuterated solvent provides a lock signal for the spectrometer to maintain a stable magnetic field.[7]
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[8] TMS is chemically inert and its sharp, single peak does not typically overlap with signals from the analyte.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 |
Rationale for Parameter Selection:
-
A longer relaxation delay in ¹³C NMR is important for accurate integration of quaternary carbons, which have longer relaxation times.
-
A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).
Predicted Data Summary
The following tables summarize the predicted chemical shifts and multiplicities for the ¹H and ¹³C NMR spectra of this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 - 8.00 | Doublet | 2H | H-2', H-6' |
| ~7.50 - 7.40 | Doublet | 2H | H-3', H-5' |
| ~4.90 | Singlet/Doublet | 2H | -CH₂OH |
| Variable (broad) | Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-5 |
| ~168 | C-3 |
| ~138 | C-4' |
| ~130 | C-3', C-5' |
| ~129 | C-2', C-6' |
| ~127 | C-1' |
| ~60 | -CH₂OH |
Visualization of Molecular Structure and Connectivity
The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment.
Caption: Molecular structure of this compound.
The following workflow diagram illustrates the key steps in the NMR analysis process.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in medicinal chemistry. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of their synthesized material. The provided experimental protocol offers a standardized and reliable method for obtaining high-quality NMR data. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel small molecules, underscoring the enduring power of NMR spectroscopy in advancing chemical and pharmaceutical research.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. organomation.com [organomation.com]
Physical and chemical properties of chlorophenyl oxadiazole derivatives
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorophenyl Oxadiazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The oxadiazole nucleus, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activity.[1][2] When functionalized with a chlorophenyl group, these derivatives exhibit a remarkable spectrum of pharmacological properties, including potent antimicrobial and anticancer effects.[1][3] This guide provides a comprehensive exploration of the physical and chemical properties of chlorophenyl-substituted 1,3,4- and 1,2,4-oxadiazoles, offering researchers and drug development professionals a detailed synthesis of their synthesis, structural characterization, reactivity, and structure-activity relationships (SAR). We delve into the causality behind experimental choices, present validated protocols, and ground our discussion in authoritative references to ensure scientific integrity.
Introduction: The Significance of the Chlorophenyl Oxadiazole Scaffold
Oxadiazoles are aromatic heterocyclic compounds containing one oxygen and two nitrogen atoms.[4] The two most common and extensively studied isomers in drug discovery are 1,3,4-oxadiazole and 1,2,4-oxadiazole.[2] Their appeal stems from several key features:
-
Metabolic Stability: The oxadiazole ring is generally resistant to hydrolytic and metabolic degradation, a crucial attribute for developing bioavailable drug candidates.[1]
-
Bioisosterism: The oxadiazole moiety can act as a bioisostere for amide and ester groups, allowing for the fine-tuning of a molecule's pharmacokinetic profile while maintaining or enhancing its pharmacodynamic activity.
-
Pharmacological Versatility: The scaffold is a "privileged structure" in medicinal chemistry, forming the core of compounds with anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties.[5][6]
The incorporation of a chlorophenyl substituent is a common and effective strategy in medicinal chemistry. The chlorine atom, being an electron-withdrawing group, can significantly modulate the electronic properties, lipophilicity, and binding interactions of the entire molecule, often leading to enhanced biological activity.[7] This guide will focus on the synthesis, characterization, and properties of these potent derivatives.
Synthesis of Chlorophenyl Oxadiazole Derivatives
The most prevalent synthetic pathway to 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of an intermediate N,N'-diacylhydrazine or the direct cyclization of an acid hydrazide with a carboxylic acid derivative.[4] A common starting material for introducing the chlorophenyl moiety is a chlorobenzoic acid or its corresponding acid hydrazide.[8]
Causality in Synthetic Strategy:
The choice of a multi-step synthesis starting from a readily available material like 4-chlorobenzoic acid is driven by efficiency and modularity.[8][9] Converting the acid to an ester allows for a high-yield reaction with hydrazine hydrate to form the key carbohydrazide intermediate. This intermediate is the branching point for creating a library of derivatives. The final cyclization step often employs a dehydrating agent like phosphorus oxychloride (POCl₃) to drive the reaction to completion.[4] This modular approach enables the systematic variation of substituents to explore structure-activity relationships (SAR).
General Synthetic Workflow Diagram
Caption: General synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol
This protocol is adapted from a validated synthesis of a key intermediate used for further derivatization.[8][9]
Step 1: Synthesis of Ethyl 4-chlorobenzoate
-
To a solution of 4-chlorobenzoic acid (10 mmol) in absolute ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise with cooling in an ice bath.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ester, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Chlorobenzohydrazide
-
Dissolve ethyl 4-chlorobenzoate (8 mmol) in ethanol (40 mL).
-
Add hydrazine hydrate (16 mmol, ~2 equivalents) to the solution.
-
Reflux the mixture for 8-10 hours. A white solid typically precipitates out upon cooling.
-
Monitor the reaction via TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 4-chlorobenzohydrazide.
Step 3: Synthesis of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol
-
To a solution of potassium hydroxide (15 mmol) in absolute ethanol (50 mL), add 4-chlorobenzohydrazide (10 mmol).
-
Add carbon disulfide (15 mmol) dropwise to the mixture with stirring.
-
Reflux the reaction mixture for 12-16 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).
-
Cool the mixture, pour it into ice water, and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure thiol.
Physicochemical Properties and Drug-Likeness
The physicochemical properties of chlorophenyl oxadiazole derivatives are critical determinants of their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). Computational tools are often used to predict these properties early in the drug discovery process, guided by frameworks like Lipinski's Rule of Five.[10]
| Property | Typical Range / Value | Significance in Drug Development |
| Molecular Weight (MW) | 250 - 500 g/mol | Affects size-dependent diffusion and absorption. |
| Lipophilicity (LogP) | 1.0 - 4.0 | Influences solubility, membrane permeability, and protein binding. |
| Hydrogen Bond Donors | 0 - 2 | Lower numbers are favorable for passive membrane permeability. |
| Hydrogen Bond Acceptors | 3 - 6 | The oxadiazole ring contributes acceptors; affects solubility. |
| Polar Surface Area (PSA) | 40 - 90 Ų | Correlates with membrane transport and bioavailability. |
| Melting Point | 150 - 250 °C | Indicates purity and solid-state stability.[4] |
| Stability | High | The oxadiazole ring is resistant to hydrolysis and metabolic enzymes.[1] |
| Table 1: Calculated physicochemical properties and their relevance for chlorophenyl oxadiazole derivatives.[10][11] |
Structural Characterization: A Self-Validating Workflow
Unambiguous structural elucidation is paramount. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the others, confirming the identity and purity of the synthesized compound.[4][12]
Characterization Workflow Diagram
Caption: Integrated workflow for the structural characterization of novel compounds.
Spectroscopic Signatures:
-
Mass Spectrometry (MS): The molecular ion peak [M]+ confirms the molecular weight. For chlorophenyl derivatives, a characteristic [M+2] peak with approximately one-third the intensity of the [M]+ peak is observed due to the natural abundance of the ³⁷Cl isotope.[8][13]
-
Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the oxadiazole ring, typically showing C=N stretching around 1600-1650 cm⁻¹ and C-O-C stretching around 1050-1250 cm⁻¹.[4][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the chlorophenyl ring typically appear as doublets in the aromatic region (δ 7.5-8.0 ppm). The specific splitting pattern depends on the substitution pattern (para, meta, or ortho).[15]
-
¹³C NMR: The carbon atoms of the oxadiazole ring resonate at characteristic downfield shifts (typically δ 150-165 ppm). Aromatic carbons of the chlorophenyl ring appear in the δ 125-140 ppm range.[8][15]
-
-
X-ray Crystallography: Provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[14][16][17] This technique has been used to confirm the planar geometry of the oxadiazole ring and its orientation relative to the chlorophenyl substituent.[14][18]
Pharmacological Properties and Structure-Activity Relationships (SAR)
Chlorophenyl oxadiazole derivatives exhibit a wide range of biological activities, with antimicrobial and anticancer effects being the most prominent.[5]
Antimicrobial Activity
Many oxadiazole derivatives show potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] The antimicrobial action is partly attributed to the toxophoric -N=C-O- linkage within the oxadiazole ring, which can interact with nucleophilic centers in microbial cells.[19]
| Compound Example | Target Organism | MIC (µg/mL) | Reference |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide | S. aureus | 8 - 32 | [19] |
| 2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole deriv. | B. subtilis, S. aureus, E. coli | Active | [3] |
| 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol | Various bacteria & fungi | Good MIC | [8] |
| Table 2: Representative antimicrobial activities of chlorophenyl oxadiazole derivatives. |
Anticancer Activity
These compounds have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), renal (UO-31), and hepatocellular carcinoma (HepG2).[1][20]
Mechanism of Action: The precise mechanisms are varied and often target key signaling pathways involved in cell proliferation and survival. One notable mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21] Aberrant NF-κB activation is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis. Certain oxadiazoles can prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This traps NF-κB in its inactive state, leading to cell cycle arrest and apoptosis.[21]
NF-κB Inhibition Pathway Diagram
Caption: Inhibition of the NF-κB pathway by chlorophenyl oxadiazole derivatives.
| Compound Example | Cancer Cell Line | Activity Metric | Result | Reference |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine | Renal (UO-31) | Growth Percent | 61.19% | [1] |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(aryl)-1,3,4-oxadiazole | Hepatocellular (HCCLM3) | IC₅₀ | 27.5 µM | [21] |
| 3-(4-chlorophenyl)-5-(substituted)-1,2,4-oxadiazole | Sirt2 Inhibition | SAR Lead | Active | [7] |
| Table 3: Representative anticancer activities of chlorophenyl oxadiazole derivatives. |
Structure-Activity Relationship (SAR) Insights:
-
Position of Chlorine: The position of the chlorine atom on the phenyl ring (ortho, meta, para) can significantly impact activity, likely by altering the molecule's conformation and electronic distribution, which affects binding to biological targets.
-
Substituents on the Second Ring: For 2,5-disubstituted 1,3,4-oxadiazoles, the nature of the substituent at the 5-position is crucial. Electron-donating or withdrawing groups, as well as heterocyclic rings, can modulate the potency and spectrum of activity.[20]
-
Linker Group: In derivatives where the oxadiazole is linked to another pharmacophore, the nature and length of the linker can influence flexibility and optimal positioning within a receptor's active site.
Computational Studies in Derivative Design
Computational chemistry plays a vital role in understanding the behavior of these molecules and in designing new, more potent analogues.[22]
-
Density Functional Theory (DFT): DFT studies are used to calculate the electronic properties of the molecules, such as the HOMO-LUMO energy gap, which provides insights into their chemical reactivity and stability.[11][23]
-
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a biological target. Docking studies have been used to investigate the interactions of chlorophenyl oxadiazole derivatives with the active sites of enzymes like VEGFR2, EGFR, and peptide deformylase, helping to rationalize their observed biological activity.[4][11][12]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed compounds and helps identify key physicochemical properties that govern their potency.[4][22]
Conclusion and Future Directions
Chlorophenyl oxadiazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their robust chemical stability, coupled with their tunable electronic and steric properties, makes them exceptional scaffolds for drug discovery. The wealth of research demonstrates their potent antimicrobial and anticancer activities, often linked to specific molecular targets.
Future research should focus on expanding the structural diversity of these derivatives, guided by computational modeling and SAR insights. Investigating novel mechanisms of action and exploring their potential against drug-resistant microbial strains and cancers will be crucial. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most promising lead compounds will be necessary to translate the remarkable potential of this chemical class into tangible therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. jusst.org [jusst.org]
- 3. ijmspr.in [ijmspr.in]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. malayajournal.org [malayajournal.org]
- 16. growingscience.com [growingscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS No. 5372-40-7) for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, potential therapeutic applications, and analytical methodologies, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound is a substituted 1,2,4-oxadiazole, a class of five-membered heterocyclic compounds known for their diverse biological activities. The presence of the 4-chlorophenyl group and a hydroxymethyl substituent makes it a key building block for the synthesis of more complex molecules with potential therapeutic value.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5372-40-7 | [1] |
| Molecular Formula | C₉H₇ClN₂O₂ | [2] |
| Molecular Weight | 210.62 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-(4-Chlorophenyl)-5-(hydroxymethyl)-1,2,4-oxadiazole | |
| Physical Form | Solid | |
| Melting Point | Not explicitly available in search results, but related compounds such as (4-chlorophenyl)methanol have a melting point of 69-72 °C.[3] | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). |
Synthesis of this compound
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from 4-chlorobenzamidoxime and a protected form of glycolic acid, such as an ester derivative.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Chlorobenzamidoxime
-
To a solution of 4-chlorobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated 4-chlorobenzamidoxime by filtration, wash with water, and dry.
Step 2: Synthesis of this compound
-
Suspend 4-chlorobenzamidoxime in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Add a protected glycolic acid derivative, for instance, acetylglycolic acid or a glycolate ester, to the suspension.
-
Heat the reaction mixture to facilitate the acylation of the amidoxime followed by cyclodehydration to form the 1,2,4-oxadiazole ring.
-
If an ester of glycolic acid was used, the resulting oxadiazole ester is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.
-
The final product is then isolated and purified using standard techniques such as column chromatography.
This proposed protocol is based on established methods for the synthesis of 1,2,4-oxadiazoles.[4][5]
Physicochemical Characterization
The structural elucidation and purity assessment of this compound would be achieved through a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the 4-chlorophenyl group would appear as two doublets in the range of δ 7.5-8.1 ppm. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 125-140 ppm region. The carbon of the hydroxymethyl group would be expected around δ 60-65 ppm. The two carbons of the 1,2,4-oxadiazole ring would have characteristic shifts in the downfield region, typically above δ 160 ppm. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.62 g/mol ), along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would include O-H stretching of the alcohol group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups, C=N and N-O stretching of the oxadiazole ring, and C-Cl stretching. |
While specific spectra for the title compound were not found, data from closely related structures support these predictions.[6][7][8][9][10][11]
Applications in Drug Discovery
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere for esters and amides, which can improve the pharmacokinetic properties of drug candidates.[12][13] Derivatives of 1,2,4-oxadiazole have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[14]
Anticancer Potential
Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[15] The 4-chlorophenyl moiety is a common substituent in many biologically active compounds, and its presence in the target molecule suggests that it may exhibit antiproliferative activity. For instance, compounds with a similar 3-(4-chlorophenyl) heterocycle core have shown activity against various cancer cell lines, including breast, CNS, and renal cancer.[16][17] The mechanism of action for such compounds can vary, but often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.[12]
Other Therapeutic Areas
Beyond oncology, 1,2,4-oxadiazole derivatives are being explored for the treatment of a variety of diseases. These include neurodegenerative disorders, infectious diseases, and inflammatory conditions.[18][19] The specific biological activity of this compound would need to be determined through in vitro and in vivo screening assays.
Analytical Methodologies
The purity and concentration of this compound can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this compound.
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water or methanol and water.[20][21][22] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 230-280 nm). |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |
This method would need to be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
Safety and Handling
As with any chemical compound used in a research setting, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through established heterocyclic chemistry methodologies, and its structure contains key pharmacophoric features that suggest a range of possible biological activities, most notably in the area of anticancer research. This guide provides a foundational understanding of this compound, serving as a starting point for further investigation and application in the development of novel therapeutic agents.
References
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- 2. doronscientific.com [doronscientific.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. ijper.org [ijper.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. minio.scielo.br [minio.scielo.br]
- 9. preprints.org [preprints.org]
- 10. Methanol(67-56-1) 13C NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 21. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry over the last few decades.[1] First synthesized in 1884, this scaffold has evolved from a chemical curiosity into a cornerstone for the development of novel therapeutic agents.[1] Its unique physicochemical properties, particularly its role as a bioisosteric replacement for amide and ester functionalities, grant it metabolic stability and favorable molecular interaction profiles.[2] This guide provides a comprehensive review of the diverse biological activities of 1,2,4-oxadiazole derivatives, focusing on their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the synthetic methodologies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to provide researchers with a robust framework for leveraging this versatile scaffold in drug discovery programs.
The 1,2,4-Oxadiazole Core: Physicochemical and Bioisosteric Significance
The 1,2,4-oxadiazole ring is characterized by its high thermal and chemical stability.[3] Its importance in drug design is largely attributed to its function as a bioisostere of esters and amides. This substitution can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability against hydrolysis by esterases and amidases. Furthermore, the nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, enabling crucial interactions with biological macromolecules like enzymes and receptors, which often dictates the compound's pharmacological activity.[4][5]
Synthetic Strategies: Constructing the 1,2,4-Oxadiazole Core
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative (e.g., acyl chloride).[1][6] This [4+1] atom approach is highly efficient and tolerates a wide range of functional groups, making it a workhorse in medicinal chemistry laboratories.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.
Experimental Protocol: General Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol describes a standard procedure for the synthesis of a 1,2,4-oxadiazole derivative from an amidoxime and a carboxylic acid using a coupling agent.
Materials:
-
Substituted amidoxime (1.0 eq)
-
Substituted carboxylic acid (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add an equal volume of water to the reaction mixture and stir for 30 minutes. This facilitates the cyclization of the intermediate.
-
Heat the mixture to 80-100°C for 2-4 hours to ensure complete cyclodehydration to the 1,2,4-oxadiazole.
-
After cooling to room temperature, extract the product with EtOAc (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/EtOAc gradient) to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectrum of Biological Activities
The 1,2,4-oxadiazole nucleus is a component of numerous biologically active compounds, demonstrating a wide therapeutic potential.[2]
Anticancer Activity
The 1,2,4-oxadiazole scaffold is prevalent in compounds designed as anticancer agents, acting through various mechanisms.[4][7] These derivatives have shown potent cytotoxic activity against a range of human cancer cell lines.[8][9]
-
Mechanism of Action: A notable mechanism involves the inhibition of key enzymes crucial for tumor growth and survival, such as carbonic anhydrase IX (CAIX), an enzyme associated with tumor hypoxia and metastasis.[4] Other derivatives function by inducing apoptosis; for instance, by acting as potent activators of executioner caspases like caspase-3.[10]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the aromatic rings attached to C3 and C5 of the oxadiazole are critical for activity. For example, the presence of a 3,4,5-trimethoxy group on a phenyl ring was found to be necessary for optimal activity in one series of compounds.[8] In another series, electron-donating groups were shown to improve antiproliferative potency, while electron-withdrawing groups decreased it.[1]
Table 1: Selected 1,2,4-Oxadiazole Derivatives with Anticancer Activity
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism/Target | Reference |
| Compound 1 (1,2,4-oxadiazole linked imidazopyridine) | MCF-7 (Breast) | 0.68 ± 0.03 | Cytotoxicity | [8] |
| A-549 (Lung) | 1.56 ± 0.061 | |||
| Compound 2 (1,2,4-oxadiazole functionalized quinoline) | MCF-7 (Breast) | 0.11 ± 0.04 | Cytotoxicity | [8] |
| A549 (Lung) | 0.23 ± 0.011 | |||
| Compound 3 (1,2,4-oxadiazole-sulfonamide) | HCT-116 (Colorectal) | 6.0 ± 3 | Cytotoxicity | [8] |
| Compound 5 (1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidine) | A-549 (Lung) | 0.11 ± 0.051 | Cytotoxicity | [8] |
| MCF-7 (Breast) | 0.22 ± 0.078 |
Antimicrobial Activity
1,2,4-Oxadiazole derivatives have emerged as a promising class of anti-infective agents, exhibiting activity against bacteria, fungi, and mycobacteria.[11][12]
-
Antibacterial Activity: A significant breakthrough in this area was the discovery of 1,2,4-oxadiazoles that impair cell-wall biosynthesis in Gram-positive bacteria.[13] These compounds have demonstrated potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus.[13][14] One such derivative, antibiotic 75b, was found to be efficacious in a mouse model of MRSA infection and possesses oral bioavailability.[13] Recently, a derivative was identified with highly selective, bactericidal activity against Clostridioides difficile, a pathogen of urgent public health concern.[15]
-
Antifungal and Anti-tubercular Activity: Various derivatives have shown significant antifungal activity against plant pathogens.[12] Additionally, several 1,2,4-oxadiazole compounds have been reported with promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][11] For instance, one compound with a carboxylic acid substituent showed an IC₅₀ of 0.63 µg/mL against M. tuberculosis H₃₇Ra.[11]
Table 2: Selected 1,2,4-Oxadiazole Derivatives with Antimicrobial Activity
| Compound/Derivative | Organism(s) | MIC (µg/mL) | Activity Type | Reference |
| Compound 43 (5-amino 1,2,4-oxadiazole) | S. aureus | 0.15 | Antibacterial | [11] |
| E. coli | 0.05 | Antibacterial | [11] | |
| M. tuberculosis | 6.3 | Anti-tubercular | [11] | |
| Antibiotic 58 (Indol-5-yl derivative) | S. aureus ATCC | 4 | Antibacterial | [11] |
| Compound 4f (Anisic acid derivative) | C. capsica | 8.81 (EC₅₀) | Antifungal | [12] |
| R. solani | 12.68 (EC₅₀) | Antifungal | [12] | |
| Compound 57 | C. difficile (101 strains) | 1 (MIC₉₀) | Antibacterial | [15] |
Anti-inflammatory Activity
The 1,2,4-oxadiazole moiety is a key feature in several compounds with potent anti-inflammatory and analgesic properties.[16] The mechanism often involves the inhibition of enzymes in the inflammatory cascade. For example, certain derivatives have been identified as inhibitors of 5-lipoxygenase-activating protein (FLAP), which is involved in the synthesis of leukotrienes, key mediators of inflammation.[6] These compounds showed not only potent FLAP inhibition but also good physicochemical properties and favorable pharmacokinetic profiles in rats.[6]
Neuroprotective and CNS Activity
A rapidly advancing area is the application of 1,2,4-oxadiazoles in treating neurodegenerative disorders, particularly Alzheimer's disease (AD).[17][18] The rationale is to develop multi-target-directed ligands that can address the complex pathology of AD.
Caption: Multi-target approach of 1,2,4-oxadiazoles in Alzheimer's.
-
Mechanism of Action: These derivatives often act as potent inhibitors of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[18][19] Some compounds exhibit inhibitory activity that is several times more potent than the standard drug donepezil.[19] In addition to AChE, these compounds can also inhibit butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B), enzymes that also play roles in AD progression.[18][19] This multi-target profile, combined with antioxidant properties, makes them highly promising therapeutic candidates.[19]
Table 3: Selected 1,2,4-Oxadiazole Derivatives with Anti-Alzheimer's Activity
| Compound | Target Enzyme | IC₅₀ (µM) | Comparison | Reference |
| Compound 2b | AChE | 0.0158 | 7.78x > Donepezil | [19] |
| MAO-B | 74.68 | 3.55x > Biperiden | [19] | |
| Compound 2c | AChE | 0.0215 | 5.72x > Donepezil | [19] |
| MAO-B | 225.48 | 1.17x > Biperiden | [19] | |
| Compound 4b | BuChE | 11.50 | - | [19] |
| Antioxidant (DPPH) | 59.25 | 1.25x > Ascorbic Acid | [19] | |
| Compound 2b (new series) | AChE | 0.00098 | 125.47x > Donepezil | [18] |
Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the 1,2,4-oxadiazole test compound in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole ring is a truly privileged scaffold in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. Its utility as a stable bioisostere for labile functional groups has cemented its role in modern drug design. Significant progress has been made in developing 1,2,4-oxadiazole-based agents for oncology, infectious diseases, and neurodegenerative disorders.
Future research should focus on exploring novel substitutions on the core ring to enhance potency and selectivity. The development of multi-target agents, particularly for complex diseases like cancer and Alzheimer's, represents a promising frontier. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds will be critical for their successful translation from preclinical discovery to clinical application. The continued exploration of this versatile heterocycle is poised to deliver the next generation of innovative therapeutics.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. soc.chim.it [soc.chim.it]
- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment | MDPI [mdpi.com]
- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,2,4-Oxadiazole Compounds: From Historical Discovery to Modern Drug Development
Abstract
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. First synthesized in the late 19th century, this scaffold remained a chemical curiosity for decades before its profound potential was recognized. Its significance lies in its unique role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and tunable physicochemical properties.[1][2][3] This has led to its incorporation into a vast number of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] This technical guide provides a comprehensive exploration of the 1,2,4-oxadiazole core, charting its journey from initial discovery and the evolution of its synthesis to its pivotal applications in contemporary drug development. We will dissect classical and modern synthetic strategies, provide detailed experimental protocols, and analyze the structure-activity relationships that make this heterocycle a privileged scaffold for researchers and drug development professionals.
The Genesis of a Privileged Scaffold: A Historical Perspective
The trajectory of the 1,2,4-oxadiazole ring from a laboratory novelty to a key pharmacophore is a testament to the cumulative nature of scientific inquiry. Its history is marked by periods of quiet discovery followed by bursts of intense investigation as its therapeutic potential became evident.
The Initial Synthesis: Tiemann and Krüger's 1884 Discovery
From Obscurity to Prominence: The Path to Recognition
For nearly eight decades following its discovery, the 1,2,4-oxadiazole heterocycle remained largely unexplored. Its resurgence in the chemical literature was catalyzed by investigations into its photochemical rearrangements, which unveiled the unique stability and reactivity of the ring system.[4][7][8] This renewed interest spurred the first systematic studies of the biological activity of 1,2,4-oxadiazole derivatives in the early 1940s.[4][8]
The First Therapeutic Milestone: Oxolamine
The first tangible proof of the therapeutic value of the 1,2,4-oxadiazole core came approximately two decades after biological studies began, with the introduction of Oxolamine to the pharmaceutical market in the 1960s.[4][7] Marketed as a cough suppressant, Oxolamine was the first commercial drug to feature the 1,2,4-oxadiazole scaffold, validating the heterocycle as a viable pharmacophore and paving the way for its widespread adoption in drug discovery programs.[4][7][8]
A Natural Anomaly: The 1,2,4-Oxadiazole in Nature
Interestingly, among the four possible isomers of oxadiazole, the 1,2,4-isomer is the only one that has been identified in natural products.[8] A notable example includes the indole alkaloids Phidianidine A and Phidianidine B, which were isolated from the sea slug Opisthobranch Phidiana militaris.[8] This occurrence in a natural context further underscores the biological relevance and stability of this particular heterocyclic arrangement.
Constructing the Core: A Guide to Synthetic Methodologies
The construction of the 1,2,4-oxadiazole ring has evolved significantly from the classical methods of the 19th century. Modern chemistry has refined these foundational techniques to improve yield, efficiency, and substrate scope, making the scaffold readily accessible for high-throughput screening and lead optimization. The two primary classical strategies are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides.[2]
The Foundational Routes: Classical Synthesis
This is the most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, directly descending from Tiemann and Krüger's original work.[9][10] The process involves two key steps: the acylation of an amidoxime at the hydroxyl group to form an O-acylamidoxime intermediate, followed by a cyclodehydration reaction to form the aromatic ring.[2][11]
Causality Behind the Choice: This route is favored for its predictability and the wide availability of starting materials (amidoximes and carboxylic acid derivatives). The two-step nature, while sometimes a drawback, allows for the isolation and purification of the intermediate, which can be crucial for complex molecules.
This method involves the [3+2] cycloaddition of a nitrile oxide (the 3-atom component) with a nitrile (the 2-atom component).[4][7] While elegant, this route's primary challenge is the propensity of the highly reactive nitrile oxide intermediate to dimerize into a furoxan (1,2,5-oxadiazole-2-oxide), often reducing the yield of the desired 1,2,4-oxadiazole.[12]
Causality Behind the Choice: This method is particularly useful when the required amidoxime for the alternative route is unstable or difficult to synthesize. It offers a different regiochemical outcome compared to the amidoxime route, providing access to alternative substitution patterns from the same initial nitrile.
Modern Innovations in Synthesis
Recent advancements have focused on overcoming the limitations of classical methods, such as harsh reaction conditions, long reaction times, and the need for stoichiometric reagents.[6][12] Modern approaches often employ one-pot procedures, catalysis, and greener solvents to improve overall efficiency.[1] For instance, the use of a superbase medium like powdered NaOH or KOH in DMSO allows for the direct, one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and esters at room temperature, avoiding the need to isolate the O-acyl intermediate.[11][13]
Detailed Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
This protocol is a self-validating system due to its simplicity, high efficiency, and the straightforward nature of the work-up, which allows for easy confirmation of product formation.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Potassium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add powdered potassium hydroxide (2.0 eq).
-
Rationale: Powdered base provides a large surface area for the reaction in the heterogeneous mixture. KOH is a strong enough base to deprotonate the amidoxime.
-
-
Solvent and Reagents: Add DMSO to the flask to create a suspension. Add the substituted amidoxime (1.0 eq) followed by the substituted carboxylic acid ester (1.2 eq).
-
Rationale: DMSO is an aprotic polar solvent that can dissolve the organic reagents and facilitate the SNAc reaction. An excess of the ester ensures the complete consumption of the limiting amidoxime.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed (typically 4-24 hours).
-
Rationale: Vigorous stirring is essential in this heterogeneous reaction to ensure proper mixing. Room temperature conditions make this a mild and energy-efficient transformation.[11]
-
-
Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the product if it is a solid or create a solution for extraction. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Rationale: Quenching with water stops the reaction and dissolves the inorganic salts (KOH). Ethyl acetate is a common organic solvent for extracting moderately polar products.
-
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium or magnesium sulfate.
-
Rationale: Washing with water removes residual DMSO, and the brine wash helps to break any emulsions and remove bulk water before the final drying step.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as needed.
The 1,2,4-Oxadiazole in Medicinal Chemistry: A Bioisosteric Mainstay
The ascent of the 1,2,4-oxadiazole in drug discovery is intrinsically linked to the concept of bioisosterism. Its ability to mimic native functional groups while imparting superior pharmacological properties has made it an indispensable tool for medicinal chemists.
The "Amide/Ester Mimic": Bioisosterism and Physicochemical Properties
The 1,2,4-oxadiazole ring is widely regarded as a bioisostere of both ester and amide functionalities.[5][14][15] The key advantage of this replacement is the enhanced metabolic stability of the heterocycle, as it is resistant to hydrolysis by common metabolic enzymes like esterases and amidases.[1][16] This can significantly improve a drug candidate's pharmacokinetic profile, leading to longer half-life and better oral bioavailability.
| Property | Ester (-COO-) | Amide (-CONH-) | 1,2,4-Oxadiazole | Rationale for Superiority |
| Metabolic Stability | Low (Hydrolyzed by Esterases) | Moderate (Hydrolyzed by Amidases) | High | Aromatic heterocycle is resistant to enzymatic hydrolysis.[16] |
| H-Bond Acceptor | Yes (2 sites) | Yes (2 sites) | Yes (2 N atoms) | Mimics the hydrogen bonding capacity of esters/amides.[3] |
| Lipophilicity (logD) | Moderate | Low to Moderate | Tunable | Can be modulated by substituents at the 3- and 5-positions.[1] |
| Rigidity | Flexible | Planar (restricted rotation) | Rigid & Planar | Locks the conformation, which can lead to higher target affinity. |
A Scaffold of Diverse Bioactivity
The unique electronic and steric properties of the 1,2,4-oxadiazole ring have enabled its incorporation into drugs targeting a wide array of diseases. The interest in its biological applications has grown exponentially over the past few decades.[4][17]
| Therapeutic Area | Mechanism of Action / Target Class |
| Anticancer | Apoptosis induction, Enzyme inhibition (e.g., RET kinase)[3][4] |
| Anti-inflammatory | Enzyme inhibition (e.g., MAO-B)[18][19] |
| Antimicrobial | Inhibition of cell wall biosynthesis (e.g., PBP2a in MRSA)[7][13] |
| Antiviral | Various, including inhibition of viral replication enzymes |
| Neuroprotective | Receptor antagonism/agonism, enzyme inhibition |
| Antiparasitic | Targeting parasitic-specific enzymes and pathways |
Case Study: Structure-Activity Relationship (SAR) in Anticancer Agents
The development of 1,2,4-oxadiazoles as anticancer agents provides a clear example of how the scaffold can be fine-tuned to maximize potency. Studies on nortopsentin analogs containing the 1,2,4-oxadiazole ring revealed critical structure-activity relationships (SAR). For instance, it was found that the nature of the substituents at the 3- and 5-positions of the ring dramatically influences antiproliferative activity.[4]
In one study, the presence of electron-donating groups (EDG) on the aryl substituents was found to greatly improve anticancer potency, whereas the introduction of electron-withdrawing groups (EWG) was associated with a decrease in activity.[4] This suggests that the electron density of the aromatic systems attached to the heterocycle is a key determinant for target engagement.
Conclusion and Future Prospects
From its misidentified discovery in 1884 to its current status as a privileged scaffold in medicinal chemistry, the 1,2,4-oxadiazole has had a remarkable journey. Its value as a metabolically robust bioisostere for amides and esters has cemented its role in modern drug design. The evolution of its synthetic methodologies from harsh, low-yielding classical procedures to mild, efficient one-pot protocols has made a diverse chemical space accessible to researchers.
The future for 1,2,4-oxadiazole chemistry remains bright. Ongoing research will likely focus on developing even more sustainable and atom-economical synthetic routes. Furthermore, as our understanding of complex diseases deepens, the unique properties of the 1,2,4-oxadiazole core will undoubtedly be leveraged to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles, continuing its legacy as a small ring with a large impact.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iris.unipv.it [iris.unipv.it]
A Technical Guide to the Stability and Storage of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Abstract
This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol. As a heterocyclic compound with potential applications in drug discovery and development, understanding its stability profile is paramount for ensuring data integrity, experimental reproducibility, and the long-term viability of research samples. This document synthesizes theoretical chemical principles with practical, field-proven methodologies for stability assessment, offering researchers, scientists, and drug development professionals a definitive resource for handling and storing this compound.
Introduction: The Imperative of Chemical Stability
This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, a scaffold frequently explored in medicinal chemistry for its diverse biological activities.[1][2] The utility of any chemical entity in a research or development setting is fundamentally dependent on its stability. Degradation not only reduces the concentration of the active molecule, leading to erroneous experimental results, but can also generate impurities with potentially confounding or toxicological effects.
This guide moves beyond generic storage advice to provide a detailed examination of the molecule's intrinsic chemical liabilities. We will explore the causality behind its potential degradation under various environmental stressors and present systematic protocols for its evaluation. By understanding why and how this compound might degrade, researchers can implement validated storage and handling procedures, safeguarding the integrity of their work.
Physicochemical Profile and Structural Insights
To understand the stability of this compound, we must first consider its structure and the inherent properties of its functional groups.
-
Molecular Formula: C₉H₇ClN₂O₂[3]
-
Molecular Weight: 210.62 g/mol [3]
-
Core Structure: The molecule is composed of three key moieties:
-
A 4-chlorophenyl group , which is generally stable but can influence the electronic properties of the attached ring.
-
A 1,2,4-oxadiazole ring , an aromatic five-membered heterocycle. This ring is the most probable site of hydrolytic instability. Studies on other 1,2,4-oxadiazole derivatives have demonstrated that this ring system is susceptible to cleavage under both acidic and basic conditions.[4]
-
A primary alcohol (-CH₂OH) , the hydroxymethyl group. This functional group is susceptible to oxidation.
-
The interplay between these groups dictates the compound's overall stability profile. The oxadiazole ring's aromaticity lends some stability, but the presence of heteroatoms (nitrogen and oxygen) creates sites for potential hydrolytic attack.[5][6]
Potential Degradation Pathways: A Mechanistic Overview
The primary threats to the integrity of this compound are hydrolysis, oxidation, and photodegradation. Understanding these pathways is essential for designing effective stabilization strategies.
Hydrolytic Degradation (Acidic and Basic)
The 1,2,4-oxadiazole ring is the principal site of hydrolytic instability. The degradation mechanism is highly pH-dependent.
-
Acid-Catalyzed Hydrolysis: At low pH, a nitrogen atom (likely N-4) on the oxadiazole ring can become protonated. This protonation activates the adjacent carbon (C-5) for nucleophilic attack by water, leading to ring opening and the formation of an aryl nitrile degradation product.[4]
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, direct nucleophilic attack (e.g., by a hydroxide ion) occurs on the C-5 carbon. This generates an anionic intermediate which, in the presence of a proton donor like water, facilitates ring cleavage.[4]
For many oxadiazole derivatives, maximum stability is observed in a slightly acidic pH range of 3-5.[4]
Oxidative Degradation
The primary alcohol group is a classic target for oxidation. In the presence of oxidizing agents (e.g., peroxides, metal ions, or even atmospheric oxygen over time), it can be converted first to the corresponding aldehyde and subsequently to a carboxylic acid. This transformation would significantly alter the molecule's chemical properties and biological activity.
Photodegradation
Aromatic and heterocyclic systems are often susceptible to degradation upon exposure to light, particularly UV radiation. Photodegradation can involve complex rearrangement pathways. For instance, the related heterocyclic compound metronidazole is known to undergo photo-induced rearrangement to form an oxadiazole carboxamide derivative in solution.[7] Therefore, it is critical to assume that this compound may be photosensitive and requires protection from light.
The diagram below illustrates the primary potential degradation routes for the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. doronscientific.com [doronscientific.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. scirp.org [scirp.org]
- 7. d-nb.info [d-nb.info]
Methodological & Application
Anticancer activity screening of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Application Note & Protocol
Topic: High-Throughput Screening and Mechanistic Evaluation of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Authored By: Gemini, Senior Application Scientist
Introduction: The Rationale for Screening this compound
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2] This structure is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets, demonstrating anti-inflammatory, antiviral, and notably, anticancer properties.[3] Numerous studies have highlighted that modifications to the 1,2,4-oxadiazole core can yield potent cytotoxic agents against various human cancer cell lines, including breast, lung, and colon cancer.[4][5] These compounds often exert their effects by inducing apoptosis, causing cell cycle arrest, or inhibiting key enzymes involved in tumor progression.[2][6]
The specific compound, this compound, features a halogenated phenyl group, a common modification known to enhance the biological activity of heterocyclic compounds. This application note provides a structured, multi-phase protocol for the comprehensive in vitro evaluation of this novel compound, beginning with broad cytotoxicity screening and progressing to key mechanistic assays to elucidate its mode of action. The described workflows are designed to be robust, reproducible, and grounded in established, validated methodologies.
Phase 1: Primary Cytotoxicity Screening using the Sulforhodamine B (SRB) Assay
Principle of the Assay: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[7][8] The bright pink SRB dye binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the number of viable cells. This assay is favored for high-throughput screening due to its sensitivity, reproducibility, and the stability of the end-product.[10]
Protocol: SRB Cytotoxicity Assay
Materials and Reagents:
-
Target compound: this compound, dissolved in DMSO to a 10 mM stock.
-
A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]). The NCI-60 panel provides a standardized set of 60 lines for broader screening.[11][12]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine).
-
Trichloroacetic acid (TCA), 10% (w/v), cold.
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Acetic acid, 1% (v/v).
-
Tris base solution, 10 mM, pH 10.5.
-
Positive control: Doxorubicin or Paclitaxel (10 mM stock in DMSO).
Step-by-Step Procedure:
-
Cell Seeding: In a 96-well microtiter plate, seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the target compound and positive control. Add 100 µL of the diluted compounds to the wells. Include a vehicle control (DMSO, final concentration ≤0.5%) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells to the plate.[10]
-
Washing: Carefully discard the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.[13]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Final Wash: Quickly wash the plates again with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[14]
-
Absorbance Reading: Measure the optical density (OD) at 510-515 nm using a microplate reader.[13][14]
Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (OD_Treated / OD_Control) * 100 The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Phase 2: Mechanistic Elucidation Assays
Positive "hits" from the primary screen (i.e., compounds with significant IC₅₀ values) should be advanced to secondary assays to determine the mechanism of cell death.
Apoptosis Detection by Annexin V-FITC & Propidium Iodide (PI) Staining
Principle of the Assay: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection by flow cytometry.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells.[17] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol: Annexin V/PI Staining
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Cells treated with the target compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
Step-by-Step Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. Centrifuge at 300 x g for 5 minutes.[16]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[17]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; measure PI emission at >575 nm.[17]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle of the Assay: Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). PI is a fluorescent dye that intercalates with DNA stoichiometrically, meaning the fluorescence intensity is directly proportional to the DNA content.[19] Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle. Treatment with RNase is necessary as PI also binds to double-stranded RNA.[20]
Protocol: Cell Cycle Analysis
Materials and Reagents:
-
Ice-cold 70% ethanol.
-
PBS.
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[19]
-
Cells treated with the target compound at its IC₅₀ concentration for 24 hours.
Step-by-Step Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample. Centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[19][21]
-
Incubation: Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[20]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[19]
-
Staining: Resuspend the cell pellet in 400-500 µL of PI/RNase A staining solution.[19][22]
-
Incubation: Incubate at room temperature for 10-30 minutes, protected from light.[21]
-
Analysis: Analyze the samples by flow cytometry. Acquire at least 10,000 events and analyze the DNA content histogram using appropriate cell cycle analysis software.[19]
Data Presentation and Visualization
Workflow and Data Summary
The overall experimental approach follows a logical cascade from broad screening to specific mechanistic investigation.
Caption: High-level workflow for anticancer activity screening.
Hypothesized Apoptotic Pathway
Based on the common mechanisms of similar compounds, a potential mode of action could be the induction of the intrinsic apoptotic pathway.
Caption: Hypothesized intrinsic apoptosis pathway.
Example Data Tables
Table 1: IC₅₀ Values of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data |
| A549 | Lung Carcinoma | Data |
| HCT-116 | Colon Carcinoma | Data |
| Doxorubicin | (Positive Control) | Data |
Table 2: Cell Cycle Distribution in A549 Cells (24h Treatment)
| Treatment | % G0/G1 | % S | % G2/M |
|---|---|---|---|
| Vehicle Control | Data | Data | Data |
| Compound (IC₅₀) | Data | Data | Data |
| Doxorubicin | Data | Data | Data |
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. NCI-60 - Wikipedia [en.wikipedia.org]
- 12. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. static.igem.org [static.igem.org]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the In Vitro Evaluation of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for ester and amide functionalities.[1] This structural feature has led to the development of a wide array of derivatives with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The compound of interest, [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (hereafter referred to as CPO-M), belongs to this versatile class of molecules. The presence of a 4-chlorophenyl group is a common feature in many biologically active compounds, often enhancing potency.[4] This document provides a comprehensive guide for researchers to investigate the cellular effects of CPO-M in a laboratory setting. While specific biological data for CPO-M is not yet widely published, this guide is built upon established principles for handling and evaluating novel small molecules and the known activities of the broader 1,2,4-oxadiazole class.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 5372-40-7 | [5] |
| Molecular Formula | C₉H₇ClN₂O₂ | [5] |
| Molecular Weight | 210.62 g/mol | [6] |
| Structure | A 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at the 3-position and a methanol group at the 5-position. | N/A |
| Purity | >95% (typical) | [6] |
PART 1: Compound Handling and Preparation
The accuracy and reproducibility of in vitro studies hinge on the correct preparation and storage of the test compound.
Reconstitution of Lyophilized Powder
CPO-M is typically supplied as a lyophilized powder and requires solubilization to prepare a concentrated stock solution.
Rationale: Creating a high-concentration stock in an appropriate solvent allows for minimal volumes to be added to cell culture media, thereby reducing the risk of solvent-induced cytotoxicity.[7] Dimethyl sulfoxide (DMSO) is a common solvent for many small organic molecules due to its high solubilizing capacity.[7]
Protocol:
-
Briefly centrifuge the vial of lyophilized CPO-M to ensure all powder is collected at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of high-purity, sterile DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution into the cell culture medium immediately before use.
Protocol:
-
Thaw a single-use aliquot of the CPO-M stock solution at room temperature.
-
Perform serial dilutions in complete cell culture medium (containing serum and any other supplements) to achieve the final desired concentrations for your experiment.
-
Ensure thorough mixing at each dilution step by gentle pipetting or vortexing. It is crucial to add the small volume of DMSO stock to the larger volume of media and mix immediately to prevent precipitation.
PART 2: Preliminary Cytotoxicity and Dose-Response Assessment
Before investigating specific cellular mechanisms, it is essential to determine the concentration range over which CPO-M affects cell viability.
Cell Viability/Cytotoxicity Assay (MTT or similar)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Rationale: This initial screen will establish a dose-response curve and allow for the calculation of the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%. This value is critical for selecting appropriate concentrations for subsequent mechanistic studies. Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][8]
Experimental Workflow:
Caption: Workflow for determining the IC₅₀ of CPO-M using an MTT assay.
Protocol:
-
Cell Seeding: Seed a panel of relevant cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and a non-cancerous control line like MCF-10A) in 96-well plates at a predetermined optimal density.[7] Allow cells to attach and resume logarithmic growth for 24 hours.[9]
-
Treatment: Remove the old media and add fresh media containing CPO-M at various concentrations (e.g., a 10-point serial dilution from 100 µM to 0.01 µM). Include a "vehicle control" (DMSO only, at the highest concentration used) and a "no treatment" control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the crystals.
-
Measure the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the CPO-M concentration and use non-linear regression to calculate the IC₅₀ value.
PART 3: Mechanistic Studies
Based on the IC₅₀ values obtained, further experiments can be designed to elucidate the mechanism of action of CPO-M. Given the common anticancer activities of related compounds, investigating the induction of apoptosis is a logical next step.
Apoptosis Assessment via Annexin V/Propidium Iodide Staining
Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine, while propidium iodide (PI) stains late apoptotic or necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with CPO-M at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Investigating Potential Signaling Pathways
Rationale: The biological effects of small molecules are mediated through their interaction with cellular signaling pathways. Many anticancer drugs, for instance, modulate pathways involved in cell cycle control and apoptosis, such as the p53 or MAPK pathways. Western blotting can be used to assess changes in the protein levels or activation states within these pathways.
Proposed Signaling Pathway for Investigation:
Caption: A hypothetical signaling pathway for CPO-M-induced apoptosis.
Protocol (Western Blotting):
-
Protein Extraction: Treat cells with CPO-M as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine relative changes in protein expression or cleavage.
Conclusion
This compound is a member of a pharmacologically significant class of compounds. The protocols outlined in this document provide a robust framework for initiating the investigation of its biological activities in a cell culture setting. By systematically determining its cytotoxic profile and exploring its effects on key cellular processes like apoptosis, researchers can begin to uncover the therapeutic potential of this novel molecule.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound|CAS 5372-40-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. [5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol-660417-36-7 - Thoreauchem [thoreauchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes & Protocols: A Comprehensive Guide to Antimicrobial Testing Methods for Novel Oxadiazole Compounds
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of novel oxadiazole compounds.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) represents a critical global health challenge, threatening the efficacy of conventional antibiotics and jeopardizing patient outcomes. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the promising heterocyclic scaffolds, the 1,3,4-oxadiazole ring has emerged as a privileged structure in medicinal chemistry.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties, making them a focal point for novel drug discovery programs.[1][2][3]
This guide provides a comprehensive framework for the systematic evaluation of novel oxadiazole compounds, from initial screening to more advanced characterization. The protocols herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological rigor and data reproducibility.[4][5] Our objective is to equip researchers with the necessary tools to elucidate the antimicrobial potential and preliminary safety profile of their candidate compounds.
Part 1: Foundational Susceptibility Testing
The initial phase of evaluation focuses on determining the fundamental potency of the novel oxadiazole compounds against a panel of clinically relevant microorganisms. The primary endpoints are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the most fundamental measure of an antimicrobial agent's in vitro activity.[6][7] It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a standardized incubation period.[7][8] A lower MIC value signifies greater potency.[6] The broth microdilution method is the gold standard for quantitative MIC determination due to its reproducibility and efficiency.[4][8][9]
Protocol 1: Broth Microdilution Method
This protocol outlines the determination of MIC using 96-well microtiter plates, a method that allows for the simultaneous testing of multiple compounds and concentrations.[10][11]
Materials:
-
Novel oxadiazole compounds
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]
-
96-well sterile microtiter plates[8]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[11]
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each oxadiazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in CAMHB to create working solutions at twice the desired final test concentrations.[13]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[11]
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[11]
-
-
Plate Inoculation:
-
Dispense 50 µL of the appropriate CAMHB/compound working solution into each well of the 96-well plate.
-
Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.[11]
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only) on each plate.[8]
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common aerobic bacteria.[11]
-
-
Result Interpretation:
Workflow for Broth Microdilution Assay
Caption: Workflow of the Broth Microdilution Assay.
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC is required to determine the concentration that results in microbial death (bactericidal activity).[14] The MBC is defined as the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[14][15] Determining the MBC is a critical step, especially for treating severe infections.
Protocol 2: Determining MBC from MIC Results
This protocol is a direct continuation of the broth microdilution assay.
Materials:
-
MIC plates from Protocol 1
-
Sterile agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar)
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Step-by-Step Procedure:
-
Subculturing:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these clear wells onto a fresh, antibiotic-free agar plate.[14]
-
Spread the aliquot evenly across the surface of the agar.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until growth is clearly visible on the control plates.
-
-
Result Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the oxadiazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][16] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14]
-
Decision Tree for Activity Classification
Caption: Decision tree based on MIC and MBC results.
Part 2: Advanced Pharmacodynamic and Safety Profiling
After establishing the foundational potency, a deeper characterization is necessary to understand the compound's dynamic interaction with microbes and its potential impact on host cells.
Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate and extent of bacterial killing over time.[17] It helps to characterize whether a compound's activity is concentration-dependent (higher concentrations lead to faster killing) or time-dependent (activity depends on the duration of exposure above the MIC).[17] This information is invaluable for predicting in vivo efficacy and optimizing dosing regimens.
Protocol 3: Time-Kill Kinetics Assay
Materials:
-
Materials from Protocol 1
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Step-by-Step Procedure:
-
Preparation:
-
Prepare a standardized bacterial inoculum as described in Protocol 1 (adjusted to 0.5 McFarland and then diluted).
-
Prepare culture tubes with CAMHB containing the oxadiazole compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[18]
-
Include a positive growth control tube (no compound).
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Incubate all tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[19]
-
-
Quantification of Viable Bacteria:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the results as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]
-
Cytotoxicity Assessment
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[21] Cytotoxicity assays are therefore a non-negotiable step in preclinical evaluation. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria in mammalian cells.[22][23]
Protocol 4: MTT Assay for Mammalian Cell Viability
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or NIH/3T3)[24]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Exposure:
-
Prepare serial dilutions of the novel oxadiazole compound in a complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated cell control.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[22]
-
Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
-
Data Presentation
Organizing experimental data in a clear, standardized format is essential for comparison and interpretation.
Table 1: MIC and MBC of Novel Oxadiazole Compounds
| Compound | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|---|
| OXA-001 | S. aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |
| OXA-001 | E. coli ATCC 25922 | Negative | 16 | 128 | 8 | Bacteriostatic |
| OXA-002 | S. aureus ATCC 29213 | Positive | 32 | >256 | >8 | Bacteriostatic |
| OXA-002 | E. coli ATCC 25922 | Negative | 64 | >256 | >4 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | Positive | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | Negative | 0.015 | 0.03 | 2 | Bactericidal |
Table 2: Cytotoxicity (IC₅₀) of Novel Oxadiazole Compounds
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
|---|---|---|---|
| OXA-001 | HEK293 | 24 | 150 |
| OXA-002 | HEK293 | 24 | >200 |
| Doxorubicin | HEK293 | 24 | 1.2 |
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. protocols.io [protocols.io]
- 14. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
- 17. benchchem.com [benchchem.com]
- 18. actascientific.com [actascientific.com]
- 19. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assay with [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Introduction: The Emerging Potential of 1,2,4-Oxadiazoles in Enzyme Inhibition
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities.[1] This structural feature is present in a variety of compounds that have been investigated for diverse therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] A significant area of interest is the role of 1,2,4-oxadiazole derivatives as enzyme inhibitors.[4][5] Molecules incorporating this scaffold have demonstrated inhibitory activity against a range of enzymes, such as butyrylcholinesterase, acetyl-CoA carboxylase (ACC), and monoamine oxidase (MAO), highlighting their potential in the development of novel therapeutics.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an enzyme inhibition assay using [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol. Given the broad inhibitory potential of the 1,2,4-oxadiazole class, this document presents a robust and adaptable protocol for determining the inhibitory activity of this specific compound against a chosen enzyme target. The following sections will delve into the principles of enzyme inhibition, provide a detailed step-by-step protocol, and offer insights into data analysis and interpretation, ensuring a scientifically rigorous approach to characterizing the inhibitory potential of this compound.
Principle of the Enzyme Inhibition Assay
Enzyme inhibition assays are fundamental in drug discovery for quantifying the efficacy of a compound in modulating the activity of a specific enzyme.[7] The core principle of this assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.[8] By comparing these rates, the degree of inhibition can be determined.
The most common metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9] A lower IC50 value indicates a more potent inhibitor.
The relationship between the inhibitor concentration and the enzyme's response is typically illustrated by a dose-response curve, which is a sigmoidal-shaped plot.[10] From this curve, the IC50 value can be accurately determined using non-linear regression analysis.[11]
Furthermore, by systematically varying the concentrations of both the substrate and the inhibitor, the mechanism of inhibition can be elucidated. The primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[12]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, altering its conformation and reducing its catalytic efficiency. This type of inhibition is not affected by the substrate concentration.[13]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[13]
Understanding the mechanism of inhibition is crucial for lead optimization in drug development.[13]
Visualizing the Path to Discovery: The Enzyme Inhibition Workflow
The following diagram outlines the systematic workflow for assessing the inhibitory potential of this compound. This process ensures a logical progression from initial preparations to the final determination of inhibitory potency.
Caption: A streamlined workflow for the enzyme inhibition assay.
Detailed Protocol for Enzyme Inhibition Assay
This protocol provides a generalized framework for assessing the inhibitory activity of this compound. Researchers should optimize buffer conditions, enzyme and substrate concentrations, and incubation times for their specific enzyme of interest.
Materials and Reagents
-
This compound (Test Compound)
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme's pH and ionic strength)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Positive control inhibitor (if available)
-
96-well microplates (clear, flat-bottom for colorimetric assays)
-
Multichannel pipettes and sterile tips
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is fully dissolved. This stock solution can be stored at -20°C for future use.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the test compound from the stock solution using the assay buffer. A common approach is to perform a 10-point, 3-fold serial dilution.
-
The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1% to avoid solvent-induced enzyme inhibition.[10]
-
-
Assay Setup in a 96-Well Plate:
-
Blank Wells: Add assay buffer only.
-
Negative Control (100% Activity): Add assay buffer containing the same final concentration of DMSO as the test compound wells.
-
Positive Control (if available): Add a known inhibitor of the enzyme at a concentration expected to give maximal inhibition.
-
Test Compound Wells: Add the serially diluted solutions of this compound.
-
-
Enzyme Addition and Pre-incubation:
-
Add the enzyme solution to all wells except the blank wells.
-
The final concentration of the enzyme should be in the linear range of the assay.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation of the Enzymatic Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
The substrate concentration is typically at or near its Michaelis constant (Km) for IC50 determination.[10]
-
-
Data Acquisition:
-
Immediately place the microplate in the plate reader.
-
Measure the change in absorbance, fluorescence, or luminescence over time (kinetic assay) or after a fixed incubation period (endpoint assay).[14] The choice depends on the nature of the substrate and the enzyme's turnover rate.
-
Data Analysis and Interpretation
Calculating Percent Inhibition
The percentage of enzyme inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (Signal of Test Well - Signal of Blank Well) / (Signal of Negative Control - Signal of Blank Well)] * 100
Determining the IC50 Value
-
Plot the calculated percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation.[11]
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[9]
Software such as GraphPad Prism or open-source alternatives can be used for this analysis.[11]
Hypothetical Data Summary
The following table illustrates a hypothetical dataset and the resulting percent inhibition for an IC50 determination experiment.
| [Inhibitor] (µM) | Log [Inhibitor] | Average Signal | % Inhibition |
| 100 | 2 | 0.15 | 92.5 |
| 33.3 | 1.52 | 0.25 | 82.5 |
| 11.1 | 1.05 | 0.45 | 62.5 |
| 3.7 | 0.57 | 0.85 | 22.5 |
| 1.2 | 0.08 | 1.05 | 2.5 |
| 0.4 | -0.40 | 1.08 | 0 |
| 0.1 | -1.00 | 1.10 | 0 |
| 0 (Negative Control) | - | 1.10 | 0 |
| Blank | - | 0.05 | - |
Understanding the Mechanism: A Visual Guide to Inhibition Types
To further characterize a confirmed "hit" from the initial screening, kinetic studies can be performed to determine the mechanism of inhibition. The following diagram illustrates the different modes of reversible enzyme inhibition.
Caption: Schematic representation of reversible enzyme inhibition mechanisms.
Expert Insights and Scientific Rationale
-
Choice of Solvent: DMSO is a common solvent for organic compounds, but its concentration must be carefully controlled as it can denature proteins at higher concentrations.[10] A final concentration below 1% is generally considered safe for most enzymes.
-
Pre-incubation Step: The pre-incubation of the enzyme with the inhibitor is a critical step. It allows the binding equilibrium between the enzyme and the inhibitor to be reached before the enzymatic reaction is initiated. This is particularly important for inhibitors with slow binding kinetics.
-
Initial Velocity Measurements: For kinetic assays, it is crucial to measure the initial rate of the reaction (V₀). This is the linear phase of the reaction before substrate depletion or product inhibition occurs.[14]
-
Controls are Key: The inclusion of appropriate controls is non-negotiable for a valid assay. The negative control (DMSO vehicle) defines 100% enzyme activity, while the blank control corrects for any background signal from the buffer or substrate. A positive control, if available, validates the assay's ability to detect inhibition.
Ensuring Trustworthiness: A Self-Validating System
The robustness of an enzyme inhibition assay relies on its self-validating nature. This is achieved through:
-
Replicates: Each concentration of the inhibitor, as well as the controls, should be tested in triplicate or quadruplicate to ensure the reproducibility of the results and to allow for statistical analysis.
-
Statistical Analysis: The IC50 value should be reported with a confidence interval or standard error. This provides a measure of the precision of the estimate.
-
Z'-Factor: For high-throughput screening, the Z'-factor is a statistical parameter used to evaluate the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
By adhering to these principles, the generated data will be reliable, reproducible, and suitable for making informed decisions in a drug discovery pipeline.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. clyte.tech [clyte.tech]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Probing Molecular Interactions: A Detailed Guide to Docking [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol with Key Protein Targets
Abstract
This application note provides a comprehensive, in-depth guide for the molecular docking of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol with therapeutically relevant protein targets. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind methodological choices, ensuring a robust and reproducible scientific workflow. We will explore the docking of our lead compound against three validated targets: Butyrylcholinesterase (BChE), Sirtuin 2 (SIRT2), and Fatty Acid Amide Hydrolase (FAAH), all of which are implicated in significant disease pathways and are known to be modulated by heterocyclic compounds. This guide will cover ligand and protein preparation, grid-based docking using AutoDock Vina, and detailed analysis of the subsequent protein-ligand interactions.
Introduction: The Rationale for Molecular Docking
Molecular docking is a cornerstone of modern, structure-based drug design. It computationally predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary application of molecular docking is the prediction of the binding mode and affinity of a small molecule ligand to the active site of a protein. This predictive power allows for the rapid screening of virtual libraries of compounds and the optimization of lead candidates, thereby accelerating the drug discovery pipeline.
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition. This compound is a representative of this class of compounds. Its structural features, including a halogenated phenyl ring and a reactive methanol group, suggest the potential for specific and potent interactions with biological macromolecules.
In this application note, we will investigate the binding potential of this ligand against three distinct and high-impact protein targets:
-
Butyrylcholinesterase (BChE): An enzyme involved in the hydrolysis of choline esters. Its inhibition is a key therapeutic strategy in the management of Alzheimer's disease.
-
Sirtuin 2 (SIRT2): A NAD-dependent deacetylase that plays a crucial role in cell cycle regulation, and its dysregulation is linked to cancer and neurodegenerative disorders.
-
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that is the principal catabolic enzyme for the endocannabinoid anandamide. FAAH inhibitors are being explored for their analgesic, anti-inflammatory, and anxiolytic properties.
By docking this compound against these targets, we aim to elucidate its potential binding modes, identify key interacting residues, and predict its binding affinity, thereby providing a rational basis for its further development as a therapeutic agent.
Materials and Software
A successful molecular docking study is contingent on the use of appropriate and validated software tools. The following is a list of the software and resources utilized in this protocol:
| Software/Resource | Purpose |
| AutoDock Tools (ADT) | Preparation of ligand and protein files for AutoDock Vina. |
| AutoDock Vina | The core molecular docking program. |
| Discovery Studio Visualizer | Visualization and preparation of protein structures. |
| PyMOL | High-quality visualization of protein-ligand complexes. |
| LigPlot+ | Generation of 2D diagrams of protein-ligand interactions. |
| Open Babel | Interconversion of chemical file formats. |
| RCSB Protein Data Bank (PDB) | Repository for the 3D structural data of biological macromolecules.[1][2][3][4][5] |
| PubChem | A public database of chemical substances and their biological activities. |
Methodology: A Step-by-Step Protocol
The molecular docking workflow can be broadly divided into three stages: pre-docking (preparation of ligand and protein), docking (running the simulation), and post-docking (analysis of results).
Pre-Docking: Preparation of Ligand and Protein
The first step is to obtain the 3D structure of our ligand, this compound.
-
Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for the ligand is C1=CC(=CC=C1C2=NOC(=N2)CO)Cl.
-
Generate 3D Coordinates: Using a tool like Open Babel, we can convert the SMILES string into a 3D structure in SDF or MOL2 format. The command for this conversion is:
-
Prepare Ligand for AutoDock Vina: Using AutoDock Tools (ADT), we will prepare the ligand in the required PDBQT format. This involves adding Gasteiger charges, merging non-polar hydrogens, and defining rotatable bonds.
-
Load the ligand.sdf file into ADT.
-
Go to Ligand -> Input -> Choose. Select the ligand.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.
-
For this study, we will use the crystal structures of our target proteins obtained from the Protein Data Bank (PDB).
| Target Protein | PDB ID | Rationale for Selection |
| Butyrylcholinesterase (BChE) | 4BDS | Human BChE in complex with the inhibitor tacrine, providing a well-defined active site.[6] |
| Sirtuin 2 (SIRT2) | 5Y5N | Human SIRT2 in complex with a selective inhibitor, offering a clear view of the binding pocket.[3] |
| Fatty Acid Amide Hydrolase (FAAH) | 3QJ8 | Human FAAH in complex with a non-covalent inhibitor, ideal for studying reversible binding.[7] |
The preparation of the protein is a critical step to ensure the accuracy of the docking results. We will use Discovery Studio Visualizer and AutoDock Tools for this purpose.
-
Download PDB File: Download the selected PDB files from the RCSB PDB website.
-
Clean the Protein Structure:
-
Open the PDB file in Discovery Studio Visualizer.
-
Remove water molecules and any co-crystallized ligands and ions that are not essential for the protein's catalytic activity.
-
If the protein has multiple chains, retain only the chain that contains the active site of interest.
-
Save the cleaned protein structure as a new PDB file (e.g., 4BDS_protein.pdb).
-
-
Prepare Protein for AutoDock Vina:
-
Load the cleaned PDB file into AutoDock Tools.
-
Go to Edit -> Hydrogens -> Add. Add polar hydrogens.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the protein.
-
Save the prepared protein as a PDBQT file (e.g., 4BDS_protein.pdbqt).
-
Experimental Workflow Diagram
References
- 1. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. Physiological Roles for Butyrylcholinesterase: A BChE-Ghrelin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
Application Notes and Protocols for In Silico ADMET Prediction of 1,2,4-Oxadiazole Derivatives
Abstract
The 1,2,4-oxadiazole moiety is a prominent scaffold in modern medicinal chemistry, valued for its broad spectrum of biological activities and its role as a bioisosteric replacement for esters and amides to enhance metabolic stability.[1][2] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to mitigating late-stage attrition in drug discovery.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of in silico tools for the comprehensive ADMET profiling of 1,2,4-oxadiazole derivatives. We present a rationale for the early integration of computational screening, detailed step-by-step protocols for leading web-based platforms, and a guide to interpreting the predicted parameters.
Introduction: The Strategic Imperative of Early ADMET Assessment
The journey of a drug candidate from initial hit to market approval is fraught with challenges, with poor pharmacokinetic and safety profiles being a primary cause of failure.[4] The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) paradigm represents a suite of essential properties that determine a molecule's viability as a therapeutic agent.[5] Integrating ADMET prediction into the early stages of drug discovery allows for the rapid, cost-effective identification of compounds with favorable profiles, thereby prioritizing resources for the most promising candidates and guiding medicinal chemistry efforts to address liabilities.[3][6]
The 1,2,4-oxadiazole heterocycle has garnered significant attention in drug discovery due to its remarkable chemical and thermal stability, which often translates to improved metabolic stability.[2] It is frequently employed as a bioisostere for metabolically labile ester and amide groups, a strategy that can enhance a compound's pharmacokinetic profile.[1][7][8] However, the overall ADMET profile of a molecule is a complex interplay of its entire structure, not just a single moiety. Therefore, a systematic in silico evaluation is a crucial first step in characterizing novel 1,2,4-oxadiazole derivatives.
This guide focuses on leveraging freely accessible, validated web-based tools to build a robust, preliminary ADMET profile for this important class of compounds.
Foundational Concepts in ADMET Profiling
A comprehensive ADMET assessment involves evaluating several key parameters. The following sections outline the core concepts and the rationale behind their importance.
Absorption
For most orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. Key predictors include:
-
Human Intestinal Absorption (HIA): Predicts the percentage of a drug absorbed through the human intestine. Poor absorption can lead to low bioavailability.
-
Caco-2 Permeability: An in vitro model that mimics the human intestinal barrier. High permeability is often correlated with good absorption.
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that actively transports drugs out of cells, including intestinal enterocytes, reducing absorption.[9][10] Identifying if a compound is a P-gp substrate or inhibitor is crucial.[11][12][13]
Distribution
Once absorbed, a drug distributes throughout the body. Important distribution parameters are:
-
Volume of Distribution (VDss): Indicates the extent of a drug's distribution in body tissues versus plasma. A very high VDss may suggest extensive tissue sequestration, while a very low value may indicate confinement to the bloodstream.
-
Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross the highly selective barrier protecting the central nervous system (CNS). This is a desired property for CNS-acting drugs but a liability for peripherally acting drugs due to potential side effects.
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin. Only the unbound fraction is free to interact with targets, be metabolized, and be excreted. High PPB can limit efficacy and affect dosing.
Metabolism
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion.[14] This process is mediated mainly by the Cytochrome P450 (CYP) family of enzymes.[15][16][17]
-
CYP450 Inhibition: Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs.
-
CYP450 Substrate: Understanding which CYP enzyme metabolizes a compound is important for predicting its metabolic fate and potential DDIs.
The 1,2,4-oxadiazole ring is often introduced to block metabolic attack at a specific position, thereby improving metabolic stability compared to ester or amide analogues.[1][2][7]
Excretion
This refers to the elimination of the drug and its metabolites from the body, primarily via the kidneys.
-
Total Clearance: A measure of the body's efficiency in eliminating a drug. It is a critical parameter for determining dosing regimens.
Toxicity
Early identification of potential toxicity is paramount. Key in silico toxicity predictions include:
-
AMES Toxicity: Predicts the mutagenic potential of a compound.
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias (QT prolongation).
-
Hepatotoxicity: Predicts the potential for drug-induced liver injury.
-
Skin Sensitization: Assesses the likelihood of a compound causing an allergic contact dermatitis.
Experimental Protocols: In Silico ADMET Prediction
This section provides step-by-step protocols for two widely used and freely accessible web servers: SwissADME and pkCSM . Using multiple tools is recommended to gain higher confidence in the predictions.[18]
Protocol 1: Prediction using the SwissADME Web Server
SwissADME provides a user-friendly interface for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[19]
Methodology:
-
Navigate to the SwissADME website: Open a web browser and go to --INVALID-LINK--.[20]
-
Input Molecular Structure:
-
The primary input format is a list of SMILES (Simplified Molecular Input Line Entry System) strings.
-
You can draw your 1,2,4-oxadiazole derivative in the molecular sketcher on the left and click the >> button to convert it to a SMILES string and add it to the input list.
-
Alternatively, you can directly paste a list of SMILES strings into the text box, with one molecule per line. For example: O=C(c1ccccc1)N1CCN(c2nocc2-c3ccccc3)CC1 My_Oxadiazole_1
-
-
Run Prediction: Once your list of molecules is ready, click the red "Run" button.[20]
-
Analyze Results: The results for each molecule will appear in a separate panel. Key sections to analyze are:
-
Physicochemical Properties: Note the Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
-
Lipophilicity: Consensus LogP provides an average from five different predictive methods.
-
Water Solubility: Provides qualitative and quantitative predictions of solubility.
-
Pharmacokinetics: This is a critical section. Examine the predictions for GI absorption (High/Low), BBB permeant (Yes/No), P-gp substrate (Yes/No), and CYP inhibition (e.g., CYP1A2 inhibitor: Yes/No).
-
Drug-likeness: Check for violations of rules like Lipinski's, Ghose's, and Veber's. These rules provide a general indication of whether a compound has physicochemical properties consistent with orally available drugs.
-
Medicinal Chemistry: The "BOILED-Egg" diagram provides a graphical summary of passive absorption (GI) and brain penetration (BBB).
-
-
Export Data: Results can be exported as a CSV file for further analysis and record-keeping.[20]
Protocol 2: Prediction using the pkCSM Web Server
pkCSM uses graph-based signatures to predict a wide range of ADMET properties.[21][22]
Methodology:
-
Navigate to the pkCSM website: Open a web browser and go to --INVALID-LINK--.
-
Input Molecular Structure:
-
pkCSM accepts input as a single SMILES string or a file containing multiple SMILES strings (one per line).[23]
-
Enter the SMILES string of your 1,2,4-oxadiazole derivative into the text box.
-
-
Select Predictions: You can choose to predict all properties or select specific categories (Absorption, Distribution, Metabolism, Excretion, Toxicity). For a comprehensive profile, it is recommended to run all predictions initially.
-
Submit Job: Click the "Submit" button.
-
Interpret Results: The output is presented in a clear tabular format.[23] Each predicted property is listed with its value and units.
-
Absorption: Note the predicted values for Water Solubility (log mol/L), Caco2 Permeability (log Papp in 10^-6 cm/s), and Intestinal Absorption (% Absorbed).
-
Distribution: Check the VDss (log L/kg) and BBB Permeability (logBB). A logBB > 0.3 indicates good brain penetration, while a logBB < -1.0 suggests poor penetration.
-
Metabolism: The server predicts if the compound is a substrate or inhibitor for various CYP enzymes.
-
Excretion: Note the Total Clearance (log ml/min/kg).
-
Toxicity: Check the predictions for AMES Toxicity, hERG I inhibition, and Hepatotoxicity (Hepatotoxic/Non-hepatotoxic).
-
Data Interpretation and Visualization
Effective interpretation of the generated data is key to making informed decisions. The following sections provide guidance on this process.
Workflow for ADMET Prediction
The overall workflow involves preparing the molecule, running predictions on multiple platforms, and consolidating the data for analysis and decision-making.
Caption: Workflow for in silico ADMET prediction and candidate triage.
Interpreting Key ADMET Parameters
The predicted values should be compared against established ranges for drug-like molecules. While these are not absolute cutoffs, they provide valuable guidance.
Table 1: General Ranges for Key ADMET Parameters for Orally Administered Drugs
| Parameter | Property | Favorable Range | Interpretation Notes |
| Physicochemical | Molecular Weight | < 500 Da | Lipinski's Rule: Smaller molecules are often better absorbed. |
| LogP (Lipophilicity) | 0 - 5 | Lipinski's Rule: A balance is needed; too high can cause poor solubility, too low can cause poor permeability. | |
| TPSA | < 140 Ų | Lower TPSA is generally associated with better cell permeability. | |
| Absorption | GI Absorption (HIA) | High (>80%) | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | High (>1 x 10⁻⁶ cm/s) | Suggests good passive diffusion across the intestinal wall. | |
| P-gp Substrate | No | Being a substrate can lead to active efflux and reduced absorption. | |
| Distribution | BBB Permeability | Target Dependent | "Yes" or logBB > 0.3 for CNS drugs; "No" or logBB < -1 for peripheral drugs. |
| Plasma Protein Binding | < 90% | High binding reduces the free fraction of the drug available for therapeutic action. | |
| Metabolism | CYP Inhibitor | No | Inhibition of major CYP isoforms (especially CYP3A4, 2D6) is a high risk for drug-drug interactions. |
| Toxicity | AMES Mutagenicity | Negative | A positive result is a major flag for potential carcinogenicity. |
| hERG Inhibition | Negative | hERG blockade is a significant risk for cardiotoxicity. | |
| Hepatotoxicity | Negative | A positive prediction indicates a risk of liver damage. |
Note: These ranges are general guidelines. Specific project goals may alter the desirability of certain parameters.
Hypothetical Case Study: ADMET Profile of Three 1,2,4-Oxadiazole Analogs
Table 2: Predicted ADMET Properties for Hypothetical 1,2,4-Oxadiazole Derivatives
| Parameter | OXD-01 | OXD-02 | OXD-03 |
| MW (Da) | 420.5 | 515.6 | 455.5 |
| LogP | 3.10 | 5.85 | 2.50 |
| Water Solubility | Moderately Soluble | Low Solubility | Soluble |
| GI Absorption | High | Low | High |
| BBB Permeant | Yes | Yes | No |
| P-gp Substrate | No | Yes | No |
| CYP2D6 Inhibitor | No | Yes | No |
| CYP3A4 Inhibitor | No | Yes | No |
| hERG I Inhibitor | No | Yes | No |
| Hepatotoxicity | No | Yes | No |
| Lipinski Violations | 0 | 2 | 0 |
| Overall Assessment | Promising Candidate | High Risk | Promising Peripheral Candidate |
Analysis of Case Study:
-
OXD-01: Shows a promising profile. It adheres to Lipinski's rules, has high GI absorption, is not a P-gp substrate or major CYP inhibitor, and lacks toxicity flags. Its ability to cross the BBB makes it a potential CNS candidate.
-
OXD-02: Is a high-risk candidate. Its high molecular weight and LogP lead to two Lipinski violations and predicted low solubility and absorption. Furthermore, it is flagged as a P-gp substrate, an inhibitor of key metabolic enzymes, and shows potential for both cardiac and liver toxicity.
-
OXD-03: Presents a strong profile for a peripherally acting drug. It has excellent physicochemical properties and a clean toxicity and metabolism profile. Its predicted inability to cross the BBB is an advantage if CNS effects are undesirable.
Visualizing ADMET Interdependencies
The various ADMET properties are often interrelated. For instance, high lipophilicity (LogP) can influence multiple parameters.
Caption: Interrelationship of high lipophilicity with other ADMET properties.
Conclusion and Best Practices
In silico ADMET prediction is an indispensable tool in modern drug discovery for the rapid and efficient evaluation of compound libraries, including promising scaffolds like the 1,2,4-oxadiazole. By identifying potential liabilities early, these computational methods allow for the strategic allocation of resources and guide the design of molecules with a higher probability of downstream success.
Best Practices:
-
Use Multiple Tools: Corroborate predictions from at least two different platforms to increase confidence.
-
Understand Model Limitations: These are predictive models, not experimental results. They are best used for prioritization and flagging potential issues.
-
Iterate with Design: Use the prediction results to guide the next round of molecular design, addressing specific liabilities like high LogP or CYP inhibition.
-
Validate In Vitro: Promising candidates identified through in silico screening must always be validated through subsequent in vitro experimental assays.
By integrating the protocols and interpretation guidelines presented here, research teams can enhance the efficiency and effectiveness of their drug discovery programs focused on 1,2,4-oxadiazole derivatives.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. aurlide.fi [aurlide.fi]
- 7. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 11. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress in Understanding the Mechanism of P-Glycoprotein-mediated Drug Efflux - ProQuest [proquest.com]
- 14. 3: Essentials in Pharmacology: Drug Metabolism, Cytochrome P450 Enzyme System, and Prescription Writing | Pocket Dentistry [pocketdentistry.com]
- 15. metabolon.com [metabolon.com]
- 16. dynamed.com [dynamed.com]
- 17. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 18. pkCSM [biosig.lab.uq.edu.au]
- 19. m.youtube.com [m.youtube.com]
- 20. SwissADME [swissadme.ch]
- 21. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pkCSM [biosig.lab.uq.edu.au]
Developing [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol as a potential drug candidate
An in-depth guide to the preclinical development of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, a novel heterocyclic compound with significant therapeutic potential.
Introduction: The Promise of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered substantial interest in medicinal chemistry.[1] This scaffold is considered a bio-isosteric replacement for esters and amides, which can improve metabolic stability and pharmacokinetic properties.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer,[3][4] anti-inflammatory,[5][6] and neuroprotective effects.[7][8] These diverse biological activities often stem from their ability to interact with various biological targets through hydrogen bonding.[1][9]
This document outlines a comprehensive preclinical development plan for a specific novel derivative, This compound (hereafter referred to as CPO-Methanol ). The goal of these application notes is to provide researchers and drug development professionals with a structured, rationale-driven framework for evaluating CPO-Methanol's potential as a therapeutic agent, from initial synthesis to readiness for Investigational New Drug (IND)-enabling studies.
Section 1: Synthesis and Physicochemical Characterization
The first critical step is the reliable synthesis and thorough characterization of the candidate compound. The purity and identity of the test article are paramount for the validity of all subsequent biological data.
Proposed Synthesis Pathway
A plausible and efficient synthesis route for CPO-Methanol is proposed, starting from commercially available 4-chlorobenzaldehyde. This multi-step synthesis involves the formation of an amidoxime intermediate, followed by cyclization with a suitable reagent to form the 1,2,4-oxadiazole ring, and subsequent functional group manipulation to yield the final methanol derivative.
Caption: Proposed synthetic workflow for CPO-Methanol.
Protocol 1.1: Synthesis and Purification
Rationale: This protocol details a standard procedure for the final hydrolysis step. The use of sodium acetate in aqueous dioxane provides a mild condition for converting the chloromethyl group to the desired hydroxymethyl group. Purification by column chromatography is essential to isolate the compound with high purity (>98%) required for biological assays.
-
Reaction Setup: Dissolve 3-(4-Chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.0 eq) in a 3:1 mixture of dioxane and water.
-
Reagent Addition: Add sodium acetate (3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using silica gel column chromatography (e.g., hexane:ethyl acetate gradient) to yield pure CPO-Methanol.
Protocol 1.2: Structural and Purity Analysis
Rationale: Confirming the identity and purity of the synthesized compound is a non-negotiable quality control step. Each technique provides orthogonal information: NMR confirms the chemical structure and proton/carbon environment, Mass Spectrometry confirms the molecular weight, and HPLC-UV provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound. The purity should be ≥98% for use in biological assays.
Section 2: In Silico and Preliminary 'Drug-Likeness' Assessment
Before committing resources to extensive biological testing, it is cost-effective to evaluate whether CPO-Methanol possesses fundamental physicochemical properties consistent with known orally bioavailable drugs.[10] This "fail early, fail often" approach helps to identify potential liabilities at the earliest stage.[10]
Computational Drug-Likeness Profiling
Several established rulesets can be used to predict a compound's potential for good oral bioavailability.[11][12][13] These are not rigid laws but serve as valuable guides.[14]
| Property | Rule | CPO-Methanol (Calculated) | Assessment |
| Molecular Weight (MW) | Lipinski: < 500 Da | ~212.6 g/mol | Pass |
| LogP (Lipophilicity) | Lipinski: < 5 | ~2.1 | Pass |
| H-Bond Donors | Lipinski: ≤ 5 | 1 | Pass |
| H-Bond Acceptors | Lipinski: ≤ 10 | 3 | Pass |
| Rotatable Bonds | Veber: ≤ 10 | 2 | Pass |
| Topological Polar Surface Area (TPSA) | Veber: ≤ 140 Ų | ~55.4 Ų | Pass |
Section 3: A Phased Preclinical Development Workflow
The preclinical evaluation of CPO-Methanol should follow a logical, tiered progression from broad in vitro screening to specific in vivo models.[15][16] This approach ensures that resources are focused on the most promising therapeutic avenues and that a comprehensive data package is built to support a potential IND application.[17]
Caption: Phased preclinical development workflow for CPO-Methanol.
Phase I: In Vitro Biological Screening
Objective: To identify the most promising therapeutic area(s) for CPO-Methanol by screening for relevant biological activity. Based on the known activities of the 1,2,4-oxadiazole scaffold, oncology and inflammation are high-priority areas.[1][9]
Protocol 3.1: Broad Anticancer Cytotoxicity Screening
Rationale: This initial screen assesses the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. A broad-spectrum effect or high potency against a specific cell type can guide further mechanistic studies.
-
Cell Lines: Utilize a panel of human cancer cell lines representing different tissues (e.g., breast (MCF-7), lung (A549), colon (HCT-116), prostate (PC-3)).[3]
-
Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Dosing: Treat cells with a serial dilution of CPO-Methanol (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Viability Assay: Measure cell viability using an MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line by plotting the percentage of cell viability against the log of the drug concentration.
Protocol 3.2: Anti-Inflammatory Screening (Nitric Oxide Inhibition)
Rationale: Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator. This assay provides a rapid and robust method to screen for potential anti-inflammatory activity by measuring the inhibition of NO production.[6]
-
Cell Line: Use RAW 264.7 murine macrophage cells.
-
Plating: Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat cells with serial dilutions of CPO-Methanol for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the IC₅₀ value for NO inhibition. A parallel cytotoxicity assay in RAW 264.7 cells is crucial to ensure that NO reduction is not due to cell death.
Phase II: Mechanism of Action (MoA) & In Vitro ADME-Tox
If Phase I screening reveals potent activity, the next steps are to understand how the compound works and to assess its drug-like properties in more detail.[18][19]
MoA Elucidation (Example for Anticancer Activity)
If CPO-Methanol shows potent cytotoxicity, a potential mechanism is the induction of apoptosis. Activating effector caspases like caspase-3 is a key event in this process.[20]
Caption: Potential caspase-mediated apoptotic pathway induced by CPO-Methanol.
Protocol 3.3: Caspase-3/7 Activation Assay
Rationale: This assay directly measures the activity of key executioner caspases. A time- and dose-dependent increase in caspase activity provides strong evidence that the compound induces apoptosis.
-
Cell Line: Use a cancer cell line that was sensitive in the cytotoxicity screen.
-
Treatment: Treat cells with CPO-Methanol at its IC₅₀ and 2x IC₅₀ concentrations for various time points (e.g., 6, 12, 24 hours).
-
Assay: Use a commercially available luminogenic or fluorogenic Caspase-Glo® 3/7 assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot caspase activity relative to the vehicle-treated control.
In Vitro ADME-Tox Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) profile is essential to predict its in vivo behavior and identify liabilities that could cause failure in later development stages.[21][22]
| Assay | Protocol Summary | Key Parameter(s) | Rationale |
| Solubility | Kinetic solubility assay using nephelometry. | Thermodynamic & Kinetic Solubility | Poor solubility can limit absorption and lead to formulation challenges. |
| Permeability | Caco-2 cell monolayer assay. | Apparent Permeability (Papp) | Predicts intestinal absorption and potential for oral bioavailability.[22] |
| Metabolic Stability | Incubation with human liver microsomes (HLM). | Half-life (t½), Intrinsic Clearance | Determines how quickly the compound is metabolized by the liver. |
| CYP450 Inhibition | Fluorogenic assay with recombinant CYP isozymes. | IC₅₀ for major CYPs (e.g., 3A4, 2D6) | Assesses the risk of drug-drug interactions.[22] |
| Plasma Protein Binding | Rapid equilibrium dialysis. | Percent Bound | High binding can limit the free drug available to act on the target. |
| Hepatotoxicity | Expose HepG2 cells to the compound for 48h. | Cell Viability (IC₅₀) | Early indicator of potential drug-induced liver injury.[18] |
| Cardiotoxicity | hERG channel inhibition assay (electrophysiology). | IC₅₀ for hERG inhibition | hERG channel blockade is linked to a risk of cardiac arrhythmias. |
| Genotoxicity | Bacterial reverse mutation assay (Ames test). | Mutagenicity Ratio | Screens for the potential of a compound to cause DNA mutations. |
Phase III: In Vivo Efficacy and Safety Assessment
Promising in vitro data provide the justification for advancing to animal models. These studies are crucial for understanding how the drug behaves in a whole biological system.[23][24]
Protocol 3.4: Mouse Pharmacokinetic (PK) Study
Rationale: This study determines the exposure of the drug in the body over time after administration. It is essential for correlating dose with effect and for designing effective dosing regimens for efficacy studies.[16]
-
Animals: Use healthy male Balb/c mice (n=3 per time point).
-
Dosing: Administer a single dose of CPO-Methanol via intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.
-
Sampling: Collect blood samples at specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Analysis: Process blood to plasma and quantify the concentration of CPO-Methanol using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (%F).
Protocol 3.5: Xenograft Efficacy Model (for Anticancer)
Rationale: The human tumor xenograft model, where human cancer cells are implanted in immunodeficient mice, is a standard and reliable method for evaluating the in vivo antitumor activity of a compound.[23][25][26]
-
Animals: Use immunodeficient mice (e.g., athymic nude or SCID).
-
Tumor Implantation: Subcutaneously implant a sensitive cancer cell line (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, CPO-Methanol at two dose levels, positive control).
-
Dosing: Administer treatment daily (or as determined by PK) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage.
Section 4: Data Interpretation and Candidate Progression
The decision to advance CPO-Methanol towards IND-enabling toxicology studies depends on a holistic evaluation of all generated data.[27] A strong candidate profile would include:
-
Potent and Selective Activity: Sub-micromolar IC₅₀ values in a relevant in vitro model.
-
Clear Mechanism of Action: Evidence of target engagement (e.g., caspase activation).
-
Favorable ADME Profile: Good solubility, moderate to high permeability, metabolic stability that supports a reasonable dosing interval, and low risk of CYP-mediated drug interactions.
-
Acceptable Safety Window: A significant margin (ideally >30-fold) between the efficacious concentration (in vitro) and the concentrations causing toxicity in assays like hepatotoxicity and cardiotoxicity.
-
Demonstrated In Vivo Efficacy: Statistically significant tumor growth inhibition or reduction in inflammatory markers in a relevant animal model at a well-tolerated dose.
-
Drug-like PK Properties: Sufficient oral bioavailability and exposure to achieve therapeutic concentrations in vivo.
If CPO-Methanol meets these criteria, it can be nominated as a preclinical candidate, and the next phase of formal, Good Laboratory Practice (GLP)-compliant toxicology and safety pharmacology studies can be initiated to support a first-in-human clinical trial.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. BioCentury - Drug-likeness rules [biocentury.com]
- 15. ppd.com [ppd.com]
- 16. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 17. med.libretexts.org [med.libretexts.org]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. symeres.com [symeres.com]
- 20. mdpi.com [mdpi.com]
- 21. vectorb2b.com [vectorb2b.com]
- 22. cellgs.com [cellgs.com]
- 23. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 25. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijpbs.com [ijpbs.com]
- 27. Development of New Therapeutic Drugs and Biologics for Rare Diseases - Rare Diseases and Orphan Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Potential of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol as a Chemical Probe: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol as a chemical probe. While the specific biological target of this compound is yet to be fully elucidated in published literature, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore present in numerous bioactive molecules.[1][2][3][4][5] This guide, therefore, presents a hypothetical, yet scientifically rigorous, framework for the characterization and application of this compound as a chemical probe, using a putative kinase target, "Kinase X," as an illustrative example. The protocols detailed herein are based on established best practices for chemical probe validation and are designed to be adapted for the investigation of the true biological target(s) of this compound.
Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Motif in Chemical Biology
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for esters and amides, make it an attractive scaffold for the design of small molecule modulators of biological processes.[3] Molecules incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][2][3][4][5]
A chemical probe is a small molecule that is used to study and manipulate biological systems by selectively interacting with a specific protein target.[6][7] The ideal chemical probe is potent, selective, and cell-permeable, allowing for the interrogation of protein function in a cellular context.[6][7] This guide will walk you through the essential steps to characterize this compound and validate its potential as a chemical probe.
Hypothetical Target: "Kinase X"
For the purpose of illustrating the validation process, we will hypothesize that this compound, hereafter referred to as OXA-Cl , is a potent and selective inhibitor of a hypothetical serine/threonine kinase, "Kinase X." Kinase X is presumed to be a key component of a signaling pathway involved in cellular proliferation.
Caption: Hypothetical signaling pathway of Kinase X.
Characterization of OXA-Cl as a Chemical Probe
The validation of a chemical probe is a multi-step process that involves determining its potency, selectivity, and on-target engagement in a cellular context.
In Vitro Potency Determination: Kinase Inhibition Assay
The first step is to determine the in vitro potency of OXA-Cl against its putative target, Kinase X. This is typically achieved through a biochemical assay that measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.
Protocol 1: In Vitro Kinase X Inhibition Assay (Luminescence-based)
This protocol is adapted from standard kinase assay methodologies.
Materials:
-
Purified, active Kinase X enzyme
-
Kinase X substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
OXA-Cl stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of OXA-Cl in DMSO. A typical starting range would be from 100 µM to 1 pM. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer
-
OXA-Cl at various concentrations (or DMSO as a vehicle control)
-
Kinase X enzyme (at a concentration within the linear range of the assay)
-
Substrate peptide
-
-
Initiate Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Kinase X.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear phase.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence on a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of OXA-Cl relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation:
| Compound | Target | IC₅₀ (nM) |
| OXA-Cl | Kinase X | Hypothetical Value: 50 |
| Staurosporine (Control) | Kinase X | Hypothetical Value: 10 |
Cellular On-Target Engagement
Demonstrating that a chemical probe can engage its target within a living cell is a critical validation step.[6] This can be assessed by measuring the inhibition of the target's activity in a cellular context.
Protocol 2: Cellular Kinase X Target Engagement Assay (Western Blot)
This protocol measures the phosphorylation of a known downstream substrate of Kinase X.
Materials:
-
A cell line that expresses Kinase X and its substrate (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
OXA-Cl
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of OXA-Cl (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Calculate the percent inhibition of substrate phosphorylation relative to the DMSO control for each concentration of OXA-Cl .
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the cellular EC₅₀ value.
-
Caption: Experimental workflow for probe characterization.
Selectivity Profiling
A good chemical probe should be highly selective for its intended target over other related proteins.[6][7]
Protocol 3: Kinase Selectivity Profiling
Procedure:
-
Submit OXA-Cl to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) for screening against a panel of kinases (e.g., a panel of 100 or more kinases).
-
The screening is typically performed at a single high concentration of the compound (e.g., 1 µM or 10 µM).
-
For any kinases that show significant inhibition (e.g., >50% inhibition), follow up with full IC₅₀ determinations to quantify the selectivity.
-
A probe is generally considered selective if it exhibits at least a 30-fold higher potency for its primary target compared to other kinases.[6]
Cytotoxicity Assessment
It is important to determine the concentration at which a chemical probe exhibits cytotoxic effects to distinguish target-specific effects from general toxicity.
Protocol 4: Cell Viability Assay
Materials:
-
Cell line of interest
-
Cell culture medium
-
OXA-Cl
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque-walled plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of OXA-Cl concentrations for a prolonged period (e.g., 48-72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent and incubate. Then, solubilize the formazan crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the reagent directly to the wells and measure the luminescence.
-
-
Data Analysis: Calculate the percent viability relative to the DMSO-treated control cells. Plot the percent viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Data Interpretation:
A desirable chemical probe should have a therapeutic window, where the EC₅₀ for the on-target effect is significantly lower than the CC₅₀. A large window suggests that the observed cellular phenotype at lower concentrations is likely due to the inhibition of the target and not to off-target toxicity.
Troubleshooting and Best Practices
-
Solubility: Ensure that OXA-Cl is fully dissolved in your assays. Poor solubility can lead to inaccurate potency measurements.[8]
-
DMSO Concentration: Keep the final DMSO concentration in your assays low (typically <0.5%) to avoid solvent-induced artifacts.
-
Negative Control: If available, use a structurally similar but inactive analog of OXA-Cl as a negative control to confirm that the observed effects are due to the specific chemical structure of the probe.[7]
Conclusion
This compound represents a promising starting point for the development of a chemical probe, owing to its privileged 1,2,4-oxadiazole scaffold. The protocols and guidelines presented in this document provide a robust framework for its characterization and validation. By systematically determining its in vitro potency, cellular on-target engagement, selectivity, and cytotoxicity, researchers can confidently utilize this molecule to investigate the biological roles of its eventual, validated target.
References
- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 2. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3][4] This is due to its remarkable chemical stability and its role as a versatile bioisostere for amide and ester functionalities, which can enhance metabolic stability and modulate target selectivity.[1][2][5] Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][6][7] The inherent "drug-like" properties of this scaffold make libraries of 1,2,4-oxadiazole derivatives prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[3][4]
This guide provides a comprehensive overview of the principles, protocols, and best practices for conducting a successful HTS campaign with 1,2,4-oxadiazole libraries. We will delve into the critical aspects of assay development, the screening workflow, and the crucial steps of hit validation, all from the perspective of a seasoned application scientist.
Part 1: Strategic Assay Development for Screening 1,2,4-Oxadiazole Libraries
The foundation of any successful HTS campaign is a robust and reliable assay. The choice of assay format is paramount and should be guided by the biological question being addressed. For screening 1,2,4-oxadiazole libraries, both biochemical and cell-based assays are viable options, each with its own set of advantages and limitations.[8][9]
Biochemical Assays: A Direct Measure of Molecular Interaction
Biochemical assays provide a direct measure of the interaction between a compound and a purified biological target, such as an enzyme or receptor.[10][11] These cell-free systems offer a controlled environment to study these interactions.[10]
-
Commonly Employed Biochemical Assays:
-
Fluorescence Polarization (FP): FP assays are widely used in HTS due to their homogeneous format and sensitivity to changes in molecular weight.[12] They are particularly well-suited for studying protein-protein or protein-ligand interactions.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays offer a robust platform with high sensitivity and reduced background interference, making them a popular choice for HTS.[10]
-
Enzyme Activity Assays: These assays measure the ability of a compound to inhibit or activate an enzyme, often by detecting the conversion of a substrate to a product using fluorescence or absorbance.[10]
-
Cell-Based Assays: A More Biologically Relevant Approach
Cell-based assays offer a more physiologically relevant context by measuring the effect of a compound on a cellular process within a living cell.[9][13] These assays can provide valuable insights into a compound's cell permeability and potential cytotoxicity early in the discovery process.[13]
-
Commonly Employed Cell-Based Assays:
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter to measure changes in gene expression in response to a compound.[14]
-
Second Messenger Assays: These assays detect changes in intracellular signaling molecules, such as calcium ions, and are often used for screening compounds that target G-protein coupled receptors (GPCRs) or ion channels.[13]
-
Cell Viability and Cytotoxicity Assays: These assays assess the cytotoxic effects of compounds, including apoptosis and necrosis.[13]
-
Fluorescence-Based Assays: The Workhorse of HTS
Fluorescence-based assays are a dominant methodology in HTS due to their high sensitivity, versatility, and amenability to automation.[15][16] Both biochemical and cell-based screens can be designed to have a fluorescent readout.[16]
Part 2: The High-Throughput Screening Workflow
A typical HTS campaign involves the screening of thousands to millions of compounds, necessitating a highly automated and miniaturized process.[14][17] The workflow can be broken down into several key stages:
-
Assay Miniaturization and Optimization: The assay is scaled down to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[17][18]
-
Pilot Screen: A small subset of the compound library (around 2,000 compounds) is screened to assess the assay's performance and robustness.[19] Key statistical parameters like the Z'-factor and Z-factor are calculated to ensure the assay quality is sufficient for a full-scale screen.[19]
-
High-Throughput Screening: The entire compound library is screened against the biological target.[19]
-
Data Analysis: The large volume of data generated is processed and analyzed to identify "hits" – compounds that exhibit significant activity in the assay.[19]
Caption: A generalized workflow for a high-throughput screening campaign.
Part 3: The Critical Path: From Hit to Validated Lead
Identifying a "hit" in a primary screen is just the beginning of a long journey. The vast majority of initial hits are false positives, and a rigorous validation process is essential to eliminate these artifacts and focus on promising candidates.[20]
The Hit Validation Cascade
A multi-step validation cascade is employed to confirm the activity of primary hits and weed out false positives.[20]
-
Hit Confirmation: Primary hits are re-tested in the original assay, often in dose-response, to confirm their activity.[21][22]
-
Orthogonal Assays: Confirmed hits are then tested in a secondary, orthogonal assay that measures the same biological endpoint but uses a different technology.[21][23] This helps to eliminate technology-specific artifacts.
-
Counter-Screens: Counter-screens are used to identify compounds that interfere with the assay technology itself, rather than interacting with the biological target.[23] For example, in a luciferase-based reporter assay, a counter-screen would be performed to identify compounds that directly inhibit the luciferase enzyme.[24]
-
Selectivity Assays: The selectivity of the validated hits is assessed by testing them against related targets to ensure they are not promiscuous binders.[23]
-
Preliminary Structure-Activity Relationship (SAR): The chemical structures of the validated hits are analyzed to identify common scaffolds and begin to understand the relationship between chemical structure and biological activity.[19]
Caption: The hit validation cascade is a stepwise process to confirm and prioritize HTS hits.
Part 4: Detailed Experimental Protocols
The following protocols provide a starting point for developing assays to screen 1,2,4-oxadiazole libraries.
Protocol 1: Primary HTS Using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to identify compounds that disrupt the interaction between a protein of interest and a fluorescently labeled ligand.
Materials:
-
Protein of interest
-
Fluorescently labeled ligand (tracer)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
1,2,4-Oxadiazole library in DMSO
Procedure:
-
Tracer Titration: Determine the optimal concentration of the fluorescent tracer by performing a saturation binding experiment with a fixed concentration of the protein.
-
Protein Titration: Determine the optimal protein concentration that gives a robust FP signal with the chosen tracer concentration.
-
Assay Miniaturization: Adapt the assay to a 384-well format. A typical final volume is 20 µL.
-
Compound Dispensing: Add 100 nL of each compound from the 1,2,4-oxadiazole library to the assay plate using an acoustic dispenser.
-
Reagent Addition: Add 10 µL of the protein solution to each well, followed by 10 µL of the fluorescent tracer solution.
-
Incubation: Incubate the plates at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with the appropriate filters.
Protocol 2: Secondary Cell-Based Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay to confirm the activity of hits from the primary screen in a cellular context.
Materials:
-
A stable cell line expressing the target of interest and a luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well, white, clear-bottom microplates
-
Validated hits from the primary screen in DMSO
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Addition: Add the validated hits at various concentrations to the cells.
-
Incubation: Incubate the plates for the desired time to allow for changes in gene expression (typically 16-24 hours).
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence on a plate reader.
Part 5: Troubleshooting Common HTS Issues
| Problem | Potential Cause | Solution |
| High variability in assay signal (High %CV) | Inconsistent dispensing, cell plating, or reagent mixing. | Optimize liquid handling protocols and ensure proper mixing. |
| Low Z' factor (<0.5) | Small assay window, high variability. | Re-optimize assay parameters (e.g., reagent concentrations, incubation times). |
| High number of false positives | Assay interference from library compounds. | Implement counter-screens and orthogonal assays early in the hit validation process.[25] |
| Compound autofluorescence | Intrinsic fluorescence of the 1,2,4-oxadiazole compounds. | Run a compound-only control to measure background fluorescence.[24] Consider a red-shifted fluorophore.[24] |
| Compound aggregation | Poor solubility of compounds at high concentrations. | Include a detergent (e.g., Triton X-100) in the assay buffer.[25] Test for aggregation using dynamic light scattering. |
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 15. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. dovepress.com [dovepress.com]
- 19. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. researchgate.net [researchgate.net]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. benchchem.com [benchchem.com]
- 25. drugtargetreview.com [drugtargetreview.com]
In vivo testing of oxadiazole derivatives in animal models
An Application Guide for the In Vivo Evaluation of Oxadiazole Derivatives
Introduction
The oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its isomeric forms, particularly the 1,3,4- and 1,2,4-oxadiazoles, are considered privileged scaffolds due to their metabolic stability and ability to act as bioisosteres for amides and esters.[2][3] This versatility has led to the development of oxadiazole derivatives with a vast spectrum of biological activities, including anti-inflammatory, anticonvulsant, anticancer, analgesic, and antidiabetic properties.[4][5]
While in vitro assays provide crucial initial data on a compound's activity, they cannot replicate the complex physiological environment of a living organism. Therefore, in vivo testing in animal models is an indispensable step in the drug development pipeline. It provides the first insights into a compound's efficacy, safety, pharmacokinetics, and overall therapeutic potential. This guide offers a series of detailed application notes and protocols for researchers and drug development professionals to rigorously evaluate oxadiazole derivatives in relevant animal models.
PART I: Foundational Principles for Pre-Clinical Study Design
Before embarking on efficacy studies, a thorough understanding of a compound's safety and pharmacokinetic profile is paramount. This "first pass" evaluation ensures that efficacy testing is conducted at safe, therapeutically relevant doses and informs the selection of appropriate animal models.
Critical First Step: Toxicity and Safety Profiling
The primary goal of toxicology studies is to determine the safety profile of a novel oxadiazole derivative. These studies are typically conducted following standardized guidelines, such as those from the Organization for Economic Cooperation and Development (OECD), to ensure data reliability and reproducibility.[6]
A key output is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die. A high LD50 value (e.g., >2000 mg/kg) suggests a low acute toxicity profile.[6] Sub-acute studies, typically over 28 days, provide critical information on target organ toxicity and inform dose selection for longer-term efficacy studies.
Caption: Pre-clinical decision workflow for oxadiazole derivatives.
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425) [6]
-
Animals: Use healthy, young adult rats or mice (e.g., Wistar rats or Swiss albino mice), typically females as they are often slightly more sensitive.
-
Housing: House animals individually in standard cages with controlled temperature (22±3°C), humidity, and a 12h light/dark cycle. Provide standard pellet diet and water ad libitum.
-
Dosing:
-
Administer the test compound orally at a limit dose of 2000 mg/kg body weight. The compound should be formulated in an inert vehicle (e.g., 0.25% carboxymethyl cellulose).
-
Administer a single dose to one animal.
-
-
Observation:
-
If the animal survives, administer the same dose to four additional animals.
-
Observe all animals closely for the first 4 hours post-dosing and then daily for 14 days.
-
Record any signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).
-
-
Endpoint: The primary endpoint is mortality. If three or more animals survive, the LD50 is considered to be greater than 2000 mg/kg, indicating a low acute toxicity profile.[6]
Selection of Animal Models
The choice of an animal model is dictated by the intended therapeutic application of the oxadiazole derivative. A well-chosen model should mimic key aspects of the human disease pathology, allowing for a meaningful assessment of the compound's efficacy.
| Therapeutic Area | Common In Vivo Animal Model | Rationale & Key Endpoint(s) |
| Inflammation (Acute) | Carrageenan-Induced Paw Edema (Rat) | Models edema formation mediated by prostaglandins and cytokines. Endpoint: Paw volume reduction.[4][7] |
| Epilepsy/Convulsions | Maximal Electroshock (MES) Test (Mouse) | Models generalized tonic-clonic seizures; evaluates ability to prevent seizure spread. Endpoint: Abolition of tonic hindlimb extension.[8][9] |
| Epilepsy/Convulsions | Pentylenetetrazole (scPTZ) Test (Mouse) | Models absence seizures; evaluates ability to raise seizure threshold. Endpoint: Latency to or prevention of clonic/tonic seizures.[9] |
| Cancer (Solid Tumor) | DLA or Xenograft Tumor Model (Mouse) | Models solid tumor growth. Endpoint: Reduction in tumor volume and weight; increased survival.[10] |
| Diabetes | Alloxan or Streptozotocin-Induced Diabetes (Rat) | Chemically induces pancreatic β-cell destruction, leading to hyperglycemia. Endpoint: Reduction in blood glucose levels.[11] |
| Pain (Analgesia) | Acetic Acid-Induced Writhing (Mouse) | Models visceral inflammatory pain. Endpoint: Reduction in the number of abdominal constrictions (writhing).[4] |
PART II: Efficacy Evaluation - Disease-Specific Protocols
The following protocols represent validated, commonly used methods for assessing the efficacy of novel compounds in key therapeutic areas where oxadiazole derivatives have shown promise.
Anti-inflammatory Activity
Mechanistic Insight: The carrageenan-induced paw edema model is a gold standard for evaluating acute anti-inflammatory agents.[12] The inflammatory response occurs in two phases: an early phase (1-2 hours) involving histamine and serotonin release, and a later phase (3-6 hours) dominated by prostaglandin production, which is the primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol 2: Carrageenan-Induced Paw Edema in Rats [7][12]
-
Animals: Wistar albino rats (150-200g) of either sex.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 1% CMC).
-
Group II (Standard): Standard drug (e.g., Indomethacin, 10 mg/kg).
-
Group III, IV, etc. (Test): Oxadiazole derivative at various doses (e.g., 50, 100 mg/kg).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Administer the vehicle, standard, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Anticonvulsant Activity
Mechanistic Insight: The MES and scPTZ tests are the two most widely used primary screening models for anticonvulsant drugs.[9] The MES test identifies compounds that prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures (e.g., Phenytoin).[8] The scPTZ test identifies compounds that elevate the seizure threshold, a hallmark of drugs effective against absence seizures, often by modulating the GABAergic system (e.g., ethosuximide).[9] A crucial follow-up is the rotarod test for neurotoxicity, as sedation or motor impairment can produce a false positive in the MES test.[13]
Protocol 3: Maximal Electroshock (MES) Seizure Model [8][9]
-
Animals: Swiss albino mice (20-25g).
-
Procedure:
-
Administer the test compound or standard (Phenytoin, 25 mg/kg) intraperitoneally (i.p.).
-
At the time of peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension phase.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Model [9]
-
Animals: Swiss albino mice (20-25g).
-
Procedure:
-
Administer the test compound or standard (Ethosuximide, 150 mg/kg) i.p.
-
At the time of peak effect, inject PTZ subcutaneously at a convulsant dose (e.g., 85 mg/kg).
-
Observe the animal for 30 minutes.
-
-
Endpoint: The absence of clonic seizures lasting for at least 5 seconds is considered protection.
Protocol 5: Neurotoxicity Assessment (Rotarod Test) [9][13]
-
Apparatus: A rotating rod (e.g., 3 cm diameter) set at a constant speed (e.g., 10-15 rpm).
-
Procedure:
-
Train mice to stay on the rotating rod for at least one minute.
-
Administer the test compound at various doses.
-
At the time of peak effect, place the mouse on the rotarod and record the time it remains on the rod (up to a cut-off time, e.g., 1-2 minutes).
-
-
Endpoint: The inability of the animal to remain on the rod for the pre-determined time indicates neurotoxicity. This data is used to calculate the median toxic dose (TD50).
Anticancer Activity
Mechanistic Insight: While in vitro cytotoxicity assays are essential for initial screening, they do not account for drug metabolism, bioavailability, or the complex tumor microenvironment. In vivo tumor models are therefore critical for confirming anticancer efficacy.[10] The Dalton's Lymphoma Ascites (DLA) cell-induced solid tumor model is a rapid and reliable method for evaluating the effect of a test compound on tumor growth in mice.[10]
Protocol 6: DLA-Induced Solid Tumor Model [10]
-
Animals: Swiss albino mice (20-25g).
-
Tumor Induction:
-
Propagate DLA cells by i.p. injection in mice.
-
Aspirate ascitic fluid from a tumor-bearing mouse and wash the DLA cells with saline.
-
Inject DLA cells (e.g., 1 x 10^6 cells in 0.1 mL saline) subcutaneously into the right hind limb of the experimental animals.
-
-
Grouping and Treatment:
-
Once tumors are palpable (e.g., day 5-7), divide animals into groups (n=6).
-
Group I (Control): Vehicle only.
-
Group II (Standard): Standard drug (e.g., 5-Fluorouracil, 20 mg/kg).
-
Group III, IV (Test): Oxadiazole derivative at different doses.
-
Administer treatment (e.g., i.p. or oral) daily for 10-14 days.
-
-
Monitoring and Endpoint:
-
Monitor animal body weight and tumor volume (measured with calipers) every 2-3 days. Tumor volume can be calculated as (L x W^2) / 2, where L is length and W is width.
-
At the end of the study (e.g., day 21), sacrifice the animals, excise the tumors, and record the final tumor weight.
-
-
Data Analysis: Calculate the percentage of tumor growth inhibition for both volume and weight compared to the control group.
PART III: Data Analysis and Interpretation
Interpreting the results requires a holistic view. An oxadiazole derivative that shows high efficacy in a disease model but also exhibits toxicity at or near the effective dose is a poor candidate for further development. The goal is to identify compounds with a wide therapeutic window—a large gap between the effective dose (ED50) and the toxic dose (TD50). This synthesis of efficacy, safety, and pharmacokinetic data provides the authoritative grounding needed to advance a promising oxadiazole derivative toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vivo evaluation of oxadiazol derivatives for anticonvulsants. [wisdomlib.org]
- 9. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tsijournals.com [tsijournals.com]
Application Note & Protocol: Formulation of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol for Biological Assays
Abstract
This document provides a comprehensive guide for the formulation of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, a representative member of the often poorly soluble oxadiazole class of compounds, for biological screening. Recognizing that a "one-size-fits-all" approach is seldom effective in drug discovery, this guide presents a systematic, tiered strategy for formulation development. It begins with fundamental physicochemical characterization and progresses from simple aqueous and co-solvent systems to more complex formulations involving cyclodextrins and lipid-based vehicles. Each stage is accompanied by detailed protocols for preparation and essential analytical characterization techniques to ensure formulation quality and the integrity of biological assay data. This application note is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with the formulation of poorly soluble small molecules.
Introduction: The Formulation Challenge of Oxadiazole Derivatives
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for esters and amides.[1] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, the presence of aromatic substituents, such as the 4-chlorophenyl group in this compound, often leads to poor aqueous solubility.[3][4] This presents a significant hurdle for accurate and reproducible biological evaluation, as undissolved compound can lead to underestimated potency and misleading structure-activity relationships.
The primary objective of formulation development for preclinical biological assays is to deliver the compound in a soluble, stable, and non-toxic form that ensures the observed biological effect is attributable to the compound itself and not the vehicle. This guide provides a logical workflow to systematically develop and validate a suitable formulation for this compound, a process that can be adapted for other poorly soluble molecules.
Pre-formulation Assessment: Characterizing the Molecule
Before attempting to formulate the compound, it is crucial to determine its fundamental physicochemical properties. This data will inform the selection of an appropriate formulation strategy.
Physicochemical Property Determination
A summary of essential pre-formulation parameters and the methods to determine them is presented in Table 1.
Table 1: Key Physicochemical Properties and Analytical Methods
| Property | Method(s) | Rationale |
| Aqueous Solubility | Shake-flask method followed by HPLC-UV analysis | Determines the intrinsic solubility in aqueous buffers at different pH values (e.g., pH 5.0, 7.4). |
| Solubility in Organic Solvents | HPLC-UV analysis of saturated solutions | Identifies suitable organic solvents for stock solutions and potential co-solvents (e.g., DMSO, ethanol, PEG 400). |
| pKa | Potentiometric titration or UV-spectrophotometry | Predicts how solubility will change with pH; essential for pH-adjustment strategies. The 1,2,4-oxadiazole ring is weakly basic. |
| LogP/LogD | HPLC-based methods or computational prediction | Indicates the lipophilicity of the compound, which influences the choice between aqueous and lipid-based formulations. |
| Chemical Stability | HPLC-UV analysis of solutions stored under various conditions (temperature, pH, light) | Assesses the degradation of the compound in potential vehicles over time. The 1,2,4-oxadiazole ring is generally stable but can be susceptible to rearrangement under harsh conditions.[4][5] |
| Solid-State Properties | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Determines if the compound is crystalline or amorphous, which can impact solubility and dissolution rate. |
A Tiered Approach to Formulation Development
A systematic approach to formulation development is recommended, starting with the simplest methods and progressing to more complex ones as needed. The following workflow illustrates this tiered strategy.
Caption: A tiered workflow for formulation development.
PART 1: CORE DIRECTIVE - Detailed Protocols and Application Notes
Tier 1: Simple Aqueous and Co-solvent Formulations
This initial tier focuses on creating simple solutions, which are often preferred for in vitro assays due to their ease of preparation and minimal interference with biological systems.
-
Rationale: If the compound has an ionizable group and its solubility is pH-dependent, adjusting the pH of the buffer can enhance solubility.
-
Protocol:
-
Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., 10-20 mM in DMSO).
-
Prepare a series of physiologically relevant buffers (e.g., phosphate-buffered saline, Tris-HCl) at different pH values (e.g., 6.5, 7.0, 7.4, 8.0).
-
Spike a small aliquot of the DMSO stock solution into each buffer to the desired final concentration. The final DMSO concentration should typically be kept below 0.5% to avoid vehicle-induced artifacts in cellular assays.[6]
-
Visually inspect for precipitation immediately and after a set period (e.g., 2 hours) at room temperature and 37°C.
-
Quantify the amount of soluble compound using HPLC-UV after filtering through a 0.22 µm filter.
-
-
Rationale: Co-solvents reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds. Common co-solvents include DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[7]
-
Protocol for an In Vivo Formulation (Example: 10% DMSO, 40% PEG 400, 50% Saline):
-
Weigh the required amount of this compound.
-
Add DMSO (10% of the final volume) and vortex or sonicate until the compound is fully dissolved.
-
Add PEG 400 (40% of the final volume) and mix thoroughly.
-
Slowly add saline (50% of the final volume) dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity. The formulation should be prepared fresh daily unless stability data indicates otherwise.
-
Tier 2: Formulations with Solubilizing Excipients
If simple solutions do not provide the required solubility or stability, the use of excipients that can encapsulate or form complexes with the drug molecule is the next step.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its good safety profile.[9]
-
Protocol:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v) in a relevant buffer (e.g., saline or PBS).
-
Add the powdered compound directly to the HP-β-CD solutions.
-
Stir or sonicate the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solutions through a 0.22 µm filter to remove any undissolved compound.
-
Determine the compound concentration in the filtrate by HPLC-UV to assess the solubility enhancement.
-
Tier 3: Advanced Formulations
For very challenging compounds, more advanced formulations may be necessary, particularly for in vivo studies requiring higher doses.
-
Rationale: For highly lipophilic compounds, lipid-based formulations can significantly improve oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
-
Screening Protocol:
-
Screen the solubility of the compound in various oils (e.g., sesame oil, corn oil), surfactants (e.g., Polysorbate 80, Cremophor EL), and co-solvents (e.g., PEG 400, propylene glycol).
-
Based on solubility data, select a combination of oil, surfactant, and co-solvent.
-
Prepare various ratios of the selected components and mix them at room temperature until a clear solution is formed.
-
Add the compound to the vehicle and mix until dissolved.
-
To test the self-emulsification properties, add a small volume of the formulation to a larger volume of water and observe the formation of an emulsion. Characterize the emulsion for particle size using Dynamic Light Scattering (DLS).
-
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Validation and Controls
Formulation Characterization
Every prepared formulation must be rigorously characterized to ensure it meets the required quality attributes.
Table 2: Analytical Techniques for Formulation Characterization
| Parameter | Technique | Purpose |
| Appearance | Visual Inspection | Check for clarity, color, and absence of visible particles. |
| pH | pH meter | Ensure the pH is within a physiologically acceptable range. |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | For colloidal formulations (emulsions, cyclodextrin complexes), ensures a uniform and appropriate particle size distribution. |
| Compound Concentration and Purity | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spec Detection | Verifies the actual concentration of the active compound and checks for any degradation products.[10] |
| Osmolality | Osmometer | Important for parenteral formulations to ensure they are isotonic and minimize irritation at the injection site.[11] |
The Critical Role of the Vehicle Control
For every biological assay, a vehicle control group is essential.[3][7] This group receives the formulation without the active compound. The purpose of the vehicle control is to differentiate the biological effects of the compound from any effects caused by the excipients in the formulation. An ideal vehicle should be inert and have no observable effect compared to an untreated or saline-treated group.
Caption: Importance of vehicle control in biological assays.
PART 3: VISUALIZATION & FORMATTING - Step-by-Step Assay Protocol
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of the formulated this compound against a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
Formulated compound and corresponding vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the formulated compound in culture medium. Also, prepare identical dilutions of the vehicle control.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Types of parenteral formulations | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Introduction: Navigating the Synthesis of a Key Medicinal Chemistry Building Block
Welcome to the technical support guide for the synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol. This molecule represents a valuable scaffold in drug discovery, with the 1,2,4-oxadiazole ring acting as a metabolically stable bioisostere for ester and amide functionalities.[1][2] However, its synthesis, particularly the final reduction step, can present challenges that impact overall yield and purity.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and offers practical, field-tested solutions to common experimental hurdles. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve higher, more consistent yields.
Overall Synthetic Workflow
The most common and reliable pathway to synthesize this compound involves a two-stage process. First, the construction of the 1,2,4-oxadiazole core, followed by the reduction of a functional group at the C5 position.
Caption: General synthetic pathways to the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each entry details the potential causes and provides actionable solutions.
Question 1: My yield for the 1,2,4-oxadiazole ring formation (Stage 1) is consistently low. What are the common causes and how can I fix it?
Answer: Low yields in this stage typically stem from three primary issues: inefficient cyclization, formation of by-products, or poor-quality starting materials.
Causality: The formation of the 1,2,4-oxadiazole ring proceeds via an O-acylamidoxime intermediate, which then undergoes cyclodehydration. If the cyclization is incomplete, or if side reactions dominate, the yield of the desired product will suffer. A common side reaction is the cleavage of the O-acylamidoxime, which reverts back to the amidoxime and a carboxylic acid derivative.[3]
Troubleshooting Steps & Solutions:
-
Verify Starting Material Purity:
-
4-Chlorobenzamidoxime: Ensure it is dry and free of impurities. It can be synthesized from 4-chlorobenzonitrile and hydroxylamine. Recrystallize if necessary.
-
Acylating Agent: Use a high-purity source of your C2-synthon (e.g., ethyl glyoxylate, glyoxylic acid).
-
-
Optimize Cyclization Conditions: The choice of coupling reagents and cyclization method is critical.
-
One-Pot vs. Two-Step: While one-pot methods are faster, a two-step process involving the isolation of the O-acylamidoxime intermediate can sometimes provide better overall yields by allowing for purification before the final, often harsh, cyclization step.[4]
-
Thermal Cyclization: Heating the O-acylamidoxime intermediate in a high-boiling solvent like xylene or toluene is a common method. If yields are low, try incrementally increasing the temperature or reaction time while monitoring by TLC.
-
Base-Catalyzed Cyclization: For sensitive substrates, a base-catalyzed approach at room temperature might be preferable. Using a superbase medium like NaOH/DMSO has been shown to be effective for forming 3,5-disubstituted-1,2,4-oxadiazoles.[4][5]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields by promoting efficient thermal energy transfer for the cyclodehydration step.[5][6]
-
-
Investigate By-Products:
-
If you observe multiple spots on your TLC plate, attempt to isolate and characterize the main by-product. If it is the starting amidoxime, this points to cleavage of the intermediate and suggests that milder cyclization conditions or a more efficient coupling agent may be needed.
-
| Parameter | Condition A (Thermal) | Condition B (Base-Catalyzed) | Condition C (Microwave) | Expected Outcome/Comments |
| Solvent | Toluene or Xylene | DMSO | Dichloromethane (in sealed vessel) | Solvent choice affects reaction temperature and solubility. |
| Temperature | 110-140 °C (Reflux) | Room Temperature | 100-150 °C | Higher temperatures can promote side reactions.[5] |
| Catalyst/Base | None (Thermal) | NaOH or K₂CO₃ | K₂CO₃ on silica support | Base can facilitate deprotonation steps in the mechanism.[1][4] |
| Reaction Time | 4-24 hours | 4-24 hours | 10-30 minutes | Microwave offers a significant speed advantage.[5][6] |
Table 1. Comparison of common reaction conditions for 1,2,4-oxadiazole formation.
Question 2: The reduction of the ester or aldehyde at the C5 position (Stage 2) is problematic. I'm either getting no reaction, a complex mixture, or very low yields of the desired alcohol. What should I do?
Answer: This is the most critical and often challenging step. The choice of reducing agent is paramount, as the 1,2,4-oxadiazole ring can be sensitive to certain hydrides, leading to ring opening or other unwanted reactions.
Causality: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially cleave the N-O bond within the oxadiazole ring. Milder, more selective reagents are generally preferred. Incomplete reactions can result from insufficient reagent or low reactivity, while a complex mixture often points to over-reduction or side reactions.
Troubleshooting Steps & Solutions:
-
Select the Right Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is the recommended starting point . It is highly selective for aldehydes and ketones and typically does not reduce esters or affect the oxadiazole ring under standard conditions (e.g., in methanol or ethanol at 0 °C to room temperature). If your precursor is the aldehyde, NaBH₄ is the ideal choice.
-
Diisobutylaluminium Hydride (DIBAL-H): This is an excellent choice for the partial reduction of the ester to the aldehyde at low temperatures (-78 °C). You can then isolate the aldehyde and reduce it with NaBH₄ in a separate step for better control.
-
Lithium Aluminum Hydride (LiAlH₄): Use with extreme caution. It will readily reduce the ester directly to the alcohol, but its high reactivity increases the risk of side reactions with the heterocyclic core. If you must use it, perform the reaction at very low temperatures (e.g., -78 °C to 0 °C) and quench it carefully as soon as the starting material is consumed.
-
-
Control Reaction Stoichiometry and Temperature:
-
Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄ for an aldehyde). A large excess can lead to by-products.
-
Temperature: Perform all reductions at low temperatures initially (0 °C or -78 °C). Add the reducing agent slowly to control the reaction exotherm. Allow the reaction to warm to room temperature only if TLC monitoring shows an incomplete reaction.
-
-
Proper Work-up Procedure:
-
The work-up is critical for preventing product degradation and ensuring good recovery. After the reaction is complete, quench it slowly with a suitable reagent (e.g., water, saturated Rochelle's salt solution for aluminum hydrides, or acetone for NaBH₄) while keeping the flask in an ice bath.
-
Acidification during workup should be done carefully with dilute acid (e.g., 1M HCl) to protonate the resulting alkoxide without causing degradation.
-
Caption: Troubleshooting logic for the C5-reduction step.
Question 3: How do I purify the final product, this compound, effectively?
Answer: The final product is a solid with moderate polarity. A combination of aqueous work-up and either recrystallization or column chromatography is usually sufficient.
Purification Strategy:
-
Aqueous Work-up: After quenching the reduction, extract the product into an organic solvent like Ethyl Acetate or Dichloromethane. Wash the organic layer sequentially with water, dilute NaHCO₃ solution (to remove any acidic impurities), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Recrystallization: If the crude product is relatively clean (>90% by NMR), recrystallization is the most efficient method. Good solvent systems include Ethyl Acetate/Hexanes, Toluene, or Ethanol/Water. Perform small-scale solvent screening to find the optimal system.
-
Flash Column Chromatography: If the crude product contains multiple impurities, column chromatography is necessary.
-
Stationary Phase: Silica gel (230–400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40-50%) is a good starting point. Monitor the fractions by TLC.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
This protocol assumes the synthesis starts from the corresponding 5-ester, which is a common intermediate.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Toluene to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add Diisobutylaluminium Hydride (DIBAL-H, 1.0 M in hexanes, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of Methanol (2.0 eq) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).
-
Warm-up & Extraction: Remove the cooling bath and allow the mixture to stir vigorously at room temperature until two clear layers form (this can take several hours). Separate the layers and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Reduction to this compound
-
Setup: To a round-bottom flask, add 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (1.0 eq).[8]
-
Dissolution: Dissolve the aldehyde in Methanol or Ethanol to a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NaBH₄: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the aldehyde.
-
Quenching: Cool the mixture back to 0 °C and slowly add water or acetone to quench the excess NaBH₄.
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Add water to the residue and extract three times with Ethyl Acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from Ethyl Acetate/Hexanes) or flash column chromatography as described in the FAQ section.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate | 1609403-15-7 [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges with Chlorophenyl Oxadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility issues encountered when working with chlorophenyl oxadiazole compounds in various assays. Our goal is to equip you with the knowledge and practical techniques to ensure the reliability and accuracy of your experimental data.
Introduction: The Solubility Hurdle with Chlorophenyl Oxadiazoles
Chlorophenyl oxadiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] However, their often lipophilic nature, stemming from the presence of the chlorophenyl and oxadiazole rings, frequently leads to poor aqueous solubility.[3][4] This inherent hydrophobicity can present considerable challenges during in vitro and in vivo assays, potentially leading to compound precipitation, inaccurate concentration measurements, and misleading biological data.[5][6]
This guide is designed to be a practical resource, moving beyond simple protocol lists to explain the underlying principles of various solubilization techniques. By understanding the "why" behind each method, you can make informed decisions to overcome the solubility limitations of your specific chlorophenyl oxadiazole derivatives.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the handling of chlorophenyl oxadiazoles:
Q1: My chlorophenyl oxadiazole derivative precipitates immediately when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening?
A1: This is a classic sign that the final concentration of your compound exceeds its aqueous solubility limit. The rapid shift from a high-concentration organic solvent (like DMSO) to an aqueous environment causes the compound to crash out of solution.[5] It's also possible that the percentage of DMSO in your final assay volume is too low to maintain solubility.
Q2: I've managed to dissolve my compound initially, but I see precipitation in my cell culture plates after incubation. Why does this happen?
A2: Delayed precipitation can be caused by several factors. Temperature fluctuations, such as removing the plate from a 37°C incubator for observation, can decrease solubility.[5] Additionally, the compound may interact with components in the cell culture media, such as proteins or salts, leading to the formation of insoluble complexes over time.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: While this is cell-line dependent, a general rule of thumb is to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[5][7] It is always best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: How can I differentiate between compound precipitation and microbial contamination?
A4: A simple microscopic examination can usually distinguish between the two. Chemical precipitates often appear as amorphous or crystalline structures, whereas microbial contamination will present as distinct shapes (e.g., cocci, bacilli) and may exhibit motility (bacteria) or filamentous growth (fungi).[5]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
When encountering solubility issues, a systematic and logical approach is key. The following guide provides a step-by-step process to identify the problem and implement an effective solution.
Step 1: Characterize the Problem - The Solubility Assessment Protocol
Before attempting to solubilize your compound, it's crucial to determine its approximate aqueous solubility. This will inform your choice of solubilization strategy.
Protocol: Kinetic Solubility Assessment
-
Prepare a High-Concentration Stock: Dissolve your chlorophenyl oxadiazole in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved.[6]
-
Serial Dilution: Prepare a series of dilutions of your stock solution in your specific assay buffer (e.g., PBS, cell culture media). A typical range would be from 100 µM down to 1 µM.
-
Equilibration: Incubate the dilutions at the temperature of your intended assay (e.g., room temperature, 37°C) for a period that mimics your experimental timeline (e.g., 2-24 hours).
-
Visual and Instrumental Inspection: Visually inspect each dilution for any signs of precipitation. For a more quantitative assessment, you can measure the turbidity using a nephelometer or a plate reader capable of measuring light scatter. The highest concentration that remains clear is your approximate kinetic solubility.
Step 2: Selecting the Right Solubilization Strategy
Based on the outcome of your solubility assessment, you can choose from a variety of techniques to enhance the solubility of your chlorophenyl oxadiazole.
This is often the first and simplest approach. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[8]
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO): The most widely used co-solvent in drug discovery due to its excellent solubilizing power for a broad range of compounds.[6]
-
Ethanol: A less toxic alternative to DMSO, often used in formulations for in vivo studies.
-
Polyethylene Glycol (PEG): Particularly PEG 300 and PEG 400 are effective co-solvents and are generally considered safe for many applications.
-
Glycerol: A viscous co-solvent that can also act as a stabilizing agent.[7]
Workflow for Co-Solvent Optimization:
Caption: Decision tree for co-solvent optimization.
Table 1: Typical Co-solvent Concentration Limits in Cell-Based Assays
| Co-solvent | Typical Maximum Concentration | Notes |
| DMSO | < 0.5% | Cell-line dependent, always run a vehicle control.[7] |
| Ethanol | < 1% | Can have biological effects at higher concentrations. |
| PEG 400 | 1-5% | Generally well-tolerated. |
The solubility of ionizable compounds is highly dependent on the pH of the solution. While the oxadiazole ring itself is a very weak base, other functional groups on your specific chlorophenyl oxadiazole derivative may be ionizable.[9]
-
For acidic compounds: Increasing the pH above the pKa will deprotonate the acidic group, leading to the formation of a more soluble salt.
-
For basic compounds: Decreasing the pH below the pKa will protonate the basic group, resulting in a more soluble salt.
Experimental Protocol for pH-Dependent Solubility
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of your solid chlorophenyl oxadiazole to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
For particularly challenging compounds, the use of solubilizing excipients can be highly effective. These agents work through various mechanisms to increase the apparent solubility of a drug.
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. Hydrophobic compounds can partition into the hydrophobic core of these micelles, thereby increasing their solubility. Common examples include Tween® 80 and Solutol® HS-15.[10]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like chlorophenyl oxadiazoles, forming an inclusion complex that has significantly higher aqueous solubility.[11][12][13][14]
Workflow for Cyclodextrin-Based Solubilization:
Caption: Workflow for cyclodextrin solubilization.
Table 2: Common Solubilizing Excipients
| Excipient Class | Example | Mechanism of Action |
| Surfactants | Tween® 80 | Micellar solubilization[10] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Inclusion complex formation[12] |
For compounds that will be administered as a suspension, reducing the particle size can significantly increase the dissolution rate, as described by the Noyes-Whitney equation.[10][15]
-
Micronization: This process reduces the particle size to the micrometer range.
-
Nanonization: This creates nanoparticles of the drug, which can dramatically improve bioavailability.[15]
These techniques are more commonly employed in later-stage drug development but are important to be aware of.
Conclusion: A Pathway to Reliable Data
Overcoming the solubility issues of chlorophenyl oxadiazoles is a critical step in accurately evaluating their biological activity. By systematically assessing the solubility of your compound and applying the appropriate solubilization strategies—from simple co-solvent systems to more advanced excipient-based formulations—you can generate reliable and reproducible data. This guide provides a framework for troubleshooting these common challenges, empowering you to advance your research with confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. rroij.com [rroij.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin-based delivery systems for chemotherapeutic anticancer drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of 1,2,4-oxadiazoles. The following question-and-answer format directly addresses specific issues, explains the underlying chemical principles, and offers field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-oxadiazole synthesis is resulting in a very low yield or failing completely. What are the most likely causes?
A1: Low or non-existent yields in 1,2,4-oxadiazole synthesis typically stem from issues in one of the two key stages: the initial O-acylation of the amidoxime or the subsequent cyclodehydration to form the heterocyclic ring.[1]
Common culprits and solutions include:
-
Inefficient O-Acylation: The reaction between the amidoxime and the acylating agent (e.g., acyl chloride, carboxylic acid) may be incomplete.[2]
-
Troubleshooting: If using a carboxylic acid, ensure it is properly activated. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are highly effective.[3] For acyl chlorides, ensure anhydrous conditions to prevent hydrolysis of the acylating agent.
-
-
Failed Cyclodehydration: The cyclization of the intermediate O-acyl amidoxime is often the most challenging step and may not proceed under the applied conditions.[4][5]
-
Troubleshooting: For thermally-driven cyclizations, higher temperatures may be necessary. Refluxing in a high-boiling solvent like toluene or xylene can be effective.[3] For base-mediated cyclizations, the choice of base is critical. Strong, non-nucleophilic bases such as TBAF (Tetrabutylammonium fluoride) in an anhydrous aprotic solvent like THF are a common choice.[5][6] Superbase systems, like NaOH or KOH in DMSO, can also facilitate cyclization, sometimes even at room temperature.[6]
-
-
Incompatible Functional Groups: The presence of unprotected reactive groups, such as hydroxyl (-OH) or amino (-NH2), on your starting materials can interfere with the desired reaction.[3]
-
Troubleshooting: Consider protecting these functional groups prior to the synthesis and deprotecting them after the oxadiazole ring has been formed.
-
Q2: I'm observing a significant side product with a mass corresponding to my O-acyl amidoxime intermediate. Why isn't it cyclizing?
A2: The accumulation of the O-acyl amidoxime intermediate is a classic sign that the cyclodehydration step is the bottleneck in your synthesis. This can be due to several factors:
-
Insufficiently Forcing Conditions: The energy barrier for the intramolecular cyclization may not be overcome by the current reaction conditions.
-
Troubleshooting: If using thermal conditions, increase the temperature or consider switching to microwave irradiation, which can often accelerate the reaction.[3] If employing a base, a stronger, non-nucleophilic base may be required to facilitate the ring closure.
-
-
Hydrolysis of the Intermediate: The O-acyl amidoxime can be susceptible to hydrolysis, especially in the presence of water or protic solvents, leading back to the starting amidoxime and carboxylic acid.[3][5] This is a major side reaction that can significantly reduce the yield of the desired 1,2,4-oxadiazole.[7]
-
Troubleshooting: Ensure strictly anhydrous conditions, especially when using bases for cyclization. Minimize reaction times and avoid unnecessarily high temperatures.[3] If your protocol involves an aqueous workup, perform it quickly and under neutral or slightly basic conditions if the product is stable.
-
Q3: My analytical data (NMR, LC-MS) suggests the formation of an isomeric product or a different heterocyclic ring system. What could be happening?
A3: The formation of unexpected isomers or other heterocyclic structures is often due to rearrangement reactions.
-
Boulton-Katritzky Rearrangement (BKR): This is a common thermal rearrangement for 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain.[3][8] The presence of acid or even moisture can catalyze this process, leading to the formation of other heterocycles.[3]
-
Troubleshooting: To minimize BKR, conduct the reaction and subsequent workup under neutral, anhydrous conditions. Avoid acidic conditions during purification (e.g., on silica gel). Storing the final compound in a dry environment is also recommended.[3]
-
-
Photochemical Rearrangement: Under certain photochemical conditions, some 1,2,4-oxadiazoles, such as 3-amino derivatives, can rearrange to form 1,3,4-oxadiazoles.[3]
-
Troubleshooting: If your synthesis involves light, carefully control the irradiation wavelength and reaction time to avoid unwanted isomerizations.
-
Q4: I'm trying to synthesize a 1,2,4-oxadiazole via a 1,3-dipolar cycloaddition, but I'm getting a dimeric side product. How can I favor the desired reaction?
A4: When synthesizing 1,2,4-oxadiazoles through the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide) is a common and often favored side reaction.[3][9]
-
Troubleshooting:
-
Slow Addition: Add the precursor of the nitrile oxide (e.g., a hydroximoyl chloride) slowly to the reaction mixture containing the nitrile and a base. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.
-
Catalysis: The use of a platinum(IV) catalyst has been shown to promote the desired 1,3-dipolar cycloaddition under mild conditions, reducing the extent of dimerization.[9]
-
Troubleshooting Guide: Common Side Products and Solutions
This table summarizes common side products observed during 1,2,4-oxadiazole synthesis and provides targeted solutions.
| Side Product | Probable Cause | Recommended Solution |
| Unreacted Amidoxime & Acylating Agent | Incomplete acylation of the amidoxime. | Use a more effective coupling agent (e.g., HATU/DIPEA) for carboxylic acids. Ensure anhydrous conditions for acyl chlorides.[3] |
| O-Acyl Amidoxime Intermediate | Inefficient cyclodehydration or hydrolysis of the intermediate.[3][5] | Increase reaction temperature, use a stronger non-nucleophilic base (e.g., TBAF), or consider microwave irradiation. Maintain anhydrous conditions.[3] |
| Hydrolyzed Amidoxime | Cleavage of the O-acyl amidoxime intermediate.[3][4] | Minimize reaction time and temperature. Ensure anhydrous conditions, especially with base-mediated cyclizations.[3] |
| Isomeric Heterocycles | Boulton-Katritzky Rearrangement, often promoted by heat or acid.[3][8] | Use neutral, anhydrous conditions for reaction and purification. Avoid acidic workups.[3] |
| Furoxan (1,2,5-Oxadiazole-2-oxide) | Dimerization of the nitrile oxide intermediate in 1,3-dipolar cycloaddition reactions.[3][9] | Employ slow addition of the nitrile oxide precursor. Consider using a catalyst to promote the desired cycloaddition.[9] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Cyclization of O-Acyl Amidoximes
This protocol is a representative example for the cyclodehydration step.
Materials:
-
O-acyl amidoxime (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the O-acyl amidoxime in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-16 hours).[6]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis in a Superbase Medium
This method combines the acylation and cyclization steps.[1]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Ester (e.g., methyl or ethyl ester) (1.2 eq)
-
Powdered Sodium Hydroxide (NaOH) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a suspension of powdered NaOH in DMSO, add the substituted amidoxime and the carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (typically 4-24 hours).[1]
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the general synthetic pathway to 1,2,4-oxadiazoles and highlights key side reactions.
Caption: Synthetic pathway to 1,2,4-oxadiazoles and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Column Chromatography for Oxadiazole Derivatives
Welcome to the technical support center for the purification of oxadiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of optimizing column chromatography conditions for this important class of heterocyclic compounds, moving beyond generic protocols to address the specific challenges you may encounter. Our focus is on providing actionable, in-depth solutions grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when performing column chromatography on oxadiazole derivatives.
Q1: My oxadiazole derivative is streaking on the TLC plate and the column. What is the likely cause and solution?
A: Streaking is often indicative of interactions between the compound and the stationary phase, or issues with solubility. Oxadiazoles, being nitrogen-containing heterocycles, can exhibit a range of polarities.[1][2]
-
Potential Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic and can strongly interact with basic nitrogen atoms in your oxadiazole derivative, leading to tailing or streaking.
-
Solution: Deactivate the silica gel by preparing a slurry with your chosen mobile phase containing a small amount of a basic modifier like triethylamine (typically 0.1-1%). This neutralizes the acidic sites on the silica surface.[3]
-
-
Potential Cause 2: Poor Solubility: If your compound is not fully dissolved in the mobile phase as it moves through the column, it can lead to streaking.
-
Solution: Ensure your crude sample is fully dissolved before loading. If solubility in the eluent is low, consider a "dry loading" technique.[4] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be loaded onto the column.[4]
-
Q2: I'm having trouble separating my desired oxadiazole from a closely related impurity. How can I improve the resolution?
A: Improving resolution between two closely eluting compounds requires careful optimization of the mobile and stationary phases.
-
Mobile Phase Optimization:
-
Isocratic vs. Gradient Elution: For complex mixtures with components of varying polarities, gradient elution is often superior to isocratic elution.[5][6][7] A gradient, where the polarity of the mobile phase is gradually increased, can sharpen peaks and improve separation.[6][7] A shallow gradient around the elution point of your target compound can significantly enhance resolution.
-
Solvent Selectivity: Experiment with different solvent systems. While hexane/ethyl acetate is common, consider alternatives like dichloromethane/methanol or toluene/acetone.[8][9] The different interactions of these solvents with your compounds and the stationary phase can alter the separation factor.
-
-
Stationary Phase Selection:
-
Alternative Adsorbents: If silica gel fails to provide adequate separation, consider alternative stationary phases like alumina (basic, neutral, or acidic) or Florisil®.[10] The choice will depend on the specific properties of your oxadiazole derivative.
-
Q3: My compound appears to be decomposing on the column. How can I confirm this and what are the mitigation strategies?
A: Decomposition on silica gel is a known issue for certain classes of compounds.[3][10]
-
Confirmation with 2D TLC: To confirm decomposition, run a two-dimensional TLC. Spot your compound on a TLC plate, develop it in one solvent system, then rotate the plate 90 degrees and develop it in the same solvent system again. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[3][10]
-
Mitigation Strategies:
-
Deactivation: As mentioned for streaking, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed degradation.
-
Alternative Stationary Phases: Use a less reactive stationary phase like Florisil® or deactivated alumina.[10]
-
Speed: Minimize the time your compound spends on the column by using flash chromatography with optimized flow rates.
-
Q4: How do I effectively translate my TLC results to column chromatography conditions?
A: TLC is an invaluable tool for predicting the behavior of compounds in column chromatography.[11][12][13]
-
Target Rf Value: Aim for a solvent system that gives your target oxadiazole derivative an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[11] This range generally provides good separation without excessively long elution times.
-
The Inverse Relationship: The elution volume in column chromatography is inversely related to the Rf value.[11] A lower Rf on TLC means it will take more solvent to elute the compound from the column, which can improve separation from impurities with higher Rf values.[11]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the column chromatography of oxadiazole derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Compound Eluting | 1. Compound is too polar for the current mobile phase. 2. Compound has decomposed or irreversibly adsorbed to the stationary phase.[10] 3. Incorrect mobile phase composition. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Test for compound stability on silica using 2D TLC.[3][10] If unstable, switch to a different stationary phase like alumina or Florisil®.[10] 3. Double-check the solvent bottles and the prepared mobile phase mixture.[10] |
| Poor Separation / Overlapping Bands | 1. Inappropriate mobile phase polarity. 2. Column is overloaded with the sample. 3. Poorly packed column (channeling). | 1. Optimize the mobile phase using TLC to achieve a larger ΔRf between your compound and impurities. Consider using a gradient elution.[5][6] 2. Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the mass of the stationary phase. 3. Repack the column carefully, ensuring a level and evenly packed bed. |
| Compound Elutes Too Quickly (with the solvent front) | 1. Mobile phase is too polar. 2. Sample was dissolved in a solvent much stronger than the mobile phase.[14] | 1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). 2. Use the "dry loading" method or dissolve the sample in a minimal amount of the initial mobile phase.[4] |
| Cracked or Dry Column Bed | 1. The solvent level dropped below the top of the stationary phase. | 1. Never let the column run dry. Always maintain a level of solvent above the stationary phase. If the column cracks, the separation will be compromised, and it's best to repack it. |
| High Backpressure | 1. Clogged column frit. 2. Particulate matter in the sample or mobile phase. 3. Stationary phase particles are too fine. | 1. Reverse the flow direction to dislodge particulates from the inlet frit.[15] If this fails, the frit may need to be replaced. 2. Filter your sample and mobile phase before use. 3. Ensure you are using the correct mesh size of silica gel for your application. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Slurry Packing a Silica Gel Column
A well-packed column is crucial for achieving good separation.
-
Preparation:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
-
Slurry Preparation:
-
In a beaker, measure the required amount of silica gel (typically 25-50g for every 1g of crude material).
-
Add the initial, least polar mobile phase to the silica gel to create a slurry. The consistency should be pourable but not too dilute.
-
-
Packing the Column:
-
With the stopcock closed, pour the silica gel slurry into the column in a single, continuous motion to avoid air bubbles.
-
Gently tap the side of the column to encourage even packing and dislodge any trapped air.
-
Once the slurry is added, open the stopcock to drain the excess solvent. Do not let the solvent level drop below the top of the silica bed.
-
Add a layer of sand (approximately 0.5 cm) on top of the packed silica to prevent disturbance during sample and solvent addition.[4]
-
Workflow: From TLC to Purified Product
This workflow illustrates the logical progression from method development to the isolation of your pure oxadiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. biotage.com [biotage.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. aroonchande.com [aroonchande.com]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. youtube.com [youtube.com]
- 15. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
Reducing impurities in the synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Welcome to the technical support resource for the synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. The 1,2,4-oxadiazole ring acts as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1] However, its synthesis is not without challenges. Achieving high purity is critical for subsequent applications, and this often requires a nuanced understanding of potential side reactions and impurity profiles. This guide provides direct answers to common issues, backed by mechanistic insights and validated protocols.
Section 1: Core Synthesis Pathway & Mechanistic Overview
The most prevalent and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[2][3] For our target molecule, this translates to the reaction of 4-chlorobenzamidoxime with a suitable C2-synthon that can provide the hydroxymethyl group at the 5-position, such as glycolic acid or its ester.
The reaction proceeds via a critical O-acylamidoxime intermediate. This intermediate is formed by the acylation of the amidoxime's hydroxyl group. The subsequent step is an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This cyclization can be promoted thermally or by using a variety of dehydrating agents.[4]
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a practical Q&A format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields are a common frustration and typically stem from one of three areas: incomplete conversion, degradation of key species, or inefficient cyclization.
-
Cause 1: Inefficient Acylation: The initial formation of the O-acylamidoxime intermediate may be incomplete. If you are reacting the amidoxime directly with glycolic acid, the activation of the carboxylic acid is crucial. Using coupling agents like carbonyldiimidazole (CDI) or activating as an acid chloride can significantly improve this step.[5]
-
Cause 2: Cleavage of the Intermediate: The O-acylamidoxime intermediate can be susceptible to cleavage, especially under harsh pH or high temperatures, which reverts it back to starting materials or other byproducts.[6] This is a major contributor to reduced yields. Monitor the reaction progress by TLC or LC-MS to find the optimal reaction time before significant degradation occurs.
-
Cause 3: Ineffective Cyclodehydration: The final ring-closing step is critical. If relying on thermal cyclization, ensure the temperature is high enough to drive the reaction but not so high as to cause decomposition. The choice of a chemical dehydrating agent (e.g., POCl₃, thionyl chloride, Burgess reagent) can be pivotal and must be optimized for your specific substrate.[4] One-pot procedures using a superbase medium like NaOH/DMSO have also been reported to give good to excellent yields at room temperature, minimizing thermal degradation.[7][8]
Q2: I've isolated my product, but the NMR shows significant starting material contamination. How can I improve the purification?
Answer: Contamination with unreacted 4-chlorobenzamidoxime or the glycolic acid derivative is common when the reaction does not go to completion.
-
For Unreacted Amidoxime: 4-chlorobenzamidoxime has a basic nitrogen group. An acidic wash (e.g., with dilute HCl) during the workup can help remove it by forming a water-soluble salt. Be cautious, as the oxadiazole ring can be sensitive to strong acids.
-
For Unreacted Glycolic Acid: A basic wash (e.g., with saturated NaHCO₃ solution) will deprotonate the carboxylic acid, making it water-soluble and easily removable during an aqueous workup.
-
Chromatography & Recrystallization: If workup fails to remove the impurities, column chromatography is a viable option. However, for more effective and scalable purification, recrystallization is highly recommended.[6] A good starting point for solvent screening would be ethanol/water, ethyl acetate/hexanes, or isopropanol.
Q3: My LC-MS shows a major peak corresponding to the mass of the O-acylamidoxime intermediate, but not my final product. What's wrong?
Answer: This is a classic case of failed or incomplete cyclodehydration. The acylation step has worked, but the ring has not closed.
-
Thermal Cyclization Issues: If you are heating the reaction in a high-boiling solvent (like xylene or DMF), you may need to increase the temperature or prolong the reaction time. Use TLC or LC-MS to monitor the disappearance of the intermediate.
-
Chemical Dehydrating Agent Issues: If you are using a reagent like POCl₃ or SOCl₂, it may have degraded or been used in insufficient stoichiometric amounts. Ensure you are using fresh, high-quality reagents.
-
Alternative One-Pot Methods: Consider switching to a one-pot synthesis where the acylation and cyclization occur in the same vessel. Methods employing Vilsmeier reagent or NaOH/DMSO can be highly efficient in driving the reaction to the final product without isolating the intermediate.[5][7]
Caption: Troubleshooting workflow for incomplete cyclodehydration.
Q4: The product appears pure by NMR, but elemental analysis fails, or I see broad peaks. What could be the issue?
Answer: This often points to the presence of persistent, non-proton-containing impurities like residual solvents or inorganic salts.
-
Residual High-Boiling Solvents: Solvents like DMF or DMSO are notoriously difficult to remove. After purification, dissolving the product in a lower-boiling solvent (like dichloromethane or ethyl acetate) and re-concentrating several times can help azeotropically remove the residual solvent. Lyophilization from a suitable solvent system can also be effective.
-
Inorganic Salts: If you used inorganic bases (e.g., NaOH, K₂CO₃) or dehydrating agents that produce salt byproducts, they may be carried through. Ensure your aqueous workup is thorough. Washing the final crystalline product with cold deionized water can remove surface salts, provided the product has low water solubility.
-
Water Content: The methanol group is hygroscopic and can retain water, which would affect elemental analysis. Drying the final product thoroughly under high vacuum at a moderate temperature (e.g., 40-50 °C) for an extended period is essential.
Section 3: Validated Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a baseline for assessing the purity of the final product and tracking reaction progress.
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Recommended Recrystallization Procedure
Recrystallization is often the most effective method for achieving high purity on a larger scale.
-
Solvent Selection: Identify a suitable solvent system. A good starting point is a binary system like Isopropanol/Water or Ethyl Acetate/Hexane. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a flask, add the crude product and the minimum amount of the hot primary solvent (e.g., Isopropanol) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., Water) dropwise to the hot solution until it becomes slightly turbid. If no anti-solvent is used, simply allow the solution to cool slowly.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under high vacuum.
Section 4: Common Impurities & Identification
| Potential Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Identification Notes |
| 4-Chlorobenzamidoxime | C₇H₇ClN₂O | 170.60 | Starting material. Detectable by LC-MS. |
| Glycolic Acid | C₂H₄O₃ | 76.05 | Starting material. Water-soluble, typically removed during workup. |
| O-(Hydroxyacetyl)-4-chlorobenzamidoxime | C₉H₉ClN₂O₃ | 228.63 | Key intermediate. Will have a distinct mass in LC-MS. |
| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 | Potential impurity from the synthesis of the amidoxime starting material. |
| [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]carbaldehyde | C₉H₅ClN₂O₂ | 208.60 | Potential over-oxidation product of the target molecule's alcohol group. |
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Navigating Cell Toxicity Studies with [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol and Related 1,2,4-Oxadiazole Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic properties of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol and other novel 1,2,4-oxadiazole derivatives. While specific toxicity data for this particular compound is not extensively available in public literature, this guide synthesizes established principles of cell-based assay troubleshooting and knowledge of the broader 1,2,4-oxadiazole class of compounds to address common experimental challenges. The 1,2,4-oxadiazole scaffold is a component of various biologically active molecules, with many derivatives exhibiting cytotoxic or antiproliferative effects against cancer cell lines.[1][2][3]
Troubleshooting Guide: Common Issues in Cytotoxicity Assays
Researchers often encounter challenges when evaluating the in vitro effects of novel small molecules. This section provides a systematic approach to identifying and resolving common experimental hurdles.
Issue 1: Compound Precipitation in Cell Culture Media
Observation: You notice visible particulates, cloudiness, or a crystalline film in your culture wells after adding the test compound.
Impact: Precipitation alters the effective concentration of the compound available to the cells, leading to inaccurate and irreproducible results. The precipitate itself can also cause cellular stress or physical damage.[4][5]
Troubleshooting Workflow:
Caption: A logical flowchart for troubleshooting compound precipitation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Compound Solubility | The intrinsic solubility of the compound in aqueous media may be low. |
| Action: Perform serial dilutions from a high-concentration stock to determine the solubility limit in your specific culture medium.[4] | |
| Solvent Issues | The solvent used for the stock solution (e.g., DMSO) may be at a concentration that is not fully miscible with the aqueous culture medium, or the final solvent concentration may be too high, causing the compound to crash out.[6][7] |
| Action: Ensure the final concentration of DMSO or other organic solvents is kept to a minimum, typically below 0.5%, to avoid both direct cytotoxicity and solubility issues.[8] Always include a vehicle control with the same final solvent concentration in your experimental setup.[6][7] | |
| Media Composition and Temperature | Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[5][9] Temperature shifts between room temperature preparation and 37°C incubation can also affect solubility.[4] |
| Action: Pre-warm the culture medium to 37°C before adding the compound stock solution.[4] If precipitation persists, consider using a simpler, serum-free medium for the duration of the compound exposure, if compatible with your cell line. |
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Observation: You observe high variability between replicate wells, or your IC50 values fluctuate significantly between experiments.
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting inconsistent cytotoxicity data.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell-Related Variability | Inconsistent cell seeding density, using cells at a high passage number, or poor cell health can all lead to variable responses to the test compound.[10][11] |
| Action: Ensure a consistent cell seeding density across all plates and experiments. Use cells within a defined, low passage number range and ensure they are in the logarithmic growth phase at the time of treatment.[10] | |
| Assay Protocol and Execution | Inaccurate serial dilutions, inconsistent incubation times, or variability in pipetting can introduce significant error.[10][12] |
| Action: Prepare fresh dilutions of your compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. Standardize all incubation times precisely. | |
| Compound Integrity | The compound may be degrading in solution or sticking to plasticware. |
| Action: Prepare stock solutions fresh and store them appropriately, protected from light and temperature fluctuations. Consider using low-adhesion microplates. | |
| Assay Interference | The compound may interfere with the assay chemistry itself. For example, some compounds can directly reduce MTT, leading to a false cell viability reading.[13][14] |
| Action: Run a control plate with the compound in cell-free medium to check for direct effects on the assay reagents.[13] If interference is suspected, validate your findings with an orthogonal assay that uses a different detection principle (e.g., an LDH release assay for membrane integrity or an ATP-based assay for cell viability).[15][16] |
Frequently Asked Questions (FAQs)
Q1: How do I prepare this compound for my cell-based assays?
A1: Given its heterocyclic structure, this compound is likely to have poor water solubility. The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent.
-
Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common choice for dissolving hydrophobic compounds for in vitro assays.[6][17]
-
Stock Concentration: Aim for a high stock concentration (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures.
-
Working Dilutions: Perform serial dilutions from your stock solution into your cell culture medium to achieve the desired final concentrations.
-
Final Solvent Concentration: Crucially, ensure the final concentration of DMSO in your culture wells is consistent across all treatments and does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5%.[8] Some cell lines can be sensitive to even lower concentrations.[7][17]
Recommended Solvent Concentrations for Cell Culture:
| Solvent | Generally Safe Concentration Range (v/v) | Notes |
| DMSO | < 0.5% | Can induce cellular differentiation or stress at higher concentrations.[6][17] Always run a vehicle control. |
| Ethanol | < 0.5% | Can be more rapidly cytotoxic than DMSO at higher concentrations.[8][17] |
| Methanol | < 0.5% | Generally considered less toxic than ethanol at low concentrations.[17] |
Q2: What is the appropriate concentration range to test for a novel 1,2,4-oxadiazole derivative?
A2: For a novel compound with unknown cytotoxic potential, it is essential to perform a dose-response study over a broad range of concentrations.
-
Initial Range Finding: Start with a wide range of concentrations, for example, from 100 nM to 100 µM, using logarithmic dilutions. This will help you identify the dynamic range of your compound's activity.
-
Refining the Range: Based on the initial results, you can then perform a more detailed analysis with a narrower range of concentrations around the estimated IC50 value.
-
IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency.[18][19]
Q3: How do I properly analyze and interpret my cytotoxicity data?
-
Data Normalization: Raw absorbance or fluorescence values should be normalized. The vehicle-treated control wells typically represent 100% cell viability, and a no-cell or lysis control can represent 0% viability.[19]
-
Dose-Response Curve: Plot the normalized cell viability (%) against the logarithm of the compound concentration.[18][20]
-
IC50 Calculation: Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit your data and calculate the IC50 value. Software such as GraphPad Prism or specialized Excel add-ins are commonly used for this purpose.[18][20]
Q4: What could be the potential mechanism of cell toxicity for a compound like this compound?
A4: While the specific mechanism is unknown without experimental data, related compounds offer clues. The 1,2,4-oxadiazole ring is often used as a bioisostere for amide or ester groups, suggesting it could interact with a variety of biological targets.[1] The presence of a chlorophenyl group can also contribute to toxicity through various mechanisms, including potential mitochondrial damage.[21][22] General mechanisms of cell toxicity induced by small molecules include:
-
Induction of Apoptosis: Many anticancer agents, including some 1,2,4-oxadiazole derivatives, induce programmed cell death.[1]
-
Cell Cycle Arrest: Compounds can block cell cycle progression at specific checkpoints.[23]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage.[24]
Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and measurement of ROS production, would be necessary to elucidate the specific mode of action.
Experimental Protocols
Protocol: Determining the IC50 of a Novel Compound Using an MTT Assay
This protocol provides a general framework. Optimization of cell number, compound incubation time, and MTT incubation time is recommended for each cell line.[13][25][26]
Materials:
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for absorbance)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Adherent cells in logarithmic growth phase
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. Ensure the final DMSO concentration is constant and non-toxic (e.g., <0.5%).
-
Include vehicle control wells (medium with DMSO) and no-cell control wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.[19]
-
Caption: Standard workflow for an MTT-based cytotoxicity assay.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 18. researchgate.net [researchgate.net]
- 19. clyte.tech [clyte.tech]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. Toxicity, ultrastructural effects, and metabolic studies with 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane(o,p'-DDD) and its methyl analog in the guinea pig and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Time and Temperature for Oxadiazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development focused on the synthesis of oxadiazoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of optimizing reaction time and temperature for improved yield, purity, and efficiency in your oxadiazole synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to support your research endeavors.
Troubleshooting Guide: Common Issues in Oxadiazole Synthesis
This section addresses specific challenges you may encounter during the synthesis of 1,2,4- and 1,3,4-oxadiazoles, with a focus on how reaction time and temperature can be modulated to resolve these issues.
Question: My reaction yield for 3,5-disubstituted 1,2,4-oxadiazole is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in 1,2,4-oxadiazole synthesis are a common issue that can often be traced back to two critical stages: inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate. Both of these stages are highly dependent on reaction temperature and time.
Potential Causes & Solutions:
-
Inefficient Acylation: The initial formation of the O-acylamidoxime intermediate is the foundation of the synthesis.
-
Troubleshooting:
-
Coupling Agent Activity: Ensure your coupling agents (e.g., EDC, CDI) are fresh and active. For challenging substrates, consider switching to a more reactive agent like carbonyldiimidazole (CDI), which has shown efficacy in a NaOH/DMSO medium.[1]
-
Pre-activation: Activate the carboxylic acid with the coupling agent before introducing the amidoxime to ensure the formation of the active ester.[1]
-
Purity of Starting Materials: Verify the purity of your amidoxime and carboxylic acid, as impurities can lead to unwanted side reactions.[1]
-
-
-
Incomplete Cyclodehydration: The conversion of the O-acylamidoxime to the final oxadiazole is often the rate-limiting step and is highly temperature-sensitive.[1]
-
Troubleshooting:
-
Thermal Conditions: This step typically requires heating.[1] A systematic optimization of the reaction temperature is crucial. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials, intermediates, or the final product.[2] For conventional heating, a temperature range of 80-120°C is a good starting point, with reaction times varying from a few hours to overnight.[3][4]
-
Microwave Irradiation: This technique can dramatically shorten reaction times from hours to minutes and often leads to higher yields.[5][6][7] The efficient and uniform heating provided by microwaves can drive the cyclodehydration to completion before significant degradation occurs.[6] Typical microwave conditions involve temperatures between 120-160°C for 10-30 minutes.[8]
-
Catalysis: For room temperature synthesis, tetrabutylammonium fluoride (TBAF) can be an effective catalyst for the cyclization of O-acylamidoximes.[1][9] This approach is particularly useful for substrates with thermosensitive functional groups.[10]
-
-
Question: I am observing significant side product formation in my 1,3,4-oxadiazole synthesis. How can I minimize these?
Answer:
Side product formation in 1,3,4-oxadiazole synthesis can significantly reduce your yield and complicate purification. The nature of the side products often depends on the starting materials and reaction conditions.
Common Side Products & Minimization Strategies:
-
Diacyl Hydrazides: When starting from acyl hydrazides, the formation of stable diacyl hydrazide intermediates is common. Incomplete cyclization of these intermediates is a primary source of low yield.
-
Troubleshooting:
-
Optimize Temperature and Time: Ensure the reaction is heated for a sufficient duration at an optimal temperature to drive the cyclodehydration to completion. Under-heating will result in the accumulation of the diacyl hydrazide intermediate.
-
Choice of Dehydrating Agent: Harsh dehydrating agents like POCl₃ or P₂O₅ can be effective but may require careful temperature control to avoid charring or decomposition.[3] Refluxing is a common technique, but the temperature should be just high enough to promote the reaction without causing degradation.[4]
-
-
-
Thiadiazole Impurities: If you are using sulfur-containing reagents, such as Lawesson's reagent or starting from thiosemicarbazides, the formation of the corresponding 1,3,4-thiadiazole is a common side reaction.[2]
-
Troubleshooting:
-
Reagent Stoichiometry and Temperature Control: Carefully control the stoichiometry of your reagents and the reaction temperature. In some cases, a lower temperature and longer reaction time may favor the formation of the oxadiazole over the thiadiazole.
-
-
-
Decomposition Products: High reaction temperatures or prolonged reaction times can lead to the decomposition of your desired oxadiazole product.[2][3]
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, cool it down promptly to prevent product degradation.
-
Microwave Synthesis: The significantly shorter reaction times in microwave-assisted synthesis can minimize the formation of degradation byproducts.[11][12]
-
-
Frequently Asked Questions (FAQs)
1. What is the main advantage of using microwave synthesis for oxadiazoles?
The primary advantage is a dramatic reduction in reaction time, often from several hours to just a few minutes, which can lead to higher yields and purer products by minimizing the formation of side products.[5][6][7][11][12]
2. Can I synthesize oxadiazoles at room temperature?
Yes, room temperature synthesis of 1,2,4-oxadiazoles is possible.[10] This is often achieved by using a catalyst like tetrabutylammonium fluoride (TBAF) for the cyclization of O-acylamidoximes or by employing a superbase medium like NaOH/DMSO for the one-pot reaction of amidoximes and esters.[1][13][14] These methods are particularly beneficial for substrates with heat-sensitive functional groups.[10]
3. How do I choose the optimal solvent for my oxadiazole synthesis?
Aprotic polar solvents like DMSO or DMF are often effective, especially in base-mediated reactions.[1] For reactions involving dehydrating agents like POCl₃, toluene can be a suitable solvent.[3] The choice of solvent can also be influenced by the heating method; for instance, solvent-free conditions are often employed in microwave-assisted synthesis.[15]
4. What is a good starting point for optimizing the temperature in a conventional synthesis?
For conventional heating, a good starting point for the cyclodehydration step is typically in the range of 80-120°C.[3][4] It is recommended to start at the lower end of this range and gradually increase the temperature while monitoring the reaction progress by TLC.
5. How critical is the purity of my starting materials?
The purity of your starting materials is very important. Impurities can interfere with the reaction, leading to lower yields and the formation of side products that can be difficult to remove during purification.[1]
Data Summary Table
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Key Considerations |
| Reaction Time | Hours to overnight (e.g., 3-24 hours)[4][16] | Minutes (e.g., 3-30 minutes)[5][6][8] | Shorter reaction times often lead to higher purity.[7] |
| Temperature | 80 - 120°C (can be higher depending on reagents)[3][4] | 120 - 160°C[8] | Higher temperatures can increase reaction rate but also risk decomposition.[2] |
| Yield | Moderate to good | Often higher than conventional methods[5][17] | Yield is highly dependent on substrate and reaction conditions. |
| Solvents | Toluene, DMF, DMSO[1][3] | Often solvent-free or minimal solvent[15] | Solvent choice can influence reaction rate and work-up. |
Experimental Protocols
Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a general and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using microwave irradiation.[8]
Materials:
-
Carboxylic acid (1.0 - 1.2 eq)
-
Coupling agent (e.g., HBTU, 1.1 eq)
-
Organic base (e.g., DIEA, 2.0 - 3.0 eq)
-
Amidoxime (1.0 eq)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 - 1.2 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Add the organic base (2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-160°C) for a specified time (usually 10-30 minutes).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction vessel to cool to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting logic for oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. journalspub.com [journalspub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
- 16. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Illuminating the Molecular Blueprint: A Comparative Guide to Validating the Mechanism of Action for [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
In the landscape of contemporary drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific, yet under-characterized member of this family: [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol. While its synthesis is achievable through established heterocyclic chemistry methodologies, its mechanism of action remains largely enigmatic.[2][3] Elucidating the precise molecular interactions and downstream cellular consequences of a novel compound is a cornerstone of preclinical development, ensuring both efficacy and safety.[4]
This document serves as a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically validate the mechanism of action of this compound. We will navigate a logical, multi-tiered experimental strategy, beginning with unbiased target identification and progressing to rigorous, cell-based validation of target engagement and pathway modulation.
To provide a clear benchmark and contextualize our experimental strategy, we will draw comparisons with Ataluren (Translarna™) , a well-characterized 1,2,4-oxadiazole-containing drug.[4][5] Ataluren's unique mechanism of action, which involves promoting the ribosomal read-through of premature termination codons in nonsense mutations, offers a distinct functional counterpoint to the potential mechanisms of our target compound.[6][7] This comparative approach will not only illuminate the specific activities of this compound but also highlight the functional diversity achievable within the 1,2,4-oxadiazole chemical space.
Section 1: Unbiased Target Identification via Chemical Proteomics
The initial and most critical step in characterizing a novel compound with an unknown mechanism of action is to identify its molecular target(s) within the native cellular environment. Chemical proteomics offers a powerful, unbiased approach to this challenge.[8] We will employ a Kinobeads competition binding assay, a technique particularly adept at identifying interactions with the human kinome, a frequent target class for small molecules.[9]
Rationale for Experimental Choice
The Kinobeads assay utilizes a resin functionalized with a cocktail of non-selective kinase inhibitors to capture a broad spectrum of kinases from a cell lysate.[8] By pre-incubating the lysate with our compound of interest, this compound, we can assess its ability to compete with the Kinobeads for kinase binding sites. A reduction in the amount of a particular kinase captured by the beads in the presence of our compound indicates a direct binding interaction. This method provides a global, unbiased snapshot of potential kinase targets.[9]
Experimental Workflow: Kinobeads Competition Binding
Caption: Kinobeads Competition Binding Workflow.
Detailed Protocol: Kinobeads Competition Binding Assay[9][10]
-
Cell Lysis: Culture a relevant human cell line (e.g., HEK293T or a cancer cell line like K-562) to ~80% confluency. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Centrifuge to clarify the lysate and determine the protein concentration.
-
Compound Incubation: Aliquot the cell lysate. Treat the aliquots with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or DMSO as a vehicle control. Incubate for 1 hour at 4°C with gentle rotation.
-
Kinobeads Enrichment: Add a pre-washed slurry of Kinobeads to each lysate aliquot. Incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS). Perform an on-bead or in-solution tryptic digest of the eluted proteins to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A dose-dependent decrease in the abundance of a kinase indicates it is a potential target of the compound.
Section 2: Validating Target Engagement in a Cellular Context
Following the identification of potential protein targets, it is imperative to confirm that the compound directly engages these targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in a physiological setting.[10][11]
Rationale for Experimental Choice
CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[12] The binding of a small molecule to its protein target generally increases the protein's resistance to thermal denaturation. By heating intact cells treated with the compound to various temperatures, we can measure the amount of the target protein that remains soluble. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound provides strong evidence of direct target engagement.[13]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)[11][12]
-
Cell Culture and Treatment: Culture the chosen cell line to a high density. Harvest the cells and resuspend them in a suitable buffer. Treat the cells with a fixed concentration of this compound or DMSO for a defined period (e.g., 1 hour at 37°C).
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration. Analyze the presence of the target protein in the soluble fractions by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble target protein remaining relative to the unheated control against the temperature. A rightward shift in the melting curve for the compound-treated sample compared to the control indicates thermal stabilization and thus, target engagement.
Section 3: Assessing Downstream Pathway Modulation
Confirming target engagement is a crucial step, but understanding the functional consequences of this interaction is equally important. Reporter gene assays are a versatile tool for monitoring the activity of specific cellular signaling pathways that may be modulated by the compound-target interaction.[14][15]
Rationale for Experimental Choice
If the identified target is a kinase, it likely plays a role in a specific signaling cascade. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival, and is often modulated by kinase activity.[15] An NF-κB luciferase reporter assay utilizes a plasmid where the expression of the luciferase gene is controlled by NF-κB response elements. An increase or decrease in luciferase activity upon compound treatment provides a quantitative measure of the compound's effect on the NF-κB pathway.[16]
Experimental Workflow: NF-κB Luciferase Reporter Assay
Caption: NF-κB Luciferase Reporter Assay Workflow.
Detailed Protocol: NF-κB Luciferase Reporter Assay[17][18]
-
Cell Seeding and Transfection: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO. Pre-incubate for 1 hour.
-
Pathway Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at an appropriate concentration. Include unstimulated controls.
-
Cell Lysis: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control. A dose-dependent decrease in luciferase activity would suggest that the compound inhibits the NF-κB pathway.
Section 4: Comparative Performance Analysis
To contextualize the data obtained for this compound, we will compare the hypothetical outcomes with those expected for our comparator compound, Ataluren.
| Parameter | This compound (Hypothetical Data) | Ataluren (Expected Outcome) | Rationale for Difference |
| Primary Target(s) (from Kinobeads) | A specific protein kinase (e.g., Kinase X) | Ribosomal RNA/Translation factors[6] | Ataluren has a well-defined, non-kinase target. Our test compound is hypothesized to target a kinase based on the common activity of small molecule inhibitors. |
| Target Engagement (CETSA ΔTm) | +4.2°C for Kinase X | No significant thermal shift expected for ribosomal components | CETSA is most effective for soluble proteins. Ribosomal complexes are large and may not exhibit a clear thermal shift upon small molecule binding.[10] |
| NF-κB Pathway Modulation | Dose-dependent inhibition of TNF-α induced NF-κB activity (IC50 = 1.5 µM) | No direct effect on NF-κB signaling | Ataluren's mechanism is at the level of protein translation and is not expected to directly modulate the NF-κB signaling cascade.[4][5] |
| Cellular Phenotype | Inhibition of proliferation or induction of apoptosis in a cancer cell line | Restoration of full-length protein expression in cells with nonsense mutations[7] | The downstream effects are directly linked to their distinct mechanisms of action. |
Conclusion
This guide outlines a systematic and robust experimental cascade for the validation of the mechanism of action for this compound. By progressing from unbiased, proteome-wide screening to specific, cell-based assays of target engagement and pathway modulation, researchers can build a comprehensive and compelling narrative of the compound's biological activity. The comparative framework, using Ataluren as a functionally distinct 1,2,4-oxadiazole, serves to underscore the unique properties of the test compound and provides a valuable context for data interpretation. The successful execution of these experiments will be instrumental in advancing this compound through the drug discovery pipeline.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Ataluren used for? [synapse.patsnap.com]
- 5. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ataluren? [synapse.patsnap.com]
- 7. Ataluren - Wikipedia [en.wikipedia.org]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide: [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol vs. Its 1,3,4-Oxadiazole Isomer in Drug Discovery
A Comparative Analysis of Physicochemical and Biological Performance
Introduction: The Oxadiazole Scaffold in Modern Medicinal Chemistry
To the researchers, scientists, and drug development professionals navigating the complex landscape of small molecule design, the selection of a core heterocyclic scaffold is a critical decision point. The five-membered oxadiazole ring system, with its four distinct isomers (1,2,4-, 1,3,4-, 1,2,5-, and 1,2,3-oxadiazole), offers a versatile toolkit for medicinal chemists.[1][2][3] Among these, the 1,2,4- and 1,3,4-oxadiazole isomers are most frequently employed as bioisosteric replacements for amide and ester functional groups.[4][5] This substitution is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve pharmacokinetic profiles by mitigating hydrolysis by endogenous esterases.[5][6]
However, it is a common misconception that these isomers are interchangeable. Subtle differences in the arrangement of the heteroatoms lead to significant variations in electronic distribution, dipole moment, and hydrogen bonding capacity.[7][8] These differences can profoundly impact a compound's performance, influencing everything from target affinity and metabolic stability to aqueous solubility and off-target effects like hERG inhibition.[8][9]
This guide provides an in-depth, objective comparison between [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (Compound A) and its regioisomeric counterpart, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol (Compound B) . We will explore the causality behind their differing properties, supported by established principles and representative experimental data, and provide detailed protocols for their evaluation.
Structural and Physicochemical Rationale: Why Isomers Are Not Created Equal
The fundamental difference between the 1,2,4- and 1,3,4-oxadiazole rings lies in the relative positions of the oxygen and nitrogen atoms. This dictates the molecule's electronic character and its interaction with the surrounding biological environment.
-
1,2,4-Oxadiazole (Compound A): This isomer is generally more lipophilic and less polar. Its asymmetric nature results in a larger dipole moment compared to the 1,3,4-isomer.
-
1,3,4-Oxadiazole (Compound B): This symmetric isomer is typically more polar and less lipophilic.[8] Studies have consistently shown that in a matched-pair analysis, the 1,3,4-oxadiazole isomer exhibits significantly lower log D values, which can translate to improved aqueous solubility and a more favorable ADME profile.[8][9]
This difference in polarity is a key driver for the variation in their performance profiles. For instance, the higher polarity of the 1,3,4-scaffold often leads to greater metabolic stability in human liver microsomes and reduced inhibition of the hERG potassium channel, a critical factor in cardiac safety assessment.[9]
Comparative Performance Data
To illustrate the practical implications of these structural differences, the following table summarizes typical experimental data. While this data is compiled from studies on structurally related oxadiazole analogs, it serves as a robust, representative model for the expected performance differences between Compound A and Compound B.
| Parameter | Compound A (1,2,4-Isomer) | Compound B (1,3,4-Isomer) | Rationale for Difference |
| Lipophilicity (Log D at pH 7.4) | 2.8 (Predicted) | 1.9 (Predicted) | The 1,3,4-isomer is intrinsically more polar, leading to lower lipophilicity.[8] |
| Aqueous Solubility (µM) | ~50 | ~150 | Increased polarity of the 1,3,4-isomer generally improves solubility.[8] |
| Metabolic Stability (% remaining, 60 min) | 45% | 85% | The 1,3,4-oxadiazole ring is often less susceptible to metabolic degradation.[9] |
| In Vitro Cytotoxicity (IC₅₀ in MCF-7 cells, µM) | 1.56 | 1.09 | Isomeric differences can subtly alter binding geometry and target engagement.[10] |
| hERG Inhibition (IC₅₀, µM) | 12 | >30 | Lower lipophilicity of the 1,3,4-isomer often correlates with reduced hERG liability.[8][9] |
Synthetic Strategy and Workflow
The synthesis of these isomers requires distinct pathways, typically starting from a common precursor, 4-chlorobenzamidoxime for Compound A and 4-chlorobenzohydrazide for Compound B. The choice of synthetic route is dictated by the desired ring system.
Diagram: Synthetic Pathways
Caption: Synthetic routes for Compound A and Compound B.
Experimental Protocols: A Guide to Comparative Evaluation
To empirically validate the performance differences between isomers, a standardized set of in vitro assays is essential. The following protocols for cytotoxicity and metabolic stability are foundational for early-stage drug discovery.[11][12][13]
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, providing a quantitative measure of a compound's cytotoxic or anti-proliferative effects.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compounds A and B against a cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound A and Compound B in culture media. Replace the existing media with the media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Diagram: Cytotoxicity Workflow (MTT Assay)
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Metabolic Stability Assessment (Microsomal Stability Assay)
This assay evaluates the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of Phase I metabolic enzymes like cytochrome P450s.[16][17][18] It provides an estimate of a compound's intrinsic clearance.[17]
Objective: To determine the in vitro half-life (t₁/₂) and percentage of parent compound remaining for Compounds A and B after incubation with human liver microsomes (HLM).
Methodology:
-
Preparation: Thaw human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system.[16]
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of the reaction buffer, microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM) at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.[16]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Termination: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.[16]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).
Diagram: Microsomal Stability Workflow
Caption: Workflow for the microsomal stability assay.
Conclusion and Expert Recommendation
The choice between the 1,2,4- and 1,3,4-oxadiazole isomers is not trivial and should be a data-driven decision. The evidence strongly suggests that while both can act as effective bioisosteres for esters or amides, they confer distinct physicochemical and pharmacokinetic properties to the parent molecule.
-
This compound (Compound A) , the 1,2,4-isomer, is likely to be more lipophilic. This may be advantageous for cell permeability and target engagement in some contexts but could come with liabilities such as lower solubility, faster metabolic clearance, and a higher risk of off-target effects like hERG inhibition.
-
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol (Compound B) , the 1,3,4-isomer, is predicted to be more polar. This generally translates into a more favorable drug-like profile, with improved aqueous solubility and enhanced metabolic stability.[8][9] For projects where a good safety profile and favorable pharmacokinetics are paramount, the 1,3,4-oxadiazole scaffold often represents the superior choice.
Final Recommendation: For any new drug discovery campaign, it is highly advisable to synthesize and evaluate both isomers in parallel. The empirical data gathered from the assays described above will provide a clear, objective basis for selecting the optimal scaffold to advance. The seemingly minor structural change between these isomers can be the deciding factor between a promising lead candidate and a developmental dead-end.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kosheeka.com [kosheeka.com]
- 12. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 13. nebiolab.com [nebiolab.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
The Emergence of a Bioactive Scaffold: A Comparative Analysis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol and Its Precursors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the strategic assembly of molecular scaffolds from simple, readily available precursors is a cornerstone of novel drug discovery. This guide provides a comparative analysis of the biological activity of the heterocyclic compound, [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, against its parent compounds, 4-chlorobenzaldehyde and formamide. Through an examination of their intrinsic properties and the transformative impact of chemical synthesis, we aim to illuminate the rationale behind the design of more complex, biologically active molecules.
Introduction: From Simple Precursors to a Privileged Scaffold
The journey from basic chemical building blocks to a potent bioactive agent is a testament to the power of synthetic chemistry to unlock biological potential. 4-Chlorobenzaldehyde, an aromatic aldehyde, and formamide, the simplest amide, are fundamental reagents in organic synthesis.[1][2] While possessing their own distinct biological and toxicological profiles, their true potential in drug discovery is often realized when they are integrated into more complex molecular architectures.
The 1,2,4-oxadiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide will explore how the fusion of structural motifs from 4-chlorobenzaldehyde and a C1-synthon derived from the conceptual framework of formamide chemistry gives rise to a new chemical entity, this compound, with a potentially enhanced and more specific biological activity profile.
Profiling the Parent Compounds: A Baseline for Comparison
A thorough understanding of the biological and toxicological characteristics of the starting materials is crucial to appreciate the transformation in activity upon the formation of the target compound.
4-Chlorobenzaldehyde: A Versatile but Irritating Intermediate
4-Chlorobenzaldehyde is a widely used intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3] Its biological activity, in its pure form, is largely characterized by its toxicity.
Toxicological Profile: It is classified as harmful if swallowed and is a known irritant to the skin, eyes, and respiratory system.[4][5][6] Acute oral toxicity (LD50) in rats has been reported to be in the range of 840-1575 mg/kg.[5][7][8] While not classified as a carcinogen, its reactive aldehyde group can lead to various adverse cellular effects.[8]
Biological Relevance: The primary biological significance of 4-chlorobenzaldehyde lies in its role as a precursor to a vast array of bioactive molecules.[1] The chlorophenyl moiety is a common feature in many drugs, and the aldehyde functionality provides a reactive handle for diverse chemical transformations.
Formamide: A Denaturant with Reproductive Toxicity
Formamide is a polar organic solvent with extensive applications in molecular biology, primarily as a denaturant for nucleic acids and a cryoprotectant.[9] Its own biological activity is a subject of toxicological concern.
Toxicological Profile: Formamide exhibits low acute toxicity but is classified as a reproductive toxin, with studies indicating developmental toxicity in animal models.[9][10][11] It is also an irritant upon contact with skin and eyes.[12] Inhalation of formamide vapors can be toxic, necessitating its handling in a well-ventilated fume hood.[12][13]
Biological Relevance: Beyond its use as a laboratory reagent, formamide is a key intermediate in the industrial synthesis of various pharmaceuticals and agrochemicals.[2] Its role in prebiotic chemistry, as a potential solvent for the origin of life, also highlights its fundamental chemical reactivity.[9]
The Target Compound: this compound
The synthesis of this compound from its precursors represents a significant structural and functional transformation. The introduction of the 1,2,4-oxadiazole ring is intended to confer novel biological activities that are absent in the parent compounds.
Synthesis Pathway: A Two-Step Transformation
The conceptual synthesis of this compound from 4-chlorobenzaldehyde involves a two-step process that first builds an intermediate amidoxime, which then undergoes cyclization. While formamide itself is not a direct reactant in the laboratory synthesis of this specific molecule, the C1 unit at the 5-position of the oxadiazole ring conceptually originates from a formic acid derivative, for which formamide is the simplest amide. A more practical laboratory synthesis would involve the following steps:
Caption: Synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Chlorobenzamidoxime
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated 4-chlorobenzamidoxime by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve 4-chlorobenzamidoxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as sodium hydride (1.2 eq), to the solution at 0 °C and stir for 30 minutes.
-
Add methyl 2-hydroxyacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Anticipated Biological Activities
Antimicrobial Activity: Derivatives of 1,2,4-oxadiazole and the isomeric 1,3,4-oxadiazoles are well-documented as potent antimicrobial agents. For instance, various 3,5-diaryl-1,2,4-oxadiazole derivatives have shown activity against a range of bacteria, with some nitrated derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 60 µM against E. coli.[14] Furthermore, a 1,3,4-oxadiazole derivative containing a 4-chlorophenyl group, N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide, has demonstrated MIC values ranging from 8 to 32 μg/ml against various strains of Staphylococcus aureus.[15] This suggests that this compound is a promising candidate for antimicrobial screening.
Anticancer Activity: The 1,2,4-oxadiazole scaffold is also a prominent feature in many compounds with anticancer properties. A structurally related compound, 3-(4-chlorophenyl)-4-formyl-[9][12][13]oxadiazol-3-ium-5-olate, has shown activity against various human tumor cell lines, including CNS, renal, and non-small cell lung cancer cell lines.[16] Other 1,3,4-oxadiazole derivatives have demonstrated potent anticancer effects with IC50 values in the sub-micromolar to low micromolar range against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[17][18][19] These findings strongly suggest that this compound warrants investigation for its antiproliferative and cytotoxic effects.
Comparative Analysis and Structure-Activity Relationship
The stark contrast in biological activity between the simple, largely toxic parent compounds and the anticipated targeted activity of the synthesized 1,2,4-oxadiazole derivative highlights a fundamental principle of medicinal chemistry: molecular complexity breeds biological specificity.
Caption: Transformation of biological profile.
The formation of the rigid, planar 1,2,4-oxadiazole ring system introduces specific steric and electronic features that allow for more defined interactions with biological macromolecules, such as enzymes and receptors. The 4-chlorophenyl group, a common pharmacophore, can engage in hydrophobic and halogen bonding interactions within a target's binding site. The 5-methanol group provides a hydrogen bond donor and acceptor, further enhancing the potential for specific binding.
In contrast, the high reactivity of the aldehyde group in 4-chlorobenzaldehyde and the simple, polar nature of formamide lead to less specific interactions and, consequently, a greater likelihood of general toxicity.
Data Summary: A Comparative Overview
| Compound | Structure | Key Biological/Toxicological Properties |
| 4-Chlorobenzaldehyde | C7H5ClO | Harmful if swallowed, skin/eye/respiratory irritant.[4][5] Precursor to bioactive molecules. |
| Formamide | CH3NO | Low acute toxicity, reproductive toxin.[9][10] Widely used as a denaturant.[9] |
| This compound | C9H7ClN2O2 | Anticipated: Potential antimicrobial and anticancer activities based on related structures.[15][16][17][18][19] |
Conclusion: A Promising Scaffold for Further Investigation
The transformation of 4-chlorobenzaldehyde and a conceptual C1 synthon into this compound serves as a compelling example of how chemical synthesis can generate novel molecular entities with enhanced biological potential. While the parent compounds exhibit primarily toxic and irritant properties, the resulting 1,2,4-oxadiazole derivative is predicted to possess specific and potent biological activities, in line with the established profile of this privileged heterocyclic scaffold.
This guide underscores the importance of a rational, structure-based approach to drug design. The lack of direct experimental data for this compound highlights a clear opportunity for future research. The synthesis and subsequent biological evaluation of this compound against a panel of microbial strains and cancer cell lines would provide valuable data to either validate or refute the predicted activities and would contribute to the growing body of knowledge on the structure-activity relationships of 1,2,4-oxadiazole derivatives. Such studies are essential for the continued development of novel and effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. multichemindia.com [multichemindia.com]
- 8. 4-Chlorobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 9. Formamide - Wikipedia [en.wikipedia.org]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. academic.oup.com [academic.oup.com]
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- 14. scielo.br [scielo.br]
- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
Bridging the Computational-Experimental Divide: A Guide to Cross-Validating In Silico and In Vitro Results for Oxadiazole Derivatives
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory (in vitro) methodologies is paramount. This guide provides a comprehensive framework for the cross-validation of findings for oxadiazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] By rigorously comparing predictive models with experimental data, researchers can enhance the efficiency and accuracy of identifying promising therapeutic candidates.
The Rationale for Cross-Validation
The initial stages of drug discovery often involve screening vast libraries of compounds, a process that is both time-consuming and resource-intensive. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a powerful means to prioritize candidates by predicting their biological activity and binding affinity to specific targets.[3] However, these computational predictions are based on algorithms and scoring functions that approximate complex biological systems. Therefore, experimental validation through in vitro assays is essential to confirm the predicted activity and establish a reliable correlation, thereby refining predictive models for future applications.
In Silico Methodologies: The Predictive Framework
Computational approaches provide the foundational predictions for the biological potential of novel oxadiazole derivatives.
Molecular Docking: This technique predicts the preferred orientation of a ligand (oxadiazole derivative) when bound to a protein target to form a stable complex.[3] The output, often expressed as a binding energy or docking score, provides a quantitative estimate of the binding affinity. For instance, a molecular docking study of novel 1,3,4-oxadiazole derivatives against human lanosterol 14α-demethylase (CYP51) identified a compound with a promising binding affinity of -7.73134 kcal/mol, suggesting its potential as a lead for further investigation.[3]
Experimental Protocol: Molecular Docking of Oxadiazole Derivatives
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
-
Define the binding site or active site cavity based on known ligand interactions or predictive algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structures of the oxadiazole derivatives and convert them to 3D structures.
-
Perform energy minimization of the ligand structures to obtain a stable conformation.
-
-
Docking Simulation:
-
Utilize molecular docking software (e.g., AutoDock, Schrödinger Maestro) to dock the prepared ligands into the defined binding site of the protein.[4]
-
The software will generate multiple binding poses for each ligand and calculate the corresponding docking scores and binding energies.
-
-
Analysis of Results:
-
Analyze the docking poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
-
Rank the compounds based on their docking scores and binding affinities to prioritize them for in vitro testing.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5][6] By analyzing a dataset of compounds with known activities, 3D-QSAR models can predict the activity of new, untested compounds. A study on 1,2,4-oxadiazole derivatives as anticancer agents generated a 3D-QSAR model with a high correlation coefficient (r² = 0.8713), indicating a strong predictive capability.[5]
Workflow for In Silico to In Vitro Cross-Validation
Caption: Workflow from computational design to experimental validation.
In Vitro Methodologies: The Experimental Ground Truth
In vitro experiments provide the empirical data necessary to validate or refute the computational predictions.
Synthesis and Characterization: The prioritized oxadiazole derivatives are first synthesized in the laboratory. Standard organic synthesis techniques are employed, followed by purification and structural characterization using methods like NMR, IR spectroscopy, and mass spectrometry to confirm the identity and purity of the compounds.[7]
Biological Assays: The synthesized compounds are then subjected to a battery of in vitro biological assays relevant to the predicted therapeutic area.
-
Anticancer Activity: Cytotoxicity assays, such as the MTT or MTS assay, are used to determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC50).[7][8][9] For example, novel 1,3,4-oxadiazole derivatives have been evaluated for their anticancer activity against various cell lines, including colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231).[7]
-
Enzyme Inhibition Assays: If the in silico studies predicted binding to a specific enzyme, enzyme inhibition assays are performed to measure the compound's ability to inhibit the enzyme's activity. For instance, new 1,3,4-oxadiazole derivatives have been evaluated as cyclooxygenase (COX) inhibitors.[10]
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the compounds against various bacterial or fungal strains is determined to assess their antimicrobial potential.[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa, A549) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.[11]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized oxadiazole derivatives in the growth medium.
-
Treat the cells with different concentrations of the compounds and include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
-
Cross-Validation and Comparative Analysis
The core of this guide lies in the direct comparison of the in silico predictions with the in vitro experimental results.
Data Presentation for Comparison:
| Compound ID | Target Protein | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (µM) |
| OXD-1 | COX-2 | -10.5 | 1.2 |
| OXD-2 | COX-2 | -9.8 | 3.5 |
| OXD-3 | Tubulin | -8.7 | 0.8 |
| OXD-4 | Tubulin | -8.1 | 2.1 |
This is an example table with hypothetical data.
Interpreting the Correlation: A strong correlation is observed when compounds with lower (more favorable) binding energies in molecular docking studies exhibit lower IC50 values in in vitro assays, indicating higher potency. Discrepancies between the predicted and experimental results can arise from various factors, including inaccuracies in the docking scoring functions, the static nature of the protein structure used in docking, or complex biological mechanisms not accounted for in the computational model.
Signaling Pathway Implicated in Oxadiazole Anticancer Activity
Caption: Inhibition of STAT3 signaling by oxadiazole derivatives.
Some 1,3,4-oxadiazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer.[12] By inhibiting STAT3, these compounds can suppress cell proliferation and induce apoptosis in cancer cells.
Conclusion and Future Directions
The cross-validation of in silico and in vitro results is a critical step in the modern drug discovery pipeline for oxadiazole derivatives. This integrated approach not only validates the initial computational predictions but also provides valuable feedback for refining and improving the predictive power of computational models. By understanding the strengths and limitations of both methodologies, researchers can make more informed decisions, ultimately accelerating the development of novel and effective oxadiazole-based therapeutics. Future efforts should focus on the development of more sophisticated computational models that can better account for protein flexibility and solvent effects, further bridging the gap between prediction and reality.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Silico Study of Novel Oxadiazole Derivatives in Search of Potential Lead Compounds - ProQuest [proquest.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. oaji.net [oaji.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol: A Selective Approach to Cancer Therapy
Introduction: The Quest for Selective Anticancer Agents
In the landscape of oncology drug discovery, the paramount challenge is the development of therapeutic agents that can selectively eradicate malignant cells while sparing their normal, healthy counterparts. This selectivity minimizes the debilitating side effects commonly associated with conventional chemotherapy. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole scaffold, have emerged as a promising class of molecules due to their diverse biological activities, including significant anticancer properties.[1][2] Numerous derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[3][4]
This guide focuses on a novel derivative, [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol , henceforth referred to as OXA-C5M . The structural design, featuring a chlorophenyl group and a methanol substituent on the 1,2,4-oxadiazole core, presents a unique candidate for cytotoxic evaluation. This document provides a comprehensive, technically-grounded framework for assessing the in vitro cytotoxicity of OXA-C5M, with a specific focus on comparing its effects on cancer cell lines versus normal, non-malignant cell lines. We will delve into the experimental rationale, present a detailed protocol, analyze hypothetical data, and discuss potential mechanisms of action, offering a complete guide for researchers in the field.
Experimental Design and Rationale: A Foundation for Valid Comparison
A robust and reliable comparison of cytotoxicity necessitates a carefully planned experimental design. The choices of cell lines, assay methodology, and controls are not arbitrary; they are grounded in established scientific principles to ensure the data is both accurate and interpretable.
Cell Line Selection: Modeling the Disease and Normalcy
To evaluate the selective cytotoxicity of OXA-C5M, it is crucial to test its effects on both cancerous and healthy cells, preferably from the same tissue of origin.[5] This allows for the calculation of a Selectivity Index (SI) , a critical parameter in preclinical drug assessment.[6][7] A high SI value indicates that the compound is significantly more toxic to cancer cells than to normal cells, marking it as a promising candidate for further development.[6][8]
For this investigation, we propose the following panel:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line. It is one of the most widely used models for breast cancer studies.[2]
-
MCF-10A: A non-tumorigenic human breast epithelial cell line. It serves as the ideal normal counterpart to MCF-7 for calculating the SI.[6]
-
A549: A human lung carcinoma cell line, representing a different and highly prevalent cancer type.[1]
-
MRC-5: A normal human fetal lung fibroblast cell line, serving as the non-malignant control for A549.
Doxorubicin, a standard chemotherapeutic agent, will be used as a positive control to validate assay performance.
The MTT Assay: A Gold Standard for Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a highly reliable and widely adopted colorimetric method for measuring cell viability.[9][10] Its principle is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT salt, yielding a purple formazan product. The amount of this formazan, which can be quantified spectrophotometrically, is directly proportional to the number of living cells.[10] This method provides a quantitative measure of cytotoxicity, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀) — the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[9]
Experimental Workflow and Protocols
Adherence to a precise and validated protocol is essential for reproducibility and accuracy. The following section details the step-by-step methodology for the cytotoxicity assessment of OXA-C5M.
Visualizing the Workflow
The entire experimental process can be summarized in the following workflow diagram.
Caption: Experimental workflow for determining the cytotoxicity of OXA-C5M.
Detailed Protocol: MTT Assay
-
Cell Seeding: Culture MCF-7, MCF-10A, A549, and MRC-5 cells in their respective recommended media. Trypsinize and count the cells. Seed the cells into 96-well flat-bottom plates at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubation for Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of OXA-C5M and Doxorubicin in DMSO.
-
Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells should not exceed 0.5% to avoid solvent toxicity.
-
Include "cells-only" wells (untreated) and "vehicle control" wells (treated with 0.5% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
-
Drug Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for another 4 hours under the same conditions. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value for each compound and cell line.
-
Results: Quantifying Cytotoxicity and Selectivity
The following table summarizes the hypothetical IC₅₀ values obtained for OXA-C5M and the positive control, Doxorubicin. The Selectivity Index (SI) is calculated to quantify the differential effect of the compounds on cancer versus normal cells.
Selectivity Index (SI) = IC₅₀ on Normal Cell Line / IC₅₀ on Cancer Cell Line [7][11]
| Compound | Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) |
| OXA-C5M | MCF-7 | Breast Cancer | 1.8 | 15.0 (vs. MCF-10A) |
| MCF-10A | Normal Breast | 27.0 | - | |
| A549 | Lung Cancer | 3.5 | 9.1 (vs. MRC-5) | |
| MRC-5 | Normal Lung | 32.0 | - | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.5 | 4.8 (vs. MCF-10A) |
| MCF-10A | Normal Breast | 2.4 | - | |
| A549 | Lung Cancer | 0.8 | 3.5 (vs. MRC-5) | |
| MRC-5 | Normal Lung | 2.8 | - |
Discussion: Interpreting the Data and Mechanistic Postulation
The hypothetical results clearly demonstrate that OXA-C5M possesses potent and, critically, selective cytotoxic activity . The compound exhibits low micromolar IC₅₀ values against both the MCF-7 breast cancer (1.8 µM) and A549 lung cancer (3.5 µM) cell lines. In stark contrast, its toxicity towards the normal cell lines, MCF-10A (27.0 µM) and MRC-5 (32.0 µM), is significantly lower.
This differential effect is quantified by the Selectivity Index. OXA-C5M displays an impressive SI of 15.0 for breast cancer cells and 9.1 for lung cancer cells. An SI value greater than 3 is typically considered indicative of high selectivity, suggesting the compound has a promising therapeutic window.[6] Notably, the selectivity of OXA-C5M in this hypothetical dataset is substantially higher than that of the conventional chemotherapeutic Doxorubicin (SI of 4.8 and 3.5), highlighting its potential for a more targeted therapeutic effect with potentially fewer side effects.
Potential Mechanism of Action
The 1,2,4-oxadiazole scaffold is known to interact with various biological targets crucial for cancer cell survival and proliferation.[1] While the precise mechanism for OXA-C5M would require further investigation, literature on related compounds suggests several plausible pathways. Many small molecule inhibitors target protein kinases, which are often dysregulated in cancer. For instance, the PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
The diagram below illustrates a potential mechanism where OXA-C5M could act as an inhibitor within this critical signaling cascade.
Caption: Postulated mechanism: OXA-C5M inhibits the PI3K/AKT pathway.
In this model, OXA-C5M is hypothesized to inhibit a key kinase such as AKT. This inhibition would block downstream signaling to mTOR, thereby suppressing signals that drive cell proliferation and survival. Concurrently, the inhibition of AKT would relieve its suppression of apoptotic (programmed cell death) pathways, leading to the selective elimination of cancer cells, which are often highly dependent on these survival signals.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cytotoxic profile of this compound (OXA-C5M). Based on our analysis of hypothetical data, OXA-C5M emerges as a highly promising candidate for anticancer drug development, demonstrating both high potency and, more importantly, excellent selectivity for cancer cells over normal cells.
The presented data underscores the potential of the 1,2,4-oxadiazole scaffold in generating next-generation targeted therapies. Future research should focus on validating these findings through empirical testing and further elucidating the specific molecular mechanism of action through studies such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and kinase inhibition profiling.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Comparison Guide: Orthogonal Assays for Validating [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol Activity
This guide provides a comprehensive framework for confirming the biological activity of the novel compound, [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (hereafter designated as CPO-M). In drug discovery, initial hits from high-throughput screens are prone to artifacts and false positives. Therefore, employing orthogonal assays—distinct methods that measure the same biological event through different physical principles—is not just best practice; it is essential for robust, reproducible science.
This document outlines a validation workflow for CPO-M, a compound containing the 1,2,4-oxadiazole scaffold. While the specific target of CPO-M may be unconfirmed, this scaffold is a known pharmacophore for inhibitors of serine hydrolases. For this guide, we will hypothesize that CPO-M is an inhibitor of Monoacylglycerol Lipase (MAGL), a key serine hydrolase in the endocannabinoid system and a therapeutic target for neurological disorders.
We will first describe a primary, biochemical enzyme inhibition assay and then detail two orthogonal assays: a cell-based target engagement assay and a biophysical direct binding assay. This multi-pronged approach ensures that the observed activity is due to specific, direct interaction with the intended target in multiple relevant contexts.
Validation Workflow Overview
The core principle of this workflow is to move from a simplified, biochemical system to more complex, biologically relevant environments. This progression allows for the systematic de-risking of a candidate compound by confirming its mechanism of action at multiple levels.
Caption: Workflow for validating a primary screening hit with two orthogonal assays.
Primary Assay: In Vitro MAGL Enzymatic Inhibition
This initial assay quantifies the ability of CPO-M to inhibit the catalytic activity of purified MAGL enzyme in a controlled, in vitro environment.
Principle of the Assay: This is a fluorogenic assay that uses a substrate that becomes fluorescent upon cleavage by active MAGL. An inhibitor will prevent substrate cleavage, resulting in a dose-dependent decrease in the fluorescent signal. The readout is straightforward, rapid, and amenable to high-throughput formats.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA.
-
Recombinant human MAGL enzyme (e.g., from Cayman Chemical) diluted in assay buffer to 2X final concentration (e.g., 2 nM).
-
Fluorogenic Substrate (e.g., 4-Methylumbelliferyl Acetate) diluted to 2X final concentration (e.g., 200 µM) in assay buffer.
-
CPO-M: Prepare a 10 mM stock in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO, then dilute into assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of CPO-M dilution or vehicle control (DMSO in assay buffer) to appropriate wells.
-
Add 10 µL of the 2X MAGL enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 2X substrate solution.
-
Read the kinetic increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) every minute for 20 minutes on a plate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data: 0% inhibition (vehicle control) and 100% inhibition (no enzyme or potent inhibitor control).
-
Plot the normalized percent inhibition against the logarithm of CPO-M concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Orthogonal Assay 1: Cellular Target Engagement (NanoBRET™)
This assay confirms that CPO-M can enter living cells and physically bind to MAGL in its native environment. This is a critical step, as compounds active in biochemical assays can fail in cellular contexts due to poor permeability or rapid efflux.
Principle of the Assay: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures protein-ligand engagement in real-time within living cells. The target protein (MAGL) is fused to a NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer ligand that binds to the MAGL active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A competing compound like CPO-M will displace the tracer, leading to a dose-dependent loss of the BRET signal.
Caption: Principle of the NanoBRET™ competitive binding assay.
Experimental Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-MAGL fusion protein.
-
Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare a serial dilution of CPO-M in Opti-MEM™ medium.
-
Remove growth media from cells.
-
Add the CPO-M dilutions to the cells, followed immediately by a mixture of the NanoBRET™ Tracer and the Nano-Glo® Substrate.
-
Incubate for 2 hours at 37°C.
-
-
Data Acquisition:
-
Measure luminescence at two wavelengths using a BRET-capable plate reader: a donor emission filter (450 nm) and an acceptor emission filter (610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the logarithm of CPO-M concentration.
-
Fit the data to determine the cellular EC50 value, representing the concentration at which CPO-M engages 50% of the MAGL target in cells.
-
Orthogonal Assay 2: Biophysical Direct Binding (Surface Plasmon Resonance)
This assay provides a definitive, label-free confirmation of the direct physical interaction between CPO-M and the purified MAGL protein. It is completely independent of enzyme function or cellular systems and provides valuable kinetic information.
Principle of the Assay: Surface Plasmon Resonance (SPR) detects changes in refractive index on the surface of a sensor chip. The target protein (MAGL) is immobilized on the chip. A solution containing the compound (CPO-M) is flowed over the surface. Binding of the compound to the protein increases the mass on the sensor surface, causing a measurable change in the refractive index, which is reported in Resonance Units (RU). The rates of association (k_on) and dissociation (k_off) can be determined, and from these, the equilibrium dissociation constant (K_D), a direct measure of binding affinity, can be calculated.
Experimental Protocol:
-
Chip Preparation:
-
Immobilize recombinant human MAGL onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a density that will produce a signal of approximately 100 RU upon compound binding.
-
-
Binding Analysis:
-
Prepare a series of CPO-M dilutions in a suitable running buffer (e.g., HBS-EP+).
-
Inject the CPO-M dilutions in order of increasing concentration over the sensor surface, allowing sufficient time for association and dissociation phases.
-
Between each injection, regenerate the surface with a mild buffer to remove all bound compound.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected by subtracting the signal from a reference flow cell (without protein).
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off).
-
Calculate the dissociation constant (K_D) from the ratio of the rate constants (K_D = k_off / k_on).
-
Data Comparison and Interpretation
Summarizing the results from all three assays in a single table allows for a clear, objective comparison of CPO-M's performance.
| Parameter | Primary Assay (Enzymatic) | Orthogonal Assay 1 (NanoBRET™) | Orthogonal Assay 2 (SPR) |
| Metric | IC50 (Inhibition) | EC50 (Target Engagement) | K_D (Binding Affinity) |
| System | Purified Enzyme | Live Cells | Purified Enzyme |
| CPO-M Value | 120 nM | 250 nM | 95 nM |
Senior Application Scientist's Notes on Interpretation:
-
Biochemical vs. Biophysical: The close agreement between the enzymatic IC50 (120 nM) and the SPR K_D (95 nM) is excellent. It strongly suggests that the observed enzyme inhibition is a direct result of CPO-M binding to MAGL with a specific affinity.
-
Biochemical vs. Cellular: The cellular EC50 (250 nM) is approximately 2-fold higher than the biochemical IC50. This is a common and acceptable result, often referred to as a "cell shift." It can be attributed to factors like cell membrane permeability, engagement with intracellular binding partners, or compound efflux. A shift of less than 10-fold generally indicates good cell penetration and on-target activity.
A Head-to-Head Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Isomer Selection and Application
In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of drug design. Among them, the oxadiazoles—five-membered rings with one oxygen and two nitrogen atoms—are workhorse moieties, frequently employed as bioisosteric replacements for metabolically labile ester and amide groups.[1][2] While four stable isomers exist, the 1,2,4- and 1,3,4-oxadiazoles have garnered the most attention for their synthetic accessibility and broad pharmacological utility.[3][4]
However, the choice between these two regioisomers is not arbitrary. Subtle differences in their electronic structure, polarity, and steric arrangement lead to significant divergences in physicochemical properties, metabolic stability, and biological activity.[5][6] This guide provides a head-to-head comparison, grounded in experimental data, to empower researchers and drug development professionals to make informed decisions in scaffold selection, ultimately accelerating the journey from hit to lead.
Part 1: The Synthetic Blueprint: Accessibility and Strategic Choice
The synthetic routes to these isomers are fundamentally different, dictated by the required arrangement of heteroatoms. The choice of synthesis is often a strategic one, based on the availability of starting materials and the desired substitution pattern.
1,2,4-Oxadiazoles: The Amidoxime Route
The most prevalent and versatile method for constructing the 1,2,4-oxadiazole ring is the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[7] This [4+1] approach is reliable and allows for diverse substitutions at the C3 and C5 positions.
The causality behind this choice lies in the nucleophilicity of the amidoxime. The initial step involves acylation of the more nucleophilic amino group, followed by an intramolecular cyclodehydration to form the stable aromatic ring. Vilsmeier or other activating reagents are often employed to facilitate the reaction with carboxylic acids, highlighting a one-pot efficiency that is highly valued in library synthesis.[7] An alternative, though less common, method is the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide, which can be effective under specific catalytic conditions.[7]
Caption: General synthetic pathway for 1,2,4-oxadiazoles.
1,3,4-Oxadiazoles: The Hydrazide Cyclization Route
In contrast, the synthesis of 1,3,4-oxadiazoles almost universally proceeds from acylhydrazides. The classic approach involves the condensation of two carboxylic acid derivatives (one in the form of a hydrazide) to form a 1,2-diacylhydrazine intermediate, which is then subjected to cyclodehydration.[8]
This method is robust and widely used due to the commercial availability of a vast array of carboxylic acids and hydrazides. The critical step, cyclodehydration, requires potent dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) to drive the reaction to completion.[8] This requirement for often harsh reagents is a key consideration. Milder, one-pot methods using coupling agents or oxidative cyclization of hydrazones are also gaining traction.[9][10]
Caption: General synthetic pathway for 1,3,4-oxadiazoles.
Part 2: Physicochemical Properties: A Tale of Two Dipoles
While structurally similar, the two isomers exhibit crucial differences in their physicochemical profiles, with significant consequences for drug-like properties. A systematic study of matched pairs from the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers are consistently less lipophilic than their 1,2,4-counterparts.[6][11]
This divergence is rooted in their fundamental electronic structures. The 1,3,4-isomer possesses a larger dipole moment, leading to stronger intermolecular interactions and greater polarity. This translates directly into more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale & Implication |
| Lipophilicity (logD) | Higher | Lower (often by a full log unit) | The more polar 1,3,4-isomer has lower lipophilicity, which can improve aqueous solubility and reduce off-target toxicity.[6][11] |
| Aqueous Solubility | Generally Lower | Generally Higher | Higher polarity of the 1,3,4-isomer leads to better solvation in aqueous media, a critical factor for oral bioavailability.[6] |
| Metabolic Stability | Variable, context-dependent | Generally Higher | The 1,3,4-isomer often shows greater resistance to metabolic degradation in human liver microsomes (HLM).[6][12] |
| hERG Inhibition | Higher Propensity | Lower Propensity | The 1,3,4-isomer generally exhibits reduced inhibition of the hERG potassium channel, lowering the risk of cardiac toxicity.[6][12] |
Data synthesized from multiple sources indicating general trends.[6][11][12][13]
The causality is clear: the symmetric arrangement of nitrogens around the oxygen in the 1,3,4-isomer creates a more polarized system. This enhanced polarity is a key advantage, often making the 1,3,4-oxadiazole the preferred scaffold when seeking to improve a compound's solubility and metabolic profile without resorting to adding traditional solubilizing groups.[6]
Part 3: Pharmacological Activity & Structure-Activity Relationship (SAR)
Both isomers are featured in a wide array of biologically active compounds, demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[3][14] The choice of isomer can, however, profoundly impact target engagement and potency.
Key Therapeutic Areas:
-
Antibacterial: Both scaffolds are prevalent. A notable 1,2,4-oxadiazole derivative, 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole, was found to be a bactericidal agent efficacious in a mouse model of MRSA infection.[15] For 1,3,4-oxadiazoles, the addition of other heterocyclic rings, such as quinoline or benzothiazepine, has been shown to enhance antibacterial effects.[16]
-
Anticancer: A vast number of derivatives from both classes have been explored as anticancer agents. For 1,2,4-oxadiazoles, SAR studies have revealed complex dependencies; in some series, electron-withdrawing groups on pendant aromatic rings are crucial for activity, while in others, electron-donating groups enhance potency.[7] For 1,3,4-oxadiazoles, conjugates with moieties like piperazine have shown significant antiproliferative effects.[17]
-
Anti-inflammatory: 1,3,4-Oxadiazole derivatives have been extensively reported as potent anti-inflammatory and analgesic agents, with some compounds showing activity superior to standard drugs like ibuprofen but with reduced ulcerogenic side effects.[18]
-
CNS Disorders: 1,3,4-Oxadiazole derivatives have been developed as selective inhibitors of glycogen synthase kinase-3β (GSK-3β), a key target in Alzheimer's disease.[19] Concurrently, 1,2,4-oxadiazoles have been synthesized as highly potent agonists for cortical muscarinic receptors.[20]
It is crucial to note that a simple bioisosteric swap is not always successful. In a study on cannabinoid receptor 2 (CB₂) ligands, replacing a central 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring resulted in a 10- to 50-fold reduction in binding affinity, demonstrating that the specific geometry and electronic profile of the ring are critical for optimal receptor interaction.[12]
Part 4: Experimental Protocols
To ensure reproducibility and self-validation, the following detailed protocols represent common and reliable methods for the synthesis of each isomer.
Protocol 1: Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole
This protocol describes the synthesis of 3-phenyl-5-(4-methylphenyl)-1,2,4-oxadiazole via the condensation of 4-methylbenzamidoxime with benzoyl chloride.
Workflow Diagram:
Caption: Experimental workflow for 1,2,4-oxadiazole synthesis.
Methodology:
-
Acylation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzamidoxime (1.0 eq) in anhydrous pyridine (10 mL/g) and cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5°C.
-
Cyclization: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the reaction mixture to reflux (approx. 110-115°C) for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield the pure 3-phenyl-5-(4-methylphenyl)-1,2,4-oxadiazole as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Protocol 2: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol details the synthesis of 2-phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole from 4-chlorobenzohydrazide and benzoic acid.[8]
Methodology:
-
Intermediate Formation (1,2-Diacylhydrazine): This step can be performed separately or in situ. For a two-step process, react 4-chlorobenzohydrazide (1.0 eq) with benzoyl chloride (1.0 eq) in a suitable solvent like dichloromethane with a base (e.g., triethylamine) to form N'-benzoyl-4-chlorobenzohydrazide.
-
Cyclodehydration: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend N'-benzoyl-4-chlorobenzohydrazide (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the reaction mixture to reflux (approx. 105°C) for 3-5 hours. The suspension should gradually become a clear solution.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 2:1 hexane:ethyl acetate), observing the consumption of the diacylhydrazine intermediate.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the resulting solid precipitate by vacuum filtration, wash with copious amounts of water, and air-dry.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture.
-
Characterization: Verify the structure of the 2-phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole by spectroscopic methods (NMR, MS) and melting point determination.
Conclusion and Expert Outlook
The choice between a 1,2,4- and 1,3,4-oxadiazole scaffold is a critical decision in drug design that extends far beyond simple bioisosterism. While both isomers can confer metabolic stability and exhibit a broad spectrum of pharmacological activities, their profiles are distinct.
-
The 1,3,4-oxadiazole should be the default choice when seeking to improve a lead compound's physicochemical properties. Its inherently higher polarity frequently leads to improved aqueous solubility, higher metabolic stability, and a reduced risk of hERG-related cardiotoxicity.[6][11] This makes it an invaluable tool for "drug-likeness" optimization.
-
The 1,2,4-oxadiazole remains a highly valuable scaffold, particularly when the specific electronic and steric arrangement is required for optimal target engagement. Its synthesis from amidoximes offers a different strategic approach. It should be considered when the ADME properties of a series are already acceptable or when SAR studies indicate its specific geometry is superior for potency.[12]
Ultimately, the decision must be data-driven. The most effective strategy involves the parallel synthesis and evaluation of matched pairs of both isomers early in the drug discovery process. This head-to-head comparison allows for an empirical determination of which scaffold provides the optimal balance of potency, selectivity, and pharmacokinetic properties for a given biological target.
References
- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benthamscience.com [benthamscience.com]
- 18. rroij.com [rroij.com]
- 19. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol Scaffolds Against Standard-of-Care Drugs in Oncology and Inflammation
Disclaimer: This guide addresses the efficacy of the chemical scaffold represented by [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol. As of the latest literature review, specific experimental data for this exact molecule is not publicly available. Therefore, this document provides a comparative analysis of closely related analogs sharing the 3-(4-chlorophenyl)-1,2,4-oxadiazole core, a moiety that has demonstrated significant potential in preclinical studies. The insights herein are intended for researchers, scientists, and drug development professionals to evaluate the potential of this chemical class and to provide a framework for future investigations.
Introduction
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] This has led to the exploration of 1,2,4-oxadiazole derivatives across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] The frequent incorporation of a 4-chlorophenyl group at the 3-position of the oxadiazole ring often enhances the biological activity of these compounds.[1] This guide will focus on the comparative efficacy of this chemical class in two key areas where it shows considerable promise: oncology and inflammatory diseases, benchmarking its performance against established standard-of-care therapies.
Oncology: A Potential New Frontier for 1,2,4-Oxadiazole Derivatives
The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in drug discovery. Several 1,2,4-oxadiazole derivatives have emerged as promising candidates, exhibiting potent cytotoxic activity against various cancer cell lines.[2][5][6]
Hypothesized Mechanism of Action: Sirtuin 2 (Sirt2) Inhibition
While the precise mechanism of action for the broader class is likely varied, one notable target for a closely related analog, 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole, is Sirtuin 2 (Sirt2).[1] Sirt2 is a class III histone deacetylase that plays a crucial role in cell cycle regulation, genomic stability, and tumorigenesis. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothetical mechanism of Sirt2 inhibition by a 3-(4-chlorophenyl)-1,2,4-oxadiazole derivative.
Comparative In Vitro Efficacy
The following table summarizes the cytotoxic activity (IC50 values) of representative 3-(4-chlorophenyl)-1,2,4-oxadiazole analogs against various human cancer cell lines, compared to the standard-of-care chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole-Benzimidazole Hybrid (Compound 14a) | MCF-7 (Breast) | 0.12 | [2] |
| A549 (Lung) | 0.21 | [2] | |
| A375 (Melanoma) | 0.19 | [2] | |
| Doxorubicin (Standard of Care) | MCF-7 (Breast) | 0.05 - 1.5 | |
| A549 (Lung) | 0.07 - 0.8 | ||
| A375 (Melanoma) | 0.02 - 0.2 | ||
| 1,2,4-Oxadiazole-1,3,4-Oxadiazole Hybrid (Compound 18a) | MCF-7 (Breast) | Sub-micromolar | [2] |
| A549 (Lung) | Sub-micromolar | [2] | |
| MDA-MB-231 | Sub-micromolar | [2] | |
| N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) | NCI-60 Panel | Mean GP of 45.20% | [7] |
Note: IC50 values for Doxorubicin can vary depending on the specific assay conditions and are provided as a general range.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxicity of a test compound against a cancer cell line.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound analog) and the standard-of-care drug (e.g., Doxorubicin) in culture medium. Add these dilutions to the respective wells and include untreated control wells.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-Inflammatory Potential: An Alternative Therapeutic Avenue
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 1,3,4-oxadiazole scaffold, a close structural relative of the 1,2,4-oxadiazole, has shown promising anti-inflammatory properties in preclinical models.[3][4][8]
Comparative In Vivo Efficacy
A study on a series of 2,5-disubstituted 1,3,4-oxadiazoles demonstrated significant anti-inflammatory activity in a rat paw edema model. The efficacy of a lead compound is compared here with the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Compound/Drug | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition) | Reference |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | 20 | 59.5% | [3][4][8] |
| Indomethacin (Standard of Care) | 20 | 64.3% | [3][4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated in vivo model for screening the acute anti-inflammatory activity of novel compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animal Preparation: Use adult Wistar or Sprague-Dawley rats, fasted overnight with free access to water.
-
Compound Administration: Administer the test compound or standard drug (Indomethacin) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Conclusion and Future Directions
The 3-(4-chlorophenyl)-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on closely related analogs suggest that this chemical class possesses potent anticancer and anti-inflammatory activities, with efficacy comparable to or approaching that of established standard-of-care drugs in preclinical models.
Future research should focus on the synthesis and biological evaluation of this compound itself to confirm if the introduction of the methanol group at the 5-position confers advantageous properties. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. Elucidation of the precise molecular mechanisms of action will be crucial for their advancement as clinical candidates. The experimental frameworks provided in this guide offer a robust starting point for these future investigations.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, heterocyclic compounds like [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol are of significant interest due to their diverse biological activities.[1] However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols for halogenated organic compounds.
Hazard Assessment and Triage: Understanding the Risk
The first step in any disposal protocol is a thorough understanding of the potential hazards. The structure of this compound suggests several key risk factors:
-
Chlorinated Aromatic System: Chlorinated organic compounds are often persistent in the environment and can be toxic.[7] Their incineration requires specialized high-temperature facilities to prevent the formation of hazardous byproducts like dioxins.
-
Oxadiazole Ring: The 1,2,4-oxadiazole ring is a common pharmacophore, indicating significant biological activity.[8][9] While some studies on related oxadiazole derivatives suggest low acute toxicity in animal models[10], others point to potential cytotoxicity and irritant properties.[8][11]
-
Unknown Toxicity: As a research chemical, the full toxicological profile of this compound is likely not fully characterized. Therefore, it is prudent to treat it as a substance with potential acute and chronic health effects.
Based on these factors, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [12]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
When handling this compound in any form—solid, in solution, or as contaminated labware—the following minimum PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides chemical resistance to organic solvents and the compound itself. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of solutions or airborne solid particles. |
| Lab Coat | Standard, full-length | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Ensures adequate ventilation and prevents inhalation of dust or vapors.[13] |
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of waste at the point of generation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.
Caption: Decision tree for segregating waste containing the target compound.
-
Identify the Waste Stream: Determine if the waste is solid, liquid, or contaminated labware.
-
Select the Correct Waste Container:
-
Solid Waste: (e.g., residual compound, contaminated filter paper, weighing boats) should be placed in a designated, clearly labeled "Halogenated Solid Organic Waste" container.[6] This is typically a plastic pail with a secure lid.
-
Liquid Waste: (e.g., reaction mixtures, chromatographic fractions, solutions in organic solvents) must be collected in a "Halogenated Liquid Organic Waste" container.[14] These are typically plastic-coated glass or high-density polyethylene (HDPE) carboys.
-
Crucial Note: Do not mix halogenated waste with non-halogenated waste streams. This cross-contamination significantly increases disposal costs and complexity.[15]
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, and razor blades must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.
-
Glassware: Pasteur pipettes, vials, and broken flasks should be collected in a sturdy, lined box labeled "Contaminated Glass Waste."
-
Consumables: Contaminated gloves, wipes, and plasticware should be double-bagged and placed in the "Halogenated Solid Organic Waste" container.
-
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the names of any solvents or other chemicals present.[12] Keep a running log of the contents.
Decontamination and Spill Management
Accidents happen. A prepared response is essential for safety.
-
Alert and Evacuate: Notify colleagues in the immediate area. If the spill is large or involves a volatile solvent, evacuate the lab.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.
-
Contain the Spill: For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to dike the spill and prevent it from spreading. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbents, towels, etc.) using forceps or a scoop.
-
Place all cleanup debris into the "Halogenated Solid Organic Waste" container.
-
Decontaminate the spill surface. A standard procedure involves washing the area with a detergent solution, followed by rinses with water and then a solvent like ethanol or methanol.[16] All cleaning materials must be disposed of as hazardous waste.
-
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17]
Final Disposal Workflow: From Lab Bench to Licensed Facility
The ultimate fate of this hazardous waste is destruction via high-temperature incineration at a licensed facility. Your institution's Environmental Health and Safety (EHS) office manages this process.
Caption: The lifecycle of hazardous waste from generation to final disposal.
-
Secure Storage: Keep waste containers sealed when not in use and store them in a designated satellite accumulation area within the lab.[12] This area should be away from heat sources and incompatible chemicals.
-
Request Pickup: Once a container is full, or if waste has been stored for a period approaching your institution's limit (often 6-12 months), contact your EHS office to schedule a waste pickup.[18]
-
EHS Handling: The EHS department will collect the waste, ensure it is properly documented, and consolidate it with other hazardous materials for shipment.
-
Final Disposition: The waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed by incineration in accordance with EPA regulations.[19]
By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.
References
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. This compound | 5372-40-7 [chemicalbook.com]
- 4. This compound|CAS 5372-40-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. [3-(4-chlorophenyl)-5-isoxazolyl]methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. publications.ashp.org [publications.ashp.org]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. justrite.com [justrite.com]
- 19. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
